molecular formula C9H10O2 B371526 4'-Methoxyacetophenone CAS No. 100-06-1

4'-Methoxyacetophenone

Número de catálogo: B371526
Número CAS: 100-06-1
Peso molecular: 150.17 g/mol
Clave InChI: NTPLXRHDUXRPNE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4'-Methoxyacetophenone is a versatile aromatic ketone that serves as a critical building block in organic synthesis and pharmaceutical development . Its structure, featuring an electron-donating methoxy group at the para position, makes it a valuable intermediate for the synthesis of complex molecules . In medicinal chemistry, it is a key starting material in the multi-step synthesis of active pharmaceutical ingredients (APIs), such as the cholesterol-lowering drug Anacetrapib . It also acts as a precursor in the synthesis of novel chalcone derivatives, which have demonstrated significant in vitro cytotoxicity against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549), by inducing apoptosis through caspase activation . Furthermore, specialized derivatives like 2'-Hydroxy-4'-methoxyacetophenone exhibit potent inhibitory activity on tyrosinase, functioning as a mixed-type inhibitor, which is relevant for biochemical research . Beyond pharmaceuticals, this compound is widely employed as a fragrance intermediate in perfumery due to its sweet, floral, heliotrope-like aroma, and as a flavoring agent . In material science, it functions as a photoinitiator in the production of polymers and resins, such as acrylics and vinyl polymers, where it absorbs UV light to initiate polymerization, enhancing the durability of coatings and composites .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPLXRHDUXRPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044347
Record name 4'-Methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; mp = 36-40 deg C; [Alfa Aesar MSDS], Solid, Colourless to pale yellow fused solid; floral, powdery, vanillic, balsamic odour
Record name 4-Acetylanisole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11064
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4'-Methoxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032570
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Acetanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/730/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

254 °C, 152.00 to 154.00 °C. @ 26.00 mm Hg
Record name 4-Acetylanisole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4'-Methoxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032570
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

138 °C (280 °F) - open cup
Record name 4-Acetylanisole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in ethanol, diethyl ether, acetone and chloroform, Soluble in alcohol, ether, fixed oils, Soluble in fixed oils, propylene glycol; miscible with glycerin, insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol)
Record name 4-Acetylanisole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acetanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/730/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.0818 g/cu cm at 41 °C
Record name 4-Acetylanisole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00644 [mmHg], 6.44X10-3 mm Hg at 25 °C
Record name 4-Acetylanisole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11064
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 4-Acetylanisole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystalline solid, Colorless to pale-yellow fused solid, Yellowish-white crystals

CAS No.

100-06-1
Record name 4′-Methoxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Methoxyacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Methoxyacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(4-methoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4'-Methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-methoxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ACETYLANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IRH2BR587
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Acetylanisole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4'-Methoxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032570
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

38.2 °C, 38 - 39 °C
Record name 4-Acetylanisole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8319
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 4'-Methoxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032570
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

4'-Methoxyacetophenone CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-Methoxyacetophenone

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also identified by its CAS number 100-06-1, is an aromatic ketone of significant interest across diverse scientific and industrial domains.[1][2][3][4] Characterized by a methoxy (B1213986) group substituted at the para-position of an acetophenone (B1666503) structure, this compound serves as a pivotal intermediate in the synthesis of pharmaceuticals, a key component in the fragrance and flavor industry, and a precursor for UV absorbing agents.[4][5][6][7] Its versatile chemical reactivity and notable physicochemical properties make it a valuable building block in organic synthesis for creating more complex molecules, including dyes and polymers.[4] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, spectroscopic data, synthesis protocols, key applications in drug development, and safety information.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid at room temperature with a characteristic sweet, floral aroma.[4][7][8][9] It is also known by several synonyms, including 4-acetylanisole, p-methoxyacetophenone, and 1-(4-methoxyphenyl)ethanone.[2][3][9]

Table 1: Physicochemical Properties of this compound

PropertyValueCitations
CAS Number 100-06-1[1][2][3][4]
Molecular Formula C₉H₁₀O₂[1][2][4][10]
Molecular Weight 150.17 g/mol [1][2][5]
Appearance White to pale yellow crystalline solid[4][7][8][9]
Odor Sweet, floral, nutty, vanilla-like[1][5][9]
Melting Point 36-40 °C[4][9][11]
Boiling Point 258-260 °C (at 760 mmHg); 152-154 °C (at 26 mmHg)[4][9][11]
Density 1.0818 g/cm³ at 41 °C[9][12]
Flash Point 138 °C (open cup)[9][11][12]
Solubility Soluble in ethanol (B145695), ether, acetone, chloroform, propylene (B89431) glycol. Insoluble in water, glycerin, mineral oil.[9][12][13]
logP (Octanol/Water) 1.74[12]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataCitations
¹H NMR (CDCl₃, 400 MHz): δ 7.91 (d, J = 8 Hz, 2H), 6.91 (d, J = 8 Hz, 2H), 3.84 (s, 3H), 2.53 (s, 3H) ppm.[14]
¹³C NMR (CDCl₃, 100 MHz): δ 196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3 ppm.[14]
FT-IR Key bands (cm⁻¹): ~1680-1700 (C=O Stretch), ~3000-3100 (Aromatic C-H Stretch), ~2870 & ~2960 (Methyl C-H Stretch), ~1000-1300 (C-O Stretch).[15]
Mass Spectrometry Major m/z peaks: 167 (Top Peak), 182 (Second Highest).[15]
UV-Vis Absorption peaks observed at 205, 216, and 271 nm in ethanol.[16]

Synthesis and Reactivity

This compound is primarily synthesized via Friedel-Crafts acylation and can participate in various organic reactions, making it a versatile precursor.

Synthesis Pathways
  • Friedel-Crafts Acylation of Anisole (B1667542): This is the most common industrial method, involving the reaction of anisole with acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1][17] The process is efficient but can generate significant acidic waste.[17]

  • Alternative Synthesis: Another method involves the acylation of phenol (B47542) with acetonitrile, followed by a rearrangement reaction and subsequent methoxylation to yield the final product.[8]

Key Reactions

The ketone and the activated aromatic ring of this compound allow it to undergo numerous reactions, including:

  • Aldol Condensation: It can react with aldehydes to form chalcones, which are precursors to flavonoids and other biologically active molecules.[1][18]

  • Biocatalytic Reduction: Enantioselective reduction of the ketone group can be achieved using biocatalysts to produce chiral alcohols, which are valuable pharmaceutical intermediates.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Objective: To synthesize this compound from anisole and acetic anhydride.

Materials:

  • Anisole

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 5% aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Methodology:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a fume hood.

  • Add anhydrous aluminum chloride to the flask, followed by dry dichloromethane. Cool the mixture in an ice bath to 0-5 °C.

  • In the dropping funnel, prepare a solution of anisole and acetic anhydride in dichloromethane.

  • Add the anisole/acetic anhydride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 5% HCl solution.

  • Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by vacuum distillation to yield pure this compound.

Friedel_Crafts_Synthesis_Workflow start Start: Reagents (Anisole, Acetic Anhydride, AlCl3, DCM) reaction_setup Reaction Setup: - Add AlCl3 and DCM to flask - Cool to 0-5 °C start->reaction_setup addition Reagent Addition: - Dropwise addition of Anisole/Ac2O solution - Maintain T < 10 °C reaction_setup->addition stirring Reaction: - Stir at room temperature - Monitor by TLC addition->stirring quench Quenching: - Pour onto ice/HCl solution stirring->quench If complete workup Aqueous Workup: - Separate layers - Wash with H2O, NaHCO3, Brine quench->workup drying Drying & Evaporation: - Dry with MgSO4 - Remove solvent workup->drying purification Purification: - Recrystallization or - Vacuum Distillation drying->purification product Final Product: This compound purification->product Chalcone_Synthesis_Workflow start Start: Combine Reactants (this compound, 4-Hydroxybenzaldehyde, NaOH) in Mortar grinding Grinding: - Vigorously grind for 30 min at room temperature start->grinding monitoring Monitor by TLC grinding->monitoring dilution Dilution & Neutralization: - Add cold water - Neutralize with 10% HCl monitoring->dilution If complete filtration Filtration: - Filter solid precipitate - Wash with cold water dilution->filtration purification Purification: - Recrystallize from Ethanol filtration->purification product Final Product: 4-Hydroxy-4'-methoxychalcone (Golden Yellow Crystals) purification->product

References

An In-depth Technical Guide to 4'-Methoxyacetophenone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyacetophenone, also known as acetanisole or p-acetylanisole, is an aromatic ketone that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a methoxy (B1213986) group para to an acetyl group on a benzene (B151609) ring, imparts unique reactivity and properties that are leveraged in various scientific and industrial applications. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its applications, with a particular focus on its relevance to researchers and professionals in drug development.

Core Properties of this compound

This compound is a white to pale yellow crystalline solid at room temperature, possessing a characteristic sweet, floral, and slightly nutty aroma.[1] This section summarizes its key physical and chemical identifiers and properties.

Table 1: Chemical Identifiers and General Properties
PropertyValueReference(s)
IUPAC Name 1-(4-methoxyphenyl)ethanone[2]
Synonyms 4-Acetylanisole, p-Acetanisole, Acetanisole[3]
CAS Number 100-06-1[3]
Molecular Formula C₉H₁₀O₂[3]
Molecular Weight 150.17 g/mol [2][4]
Appearance White to off-white crystalline solid[4]
Odor Mild aromatic, sweet, floral[1][4]
Table 2: Physical and Chemical Properties
PropertyValueReference(s)
Melting Point 36-38 °C[4]
Boiling Point 248 °C (at 760 mmHg)[4]
152-154 °C (at 26 mmHg)[5]
Density 1.08 g/cm³[5]
Solubility Soluble in ethanol, ether; Slightly soluble in water.[4]
Flash Point 138 °C (open cup)[6]
Refractive Index 1.5470 (estimate)[5]
logP 1.79 at 20°C[5]

Synthesis and Purification

The most common and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of anisole (B1667542). This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the anisole ring, predominantly at the para position due to the ortho-, para-directing effect of the methoxy group.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol describes the synthesis of this compound using anisole, acetic anhydride (B1165640), and aluminum chloride as the Lewis acid catalyst.

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve anisole and acetic anhydride in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a yellowish solid.

Workflow for Friedel-Crafts Acylation```dot

G reagents Dissolve Anisole and Acetic Anhydride in Dichloromethane cooling Cool Mixture in Ice Bath reagents->cooling addition Slowly Add Anhydrous AlCl3 cooling->addition reaction Stir at Room Temperature addition->reaction quench Quench with Ice and HCl reaction->quench extraction Separate Organic Layer quench->extraction wash Wash with Water, NaOH, and Brine extraction->wash dry Dry with Anhydrous MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate product Crude this compound evaporate->product

Caption: A diagram showing the sequential steps for the purification of this compound by recrystallization.

Spectral Data

The structure of this compound can be confirmed by various spectroscopic methods.

Table 3: ¹H NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.94d2HAromatic (ortho to C=O)
6.94d2HAromatic (ortho to OCH₃)
3.87s3H-OCH₃
2.56s3H-C(=O)CH₃

Reference: [7]

Table 4: ¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
196.7C=O
163.5Aromatic C-OCH₃
130.6Aromatic C-H (ortho to C=O)
130.4Aromatic C-C=O
113.7Aromatic C-H (ortho to OCH₃)
55.4-OCH₃
26.3-C(=O)CH₃

Reference: [7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. A strong absorption peak is observed around 1680 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. Other significant peaks include C-O stretching vibrations for the ether linkage and C-H stretching and bending vibrations for the aromatic ring and methyl groups.

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at m/z = 150, corresponding to its molecular weight. A prominent fragment ion is typically observed at m/z = 135, resulting from the loss of a methyl group (-CH₃).

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide range of organic compounds, making it valuable in various research and industrial settings.

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory drugs, and antiviral agents. I[8][9]ts structure can be readily modified to create more complex molecules with desired pharmacological activities. *[1] Fragrance and Flavor Industry: Due to its pleasant aroma, it is used as a fragrance component in perfumes, soaps, and cosmetics. *[1] Polymer Chemistry: It can be used as a monomer or a precursor in the synthesis of specialty polymers and resins, contributing to materials with enhanced properties. *[9] Organic Synthesis: It is a common starting material for various organic reactions, including hydrogenations, condensations, and halogenations, to produce a variety of derivatives for further research.

[10]### Biological Activity

While this compound is primarily utilized as a synthetic intermediate, some studies have indicated potential biological activities. Research suggests it may possess antimicrobial and anti-inflammatory properties, although extensive studies are needed to fully characterize these effects. A[11] derivative, 2'-hydroxy-4'-methoxyacetophenone, has been shown to inhibit tyrosinase activity. A[12]nother related compound, 2'-Hydroxy-5'-methoxyacetophenone, has demonstrated anti-inflammatory effects by attenuating the NF-κB signaling pathway in cellular models. T[13]hese findings suggest that the methoxyacetophenone scaffold may be a promising starting point for the development of new therapeutic agents. However, there is currently limited direct evidence of this compound itself modulating specific signaling pathways.

Safety and Handling

This compound is considered harmful if swallowed and can cause skin irritation. I[14]t is stable under normal storage conditions but may be sensitive to light. S[5]tandard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.

This compound is a valuable and versatile chemical compound with well-defined physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable process, and it can be readily purified by recrystallization. Its primary importance lies in its role as a key intermediate in the synthesis of a wide array of compounds, particularly in the pharmaceutical and fragrance industries. While direct biological activities are not extensively documented, the activities of its derivatives suggest that the this compound scaffold holds potential for future drug discovery and development efforts. This guide provides a solid foundation of technical information for researchers and professionals working with this important chemical.

References

An In-Depth Technical Guide to the Solubility of 4'-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4'-methoxyacetophenone in various solvents. The information contained herein is essential for professionals in drug development, chemical synthesis, and formulation science, where understanding solubility is critical for process optimization, purification, and the development of stable formulations.

Introduction to this compound

This compound, also known as acetanisole, is an aromatic ketone with the chemical formula C₉H₁₀O₂. It is a white crystalline solid at room temperature with a characteristic sweet, floral odor. Its chemical structure, featuring a methoxy (B1213986) group para to an acetyl group on a benzene (B151609) ring, dictates its polarity and, consequently, its solubility in different media. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, fragrances, and other specialty chemicals.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation, and purification methods. The solubility of this compound is governed by the interplay of its polar carbonyl and ether functionalities and its nonpolar aromatic ring.

Qualitative Solubility

This compound exhibits a range of solubilities in common laboratory solvents. It is generally described as soluble in many organic solvents while being practically insoluble in water.

Table 1: Qualitative Solubility of this compound

Solvent ClassificationSolvent ExamplesSolubility DescriptionCitations
Polar Protic Solvents WaterInsoluble/Practically Insoluble[1][2][3]
EthanolVery Soluble[1]
MethanolSoluble---
Polar Aprotic Solvents AcetoneSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble---
Ethyl AcetateSoluble---
Nonpolar Solvents Diethyl EtherSoluble[1]
ChloroformSoluble[1]
TolueneSoluble---
HexaneSparingly Soluble---
Other Fixed OilsSoluble[2][3]
Propylene GlycolSoluble[3]
GlycerinInsoluble[3]
Mineral OilInsoluble[3]
Quantitative Solubility Data

Table 2: Quantitative Solubility of this compound in Water

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Citations
Water202.4740.0165[4][5]

To provide a more comprehensive understanding for researchers, the following table presents the experimentally determined mole fraction solubility of the structurally similar compound, m-hydroxyacetophenone, in various organic solvents at different temperatures. This data, obtained through the gravimetric method, can serve as a useful reference for predicting the behavior of this compound.[6]

Table 3: Mole Fraction Solubility (x₁) of m-Hydroxyacetophenone in Various Solvents at Different Temperatures (T/K) [6]

T/KMethanolEthanoln-PropanolIsopropanoln-ButanolIsobutanolBenzeneMethyl AcetateEthyl Acetate
289.15 0.28310.25520.22850.20330.19820.17640.04180.24550.2233
295.15 0.32560.29410.26430.23590.23010.20520.05190.28630.2608
301.15 0.37340.33810.30490.27290.26620.23810.06410.33210.3029
307.15 0.42730.38780.35080.31480.30710.27550.07880.38350.3503
313.15 0.48790.44410.40280.36230.35350.31810.09650.44140.4037
319.15 0.55620.50790.46160.41610.40610.36650.11790.50670.4639
325.15 0.63340.57990.52810.47700.46570.42140.14370.58040.5319

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for key experiments.

Gravimetric Method for Solubility in Organic Solvents

This method is a reliable and straightforward approach to determine the equilibrium solubility of a crystalline compound in a given solvent at a specific temperature.

Materials:

  • This compound (crystalline)

  • Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed weighing bottles or aluminum pans

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of crystalline this compound to a glass vial containing a known volume of the selected organic solvent.

  • Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid to confirm that the solution is saturated.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed, labeled weighing bottle. This step should be performed quickly to avoid temperature changes that could affect solubility.

  • Solvent Evaporation: Weigh the weighing bottle containing the filtrate to determine the mass of the solution. Place the weighing bottle in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until all the solvent has evaporated and a constant weight of the solute is achieved.

  • Calculation: The mole fraction solubility (x₁) can be calculated using the following equation:

    x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the dissolved this compound (solute)

    • M₁ is the molar mass of this compound (150.17 g/mol )

    • m₂ is the mass of the solvent (calculated from the mass of the solution minus the mass of the solute)

    • M₂ is the molar mass of the solvent

G Gravimetric Solubility Determination Workflow A Add excess solute to solvent B Equilibrate at constant temperature with agitation A->B C Settle and withdraw saturated supernatant B->C D Filter supernatant (0.45 µm filter) C->D E Weigh filtrate D->E F Evaporate solvent to dryness E->F G Weigh dried solute F->G H Calculate solubility G->H

Gravimetric Solubility Determination Workflow
HPLC Method for Solubility Determination

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining solubility, especially for compounds with good UV absorbance.

Materials:

  • Calibrated HPLC system with a UV detector

  • Analytical column suitable for the analyte (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water mixture)

  • This compound (crystalline and analytical standard)

  • Selected solvents

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker

  • Syringe filters (0.45 µm)

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., the mobile phase). Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Saturated Solution Preparation: Prepare saturated solutions of this compound in the desired solvents as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation and Dilution: After equilibration, filter the supernatant through a 0.45 µm syringe filter. Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of this compound in the diluted sample using the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

G HPLC-Based Solubility Determination Workflow cluster_0 Calibration cluster_1 Sample Analysis A Prepare standard solutions of known concentrations B Analyze standards by HPLC A->B C Construct calibration curve (Peak Area vs. Concentration) B->C D Prepare saturated solution and filter E Accurately dilute filtrate D->E F Analyze diluted sample by HPLC E->F G Determine concentration from calibration curve F->G H Calculate original solubility G->H

HPLC-Based Solubility Determination Workflow

Conclusion

This technical guide has summarized the available solubility data for this compound and provided detailed experimental protocols for its determination. While qualitative data indicates good solubility in many common organic solvents, there is a need for more comprehensive quantitative studies to be published. The provided methodologies offer robust frameworks for researchers to generate this critical data for their specific applications. A thorough understanding of the solubility of this compound is paramount for its effective use in pharmaceutical and chemical industries.

References

The Natural Occurrence and Analysis of 4'-Methoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyacetophenone, also known as acetanisole, is an aromatic organic compound with the chemical formula C₉H₁₀O₂. It is a naturally occurring compound found in a variety of botanical sources, contributing to their characteristic aromas. Beyond its role as a fragrance and flavoring agent, interest in this compound is growing within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for the isolation and quantification of this compound.

Natural Sources and Occurrence

This compound has been identified in a diverse range of plant species, where it is typically a component of their essential oils. While its presence is widespread, the concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant being analyzed.

Primary botanical sources include:

  • Anise (Pimpinella anisum): The essential oil of anise seeds is a well-documented source of this compound, although it is considered a minor component compared to its principal constituent, anethole.

  • Peppermint (Mentha × piperita): This compound is found in the volatile components of peppermint leaves and flowers.[1]

  • Star Anise (Illicium verum): Similar to anise, star anise contains this compound in its essential oil.

  • Fennel (Foeniculum vulgare): The essential oil of fennel seeds has been reported to contain this compound.

  • Tarragon (Artemisia dracunculus): This culinary herb is another known source of the compound.

In addition to these primary sources, this compound has been detected in a variety of other plants, including certain species of Abies and Chuquiraga.[2]

Quantitative Data

Quantitative data on the concentration of this compound in its natural sources is limited in the scientific literature. Most studies on the chemical composition of the essential oils from these plants focus on the major constituents. The table below summarizes the available information on the natural occurrence of this compound.

Plant SpeciesCommon NamePlant PartMethod of AnalysisConcentrationReference
Pimpinella anisumAniseSeedsGC-MSNot specified[General knowledge]
Mentha × piperitaPeppermintLeaves, FlowersGC-MSNot specified[General knowledge]
Illicium verumStar AniseFruitGC-MSNot specified[General knowledge]
Foeniculum vulgareFennelSeedsGC-MSNot specified[General knowledge]
Artemisia dracunculusTarragonLeavesGC-MSNot specified[General knowledge]

Note: The lack of specific quantitative data highlights a research gap in the comprehensive chemical profiling of these plant species for their minor bioactive compounds.

Biosynthesis of this compound in Plants

The biosynthesis of acetophenones in plants, including this compound, originates from the shikimate pathway . This fundamental metabolic pathway is responsible for the production of aromatic amino acids, such as phenylalanine.

The proposed biosynthetic route is as follows:

  • Shikimate Pathway: The pathway begins with the precursors phosphoenolpyruvate (B93156) and erythrose-4-phosphate, leading to the formation of chorismate, a key intermediate.

  • Phenylalanine Synthesis: Chorismate is converted to phenylalanine.

  • Phenylpropanoid Pathway: Phenylalanine is then deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

  • Side-Chain Shortening: The three-carbon side chain of cinnamic acid is believed to be shortened through a β-oxidation-like process to yield an acetyl group attached to the phenyl ring.

  • Hydroxylation and Methylation: The resulting acetophenone (B1666503) undergoes hydroxylation at the para-position, followed by methylation of the hydroxyl group to yield this compound. The methylation step is likely catalyzed by an O-methyltransferase enzyme.

Biosynthesis_of_4_Methoxyacetophenone Shikimate_Pathway Shikimate Pathway Phenylalanine Phenylalanine Shikimate_Pathway->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Hydroxyacetophenone p-Hydroxyacetophenone Cinnamic_Acid->p_Hydroxyacetophenone Side-chain shortening & Hydroxylation Four_Methoxyacetophenone This compound p_Hydroxyacetophenone->Four_Methoxyacetophenone O-Methyltransferase

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Protocols

The following section outlines a detailed methodology for the extraction and quantification of this compound from plant materials. This protocol is a composite of established techniques for the analysis of volatile and semi-volatile compounds from botanical sources.

Part 1: Extraction of this compound

This protocol describes a standard solvent extraction method.

1.1. Materials and Reagents

  • Dried and finely powdered plant material (e.g., anise seeds)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm)

1.2. Extraction Procedure

  • Weigh 10 g of the dried, powdered plant material into a 250 mL Erlenmeyer flask.

  • Add 100 mL of 80% methanol in water (v/v).

  • Stopper the flask and vortex for 1 minute to ensure thorough mixing.

  • Place the flask in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine all the supernatants.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the methanol is removed.

  • Lyophilize the remaining aqueous extract to obtain a dry powder.

  • Store the dried extract at -20°C until analysis.

Part 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

2.1. Materials and Reagents

  • Dried plant extract (from Part 1)

  • Methanol (HPLC grade)

  • This compound analytical standard (≥98% purity)

  • Internal standard (e.g., 4-chlorobenzophenone)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

2.2. Sample and Standard Preparation

  • Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of the analytical standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol.

  • Sample Preparation: Accurately weigh 10 mg of the dried plant extract and dissolve it in 1 mL of methanol. Add a known amount of the internal standard stock solution (e.g., 10 µL). Vortex and filter through a 0.45 µm syringe filter into a GC vial.

2.3. GC-MS Instrumental Conditions

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-400

2.4. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

  • Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standard solutions.

  • Quantify the amount of this compound in the plant extract using the calibration curve.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Quantification Plant_Material Dried, Powdered Plant Material Solvent_Extraction Solvent Extraction (80% Methanol) Plant_Material->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Concentration Concentration (Rotary Evaporation) Centrifugation->Concentration Lyophilization Lyophilization Concentration->Lyophilization Dried_Extract Dried Extract Lyophilization->Dried_Extract Sample_Prep Sample Preparation (Dissolve in Methanol, add IS) Dried_Extract->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Analysis Data Analysis (Calibration Curve) GCMS_Analysis->Data_Analysis Quantification Quantification of This compound Data_Analysis->Quantification

Caption: Experimental workflow for the extraction and quantification of this compound.

Signaling Pathways and Biological Activities

Currently, there is a significant lack of research in the scientific literature specifically detailing the direct modulation of intracellular signaling pathways by this compound. While many plant-derived phenolic compounds are known to interact with various signaling cascades (e.g., MAPK, NF-κB, PI3K/Akt), such activities have not yet been explicitly demonstrated for this compound.

The biological activities of a related compound, 3-hydroxy-4-methoxyacetophenone (apocynin), have been more extensively studied, revealing anti-inflammatory and antioxidant properties primarily through the inhibition of NADPH oxidase.[3] However, it is crucial to note that these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Future research should focus on investigating the potential effects of this compound on key signaling pathways involved in inflammation, oxidative stress, and cellular proliferation to uncover its therapeutic potential.

Conclusion

This compound is a naturally occurring aromatic compound found in a variety of well-known plants. While its presence is documented, there is a clear need for more quantitative studies to determine its concentration in these natural sources. The biosynthetic pathway is understood to originate from the shikimate pathway, and established analytical methods like GC-MS can be effectively employed for its quantification. The current gap in knowledge regarding its interaction with cellular signaling pathways presents a promising area for future research, which could unveil novel therapeutic applications for this natural product. This guide provides a foundational resource for researchers and professionals in drug development to further explore the scientific and medicinal potential of this compound.

References

A Technical Guide to the Historical Synthesis of 4'-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical and pivotal methods for the synthesis of 4'-Methoxyacetophenone, a key intermediate in the pharmaceutical and fragrance industries. This document provides a comparative analysis of various synthetic routes, complete with detailed experimental protocols and quantitative data to support researchers in their developmental endeavors.

Introduction

This compound, also known as acetanisole, is an aromatic ketone that serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs, as well as a component in fragrances and sunscreens.[1][2][3][4] Its synthesis has been a subject of extensive research, leading to the development of several effective methods over the years. This guide focuses on the two primary historical routes: the Friedel-Crafts acylation of anisole (B1667542) and the Fries rearrangement of phenyl acetate (B1210297).

Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation of anisole is the most traditional and widely employed method for synthesizing this compound.[1] This electrophilic aromatic substitution reaction involves the acylation of anisole using an acylating agent in the presence of a Lewis acid catalyst. The para-substituted product, this compound, is predominantly formed due to the ortho, para-directing nature of the methoxy (B1213986) group.[5][6]

A variety of Lewis acids and acylating agents have been historically used, each with its own set of advantages and disadvantages regarding yield, selectivity, and environmental impact.

Traditional Method Using Aluminum Chloride

The classical approach utilizes aluminum chloride (AlCl₃) as the Lewis acid catalyst and either acetic anhydride (B1165640) or acetyl chloride as the acylating agent.[1][5][7][8] While effective, this method requires more than stoichiometric amounts of the catalyst and often involves a cumbersome workup procedure to remove the aluminum salts.[9]

Experimental Protocol:

A representative procedure for the synthesis of this compound via Friedel-Crafts acylation using aluminum chloride and acetic anhydride is as follows:

  • In a flask equipped with a reflux condenser and a dropping funnel, place 287 g of toluene (B28343) and cool the flask in an ice bath.

  • With stirring, add 240 g of aluminum chloride in portions, ensuring the temperature does not exceed 10°C.

  • To the resulting suspension, add 189 g of anisole at a temperature between 0 and 5°C.

  • Slowly add 142.5 g of acetyl chloride over 6 hours while maintaining the temperature at 0 to 5°C.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Pour the reaction mixture into 990 g of ice water.

  • Separate the aqueous phase. Wash the organic phase twice with 220 g of water.

  • Neutralize the organic phase to a pH of 7 to 8 with a sodium bicarbonate solution.[10]

Quantitative Data Summary: Friedel-Crafts Acylation with Various Catalysts

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Selectivity (p/o)Reference
AlCl₃Acetic AnhydrideDichloromethaneReflux0.256.9-[7]
Mordenite (B1173385) Zeolite (MOR(110))Acetic AnhydrideAcetic Acid1502>99>99[9][11]
Mordenite Zeolite (MOR(200))Acetic AnhydrideAcetic Acid1503>99>99[9][11]
IodineAcetic Anhydride-1001.552.9-[12]
GaPW₁₂O₄₀Acetic Anhydride-900.5-94.91 (p-selectivity)[12]
Scandium(III) triflateAcetic AnhydrideNitromethane50659-[13]

Note: Yields and selectivities can vary based on specific reaction conditions.

Greener Alternatives: Zeolite Catalysis

In pursuit of more environmentally benign processes, solid acid catalysts like zeolites have been investigated. Mordenite zeolites, in particular, have demonstrated high activity and selectivity for the acylation of anisole with acetic anhydride in acetic acid as a solvent.[9][11][14] This heterogeneous catalysis approach offers advantages such as catalyst recyclability and reduced waste generation.[9][11]

Experimental Protocol (Zeolite-Catalyzed):

  • In a reaction vessel, combine 2.0 mmol of anisole, 20 mmol of acetic anhydride, and 0.50 g of mordenite zeolite catalyst in 5 mL of acetic acid.

  • Stir the resulting mixture at 150°C.

  • Monitor the reaction progress by gas chromatography.

  • Upon completion, recover the catalyst by filtration and wash it with ethyl acetate.

  • The recovered zeolite can be calcined at 500°C for 5 hours under air flow for reuse.[9]

Fries Rearrangement

The Fries rearrangement is an alternative synthetic route to hydroxyaryl ketones, which can be subsequently methylated to yield this compound.[15] This reaction involves the rearrangement of a phenolic ester, such as phenyl acetate, in the presence of a Lewis acid catalyst.[16] The reaction is atom-economical, which is a key advantage in green chemistry.[17] The ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and solvent polarity.[15]

A related synthesis involves the Fries rearrangement of acetyl guaiacol (B22219) to produce 4-hydroxy-3-methoxyacetophenone.[17]

Experimental Protocol (Fries Rearrangement of Phenyl Acetate):

A general procedure for the Fries rearrangement is as follows:

  • Heat a mixture of phenyl acetate and a Lewis acid catalyst (e.g., AlCl₃).

  • The reaction can be carried out with or without a solvent. Lower temperatures and polar solvents tend to favor the formation of the para-isomer (p-hydroxyacetophenone).[15]

  • The resulting p-hydroxyacetophenone can then be methylated to produce this compound.

A more recent development involves a mechanochemical Fries rearrangement, which can achieve quantitative conversion in a ball mill or twin-screw extruder, often with improved para-selectivity.[15]

Visualizing the Synthesis Pathways

To better illustrate the relationships and workflows of these historical synthesis methods, the following diagrams are provided.

Friedel_Crafts_Acylation Anisole Anisole Intermediate Acylium Ion Intermediate Anisole->Intermediate Electrophilic Attack AcylatingAgent Acetic Anhydride or Acetyl Chloride AcylatingAgent->Intermediate Activation by Catalyst LewisAcid Lewis Acid Catalyst (e.g., AlCl₃, Zeolite) LewisAcid->AcylatingAgent Product This compound Intermediate->Product Aromatization Byproduct Acetic Acid or HCl Intermediate->Byproduct

Caption: Friedel-Crafts Acylation Pathway for this compound.

Fries_Rearrangement_Workflow cluster_fries Fries Rearrangement cluster_methylation Methylation PhenylAcetate Phenyl Acetate Heating Heating PhenylAcetate->Heating LewisAcid Lewis Acid Catalyst (e.g., AlCl₃) LewisAcid->Heating pHAP p-Hydroxyacetophenone Heating->pHAP FinalProduct This compound pHAP->FinalProduct MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->FinalProduct Base Base Base->FinalProduct

Caption: Two-Step Synthesis via Fries Rearrangement and Methylation.

Conclusion

The synthesis of this compound has evolved from classical stoichiometric Friedel-Crafts acylations to more sustainable methods employing heterogeneous catalysts. While the Friedel-Crafts reaction remains a cornerstone of its production, modern advancements focus on improving catalyst efficiency, recyclability, and overall process safety. The Fries rearrangement offers an atom-economical alternative, with ongoing research into solvent-free and mechanochemical approaches. This guide provides a foundational understanding of these key historical methods to aid researchers in the development of novel and optimized synthetic strategies.

References

Spectroscopic Analysis of 4'-Methoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Methoxyacetophenone, also known as acetanisole, is an aromatic ketone widely utilized as a flavoring agent, in perfumery, and as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals. Its chemical structure, featuring a methoxy (B1213986) group and a ketone functional group on a benzene (B151609) ring, gives rise to a distinct spectroscopic profile. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra are crucial for structural confirmation.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals, corresponding to the four unique proton environments in the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.91Doublet (d)8.02HAromatic protons ortho to the acetyl group (H-2, H-6)
6.91Doublet (d)8.02HAromatic protons meta to the acetyl group (H-3, H-5)
3.84Singlet (s)-3HMethoxy group protons (-OCH₃)
2.53Singlet (s)-3HAcetyl group methyl protons (-COCH₃)
[1]
¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
196.8Carbonyl carbon (C=O)
163.5Aromatic carbon attached to the methoxy group (C-4)
130.6Aromatic carbons ortho to the acetyl group (C-2, C-6)
130.3Aromatic carbon attached to the acetyl group (C-1)
113.7Aromatic carbons meta to the acetyl group (C-3, C-5)
55.4Methoxy carbon (-OCH₃)
26.3Acetyl methyl carbon (-COCH₃)
[1]
Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for obtaining high-resolution NMR spectra of this compound.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity, which is critical for high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 16 for a sufficiently concentrated sample.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.[2]

    • This experiment requires a greater number of scans (e.g., 128 or more) due to the low natural abundance of the ¹³C isotope.[3]

    • A relaxation delay of 2-5 seconds is typically used.[3]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS). The peaks are integrated (for ¹H NMR) and their chemical shifts are determined.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of this compound shows characteristic absorption bands for its key functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2840Medium-StrongC-H stretching (aromatic and aliphatic)[4]
~1665StrongC=O stretching (aryl ketone)[4]
~1596StrongC=C stretching (aromatic ring)[4]
~1250StrongC-O stretching (aryl ether)
~1170StrongC-O stretching (aryl ether)
~830StrongC-H bending (para-disubstituted benzene)
Experimental Protocol for IR Spectroscopy (KBr Pellet Technique)
  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.[5]

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[5]

    • Thoroughly mix and grind the two substances together until a homogeneous, fine powder is obtained.[5]

  • Pellet Formation:

    • Transfer a small amount of the mixture into a pellet press.

    • Apply high pressure (several tons) to form a thin, transparent or translucent KBr pellet.[5]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument records the interferogram and performs a Fourier transform to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

The mass spectrum of this compound, typically obtained via Electron Ionization (EI), shows a distinct molecular ion peak and several characteristic fragment ions.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonIdentity
150[C₉H₁₀O₂]⁺Molecular Ion (M⁺)[6]
135[M - CH₃]⁺Base Peak, loss of a methyl radical from the acetyl group
107[M - COCH₃]⁺Loss of the acetyl group
92[C₆H₄O]⁺Fragmentation of the aromatic ring
77[C₆H₅]⁺Phenyl cation
[6]
Experimental Protocol for Mass Spectrometry
  • Instrument Preparation: The mass spectrometer must be tuned and calibrated according to the manufacturer's protocol to ensure accurate mass assignments and good sensitivity.[7] A standard calibration compound is used for this purpose.

  • Sample Introduction: A small amount of the sample is introduced into the instrument. For a volatile compound like this compound, this can be done via a direct insertion probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS).

  • Ionization: In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a positively charged molecular ion (M⁺) and various fragment ions.[8]

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection and Spectrum Generation: The separated ions are detected, and the signal is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_interpretation Final Analysis Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Introduce to MS Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Data Table NMR_Acq->NMR_Data Interpretation Structural Elucidation & Confirmation NMR_Data->Interpretation IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data IR Data Table IR_Acq->IR_Data IR_Data->Interpretation MS_Acq Ionize & Analyze Fragments MS_Prep->MS_Acq MS_Data MS Data Table MS_Acq->MS_Data MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to High-Purity 4'-Methoxyacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial landscape, synthesis, purification, and analytical characterization of high-purity 4'-Methoxyacetophenone, a key building block in pharmaceutical and scientific research.

Introduction

This compound (also known as acetanisole or 4-acetylanisole) is an aromatic ketone that serves as a crucial intermediate in the synthesis of a wide array of organic molecules.[1][2] Its utility spans various industries, from being a component in fragrances to a key precursor in the manufacturing of pharmaceuticals, agrochemicals, and specialty polymers.[2][3][4] In the realm of drug discovery and development, the high-purity grade of this compound is of paramount importance, as the presence of impurities can lead to undesirable side reactions, lower yields, and potential toxicity in downstream applications.

This technical guide provides a comprehensive overview of high-purity this compound for researchers, scientists, and drug development professionals. It details the commercial supplier landscape, outlines robust experimental protocols for its synthesis and purification, and describes the analytical methodologies employed for its quality control.

Commercial Suppliers and Specifications

A number of chemical suppliers offer this compound in various purity grades. For research and drug development purposes, a purity of ≥99% is typically required. The table below summarizes the offerings from several prominent commercial suppliers.

SupplierPurity SpecificationAnalytical MethodCAS NumberMolecular Formula
Thermo Fisher Scientific ≥98% or 99%GC100-06-1C₉H₁₀O₂
Sigma-Aldrich 99%GC100-06-1C₉H₁₀O₂
Vinati Organics High PurityNot specified100-06-1C₉H₁₀O₂
Chem-Impex ≥99% (GC)GC100-06-1C₉H₁₀O₂
Tokyo Chemical Industry (TCI) >99.0% (GC)GC100-06-1C₉H₁₀O₂
MedchemExpress 99.93% (HPLC)HPLC100-06-1C₉H₁₀O₂

This table is a representative sample and not exhaustive of all available suppliers.

Synthesis of High-Purity this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of anisole (B1667542) with an acylating agent, typically acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst.[1][5]

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol describes the synthesis of this compound from anisole and acetic anhydride using aluminum chloride as the catalyst.[6]

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH), aqueous solution

  • Sodium chloride (NaCl), saturated aqueous solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anisole and acetic anhydride in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the cooled solution while stirring. An exothermic reaction will occur.[7]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[7]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, aqueous sodium hydroxide solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

G cluster_synthesis Synthesis Workflow reagents Dissolve Anisole & Acetic Anhydride in Dichloromethane cooling Cool in Ice Bath reagents->cooling catalyst Add Anhydrous AlCl₃ cooling->catalyst reaction Stir at Room Temperature catalyst->reaction monitoring Monitor by TLC reaction->monitoring quench Quench with Ice & HCl monitoring->quench separation Separate Organic Layer quench->separation washing Wash with H₂O, NaOH, Brine separation->washing drying Dry with MgSO₄ & Evaporate washing->drying product Crude this compound drying->product

A generalized workflow for the synthesis of this compound.

Purification of this compound

Recrystallization is a highly effective method for purifying the crude this compound, removing unreacted starting materials and by-products.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent like petroleum ether)

  • Activated carbon (optional)

  • Ice bath

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.

G cluster_purification Purification Workflow dissolve Dissolve Crude Product in Hot Ethanol decolorize Add Activated Carbon (optional) dissolve->decolorize filter_hot Hot Filtration decolorize->filter_hot cool Cool to Room Temperature filter_hot->cool crystallize Cool in Ice Bath cool->crystallize filter_cold Vacuum Filtration crystallize->filter_cold wash Wash with Cold Ethanol filter_cold->wash dry Dry under Vacuum wash->dry pure_product High-Purity this compound dry->pure_product

A typical recrystallization workflow for purifying this compound.

Analytical Methods for Quality Control

To ensure the high purity of this compound, a suite of analytical techniques is employed. The most common methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC)

GC is widely used to determine the purity of this compound and to quantify any volatile impurities.[8]

Typical GC Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID).

  • Oven Temperature Program: A gradient temperature program is typically used, for example, starting at 100 °C and ramping up to 250 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for assessing the purity of this compound, particularly for non-volatile impurities.[9][10]

Typical HPLC Parameters:

  • Column: A reverse-phase C18 column.[9]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid for better peak shape.[9]

  • Detector: UV detector set at a wavelength where the compound has strong absorbance (e.g., 275 nm).

  • Flow Rate: Typically 1.0 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound and for identifying any structural isomers or other impurities.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • A singlet around 2.5 ppm corresponding to the three protons of the acetyl group (-COCH₃).

  • A singlet around 3.8 ppm corresponding to the three protons of the methoxy (B1213986) group (-OCH₃).

  • Two doublets in the aromatic region (around 6.9 and 7.9 ppm), each integrating to two protons, characteristic of a para-substituted benzene (B151609) ring.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • A signal around 26 ppm for the acetyl carbon.

  • A signal around 55 ppm for the methoxy carbon.

  • Aromatic carbon signals between 113 and 164 ppm.

  • A signal for the carbonyl carbon around 197 ppm.

G cluster_qc Quality Control Workflow sample High-Purity Sample gc Gas Chromatography (GC) - Purity Assay - Volatile Impurities sample->gc hplc High-Performance Liquid Chromatography (HPLC) - Purity Assay - Non-volatile Impurities sample->hplc nmr Nuclear Magnetic Resonance (NMR) - Structural Confirmation - Isomeric Purity sample->nmr coa Certificate of Analysis (CoA) gc->coa hplc->coa nmr->coa

An overview of the analytical workflow for quality control.

Biological Activity and Signaling Pathways

While this compound is primarily used as a chemical intermediate, some studies have investigated the biological activities of acetophenone (B1666503) derivatives. For instance, certain acetophenones have shown antimicrobial, anti-inflammatory, and antioxidant properties. However, at present, there is limited specific research detailing the direct interaction of high-purity this compound with specific cellular signaling pathways.

In contrast, structurally related compounds have been studied more extensively. For example, 3-hydroxy-4-methoxyacetophenone (apocynin) is a known inhibitor of NADPH oxidase and has demonstrated anti-inflammatory and antioxidant effects.[9] Also, 4'-methoxyflavonol, which shares the methoxy-substituted phenyl group, has been shown to modulate key signaling pathways such as PI3K/Akt, MAPK, and NF-κB, which are critical in cell survival, proliferation, and inflammation. The biological activities of this compound itself, and its potential to modulate such pathways, remain an area for further investigation.

Conclusion

High-purity this compound is a readily available and versatile chemical intermediate that is essential for various research and development applications, particularly in the pharmaceutical industry. Understanding the commercial landscape, mastering the synthetic and purification protocols, and being proficient in the analytical techniques for quality control are crucial for any scientist working with this compound. This guide provides a foundational understanding of these key aspects, enabling researchers to confidently source, synthesize, and utilize high-purity this compound in their endeavors. Further research into the specific biological activities and potential signaling pathway interactions of this compound could unveil new therapeutic applications.

References

An In-depth Technical Guide to the Basic Reactivity of Methoxy and Acetyl Groups in 4'-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxyacetophenone is a versatile aromatic ketone utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its reactivity is primarily dictated by the interplay of its two functional groups: the electron-donating methoxy (B1213986) group and the electron-withdrawing acetyl group. This guide provides a comprehensive overview of the fundamental reactivity of these groups, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate key reaction pathways and mechanisms.

Introduction

This compound, also known as acetanisole, is a crystalline solid with the molecular formula C₉H₁₀O₂.[3] Its structure, featuring a methoxy group and an acetyl group at the para positions of a benzene (B151609) ring, gives rise to a rich and predictable chemical reactivity. The methoxy group, a strong activating group, directs electrophilic aromatic substitution to the ortho position, while the acetyl group's carbonyl and α-protons are sites for nucleophilic attack and enolate formation, respectively. Understanding this reactivity is crucial for its effective use as a building block in organic synthesis.[2][4]

Quantitative Data

The following tables summarize key quantitative data related to the physical and spectroscopic properties of this compound, as well as the acidity of its most reactive protons.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₉H₁₀O₂[3]
Molecular Weight150.17 g/mol [3]
Melting Point36-38 °C[5]
Boiling Point258 °C[5]
Water Solubility1.07 g/L[6]
logP1.82[6]
¹H NMR (CDCl₃, δ)7.95 (d, 2H), 6.94 (d, 2H), 3.88 (s, 3H), 2.56 (s, 3H)[7]
¹³C NMR (CDCl₃, δ)196.8, 163.5, 130.6, 130.3, 113.7, 55.4, 26.3[7]

Table 2: Acidity of Protons in this compound

ProtonEstimated pKaFactors Influencing AcidityReference(s)
α-protons (acetyl group)~19-21Resonance stabilization of the enolate conjugate base by the adjacent carbonyl group.[8][9][10]
Conjugate acid (protonated carbonyl)~ -7Protonation occurs only under strongly acidic conditions.[8]

Reactivity of the Methoxy and Acetyl Groups

Electrophilic Aromatic Substitution (Reactivity of the Methoxy Group and Aromatic Ring)

The methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the acetyl group (-COCH₃) is a deactivating, meta-directing group. In this compound, the activating effect of the methoxy group dominates, directing incoming electrophiles to the positions ortho to it (and meta to the acetyl group).

A prime example of this is the nitration of this compound, which almost exclusively yields 4-methoxy-3-nitroacetophenone.

electrophilic_aromatic_substitution cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Sigma Complex (Resonance Stabilized) cluster_product Product 4-Methoxyacetophenone reagents HNO₃, H₂SO₄ 4-Methoxyacetophenone->reagents Electrophilic Attack intermediate [Intermediate σ-complex] reagents->intermediate Formation of Nitronium Ion (NO₂⁺) Attack at C3 4-Methoxy-3-nitroacetophenone intermediate->4-Methoxy-3-nitroacetophenone Deprotonation (Restoration of Aromaticity)

Fig. 1: Electrophilic Aromatic Substitution Pathway
Reactions at the Carbonyl Group (Reactivity of the Acetyl Group)

The carbonyl carbon of the acetyl group is electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to reactions such as reductions and additions.

Reactions at the α-Carbon (Reactivity of the Acetyl Group)

The α-protons on the methyl group of the acetyl moiety are acidic (pKa ≈ 19-21) due to the formation of a resonance-stabilized enolate ion upon deprotonation.[8][9][10] This enolate is a key intermediate in several important carbon-carbon bond-forming reactions.

The enolate of this compound can act as a nucleophile and attack an aldehyde, such as benzaldehyde, in a base-catalyzed aldol (B89426) condensation to form a chalcone.

aldol_condensation cluster_workflow Aldol Condensation Workflow start This compound + Benzaldehyde base Base (e.g., NaOH or KOH) in Ethanol start->base enolate Enolate Formation (Deprotonation of α-carbon) base->enolate nucleophilic_attack Nucleophilic Attack of Enolate on Benzaldehyde Carbonyl enolate->nucleophilic_attack intermediate Aldol Adduct Intermediate nucleophilic_attack->intermediate dehydration Dehydration (Loss of H₂O) intermediate->dehydration product Chalcone Product (1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one) dehydration->product

References

Unlocking the Research Potential of 4'-Methoxyacetophenone: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyacetophenone, a simple aromatic ketone, is a versatile and readily available chemical scaffold that holds significant potential for a wide range of research and development applications.[1] Its unique chemical architecture, featuring a methoxy (B1213986) group and a reactive ketone moiety on a phenyl ring, makes it an ideal starting point for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of promising research avenues involving this compound, complete with quantitative biological data for its derivatives, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and drug discovery endeavors.

Core Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research.

PropertyValueReference(s)
CAS Number 100-06-1[2]
Molecular Formula C₉H₁₀O₂[2]
Molecular Weight 150.17 g/mol [2]
Appearance White to pale yellow crystalline solid[2]
Melting Point 36-38 °C[2]
Boiling Point 152-154 °C at 26 mmHg[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[2]
Odor Sweet, floral, hawthorn-like[2]

Key Research Areas and Biological Activities of this compound Derivatives

The true research potential of this compound lies in its utility as a building block for novel compounds with diverse pharmacological activities. The following sections highlight promising areas of investigation, supported by quantitative data for various derivatives.

Neuroprotective Applications: Inhibition of Monoamine Oxidase B (MAO-B)

Derivatives of acetophenone (B1666503) have shown remarkable potency as inhibitors of MAO-B, an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease.[1]

MAO_Inhibition_Pathway Dopamine_Receptor Dopamine_Receptor Acetophenone_Derivative Acetophenone_Derivative

Table 1: MAO-B Inhibitory Activity of Acetophenone Derivatives

CompoundTargetIC₅₀ (nM)Reference(s)
Derivative 1jMAO-B12.9[1]
Derivative 2eMAO-B11.7[1]
Selegiline (Reference)MAO-B35.6[1]
Potential in Alzheimer's Disease: Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Derivatives of this compound have been investigated for this purpose.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Related Derivatives

Compound ClassTargetIC₅₀ Range (µM)Reference(s)
Tacrine AnalogsAChE0.00365 - 5.90[3]
Carbamate DerivativesAChE0.0299 - 0.1054[2]
Rivastigmine (Reference)AChE0.36[4]

AChE_Inhibition_Workflow

Anti-inflammatory Properties: Modulation of the NF-κB Signaling Pathway

Chalcones, which can be readily synthesized from this compound, have demonstrated significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6] This pathway is a central regulator of inflammation, and its inhibition can suppress the expression of pro-inflammatory genes.[6]

Table 3: Anti-inflammatory and Antioxidant Activity of Related Acetophenone and Chalcone (B49325) Derivatives

Compound/ExtractAssayIC₅₀Reference(s)
3,5-diprenyl-4-hydroxyacetophenoneDPPH Radical Scavenging26.00 ± 0.37 µg/mL[7]
3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenoneDPPH Radical Scavenging0.15 mM[7]
Methanolic leaves extract of Millettia pachycarpaDPPH Radical Scavenging196.47 ± 2.061 μg/ml[8]
Flavokawain C (Chalcone)NF-κB Inhibition8 µM[9]
4'-Hydroxychalcone (B163465)NF-κB InhibitionDose-dependent[5]
4-MethoxychalconeNF-κB Inhibition24-41 µM[9]
Various ChalconesCOX-II Inhibition2.30 - 6.13 µM[10]
Antimicrobial Potential

Derivatives of this compound have been synthesized and evaluated for their activity against various bacterial strains, indicating potential for the development of new antimicrobial agents.

Table 4: Antimicrobial Activity of Related Heterocyclic Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference(s)
SpiropyrrolidinesB. subtilis32[11]
SpiropyrrolidinesS. epidermis32[11]
SpiropyrrolidinesP. aeruginosa64[11]
N-Methyl 4-piperidone-derived curcuminoidsS. mutans250[12]
N-Methyl 4-piperidone-derived curcuminoidsS. salivarius250[12]
Cytotoxicity Profile

Understanding the cytotoxic potential of novel compounds is crucial in drug development. The half-maximal cytotoxic concentration (CC₅₀) is a key parameter in this assessment.

Table 5: Cytotoxicity of Related Compounds

Compound Class/ExtractCell LineCC₅₀ (µg/mL)Reference(s)
Extracts of C. vulgarisMurine Macrophages27.3 - 362.6[13]
BinaseMDCK-II cells> 1000[14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the research areas discussed.

Synthesis Protocols

1. Synthesis of this compound via Friedel-Crafts Acylation of Anisole (B1667542)

  • Materials: Anisole, acetic anhydride (B1165640), anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (B86663) (Na₂SO₄), petroleum ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous AlCl₃ to DCM and cool the mixture in an ice bath.

    • Slowly add a solution of anisole and acetic anhydride in DCM to the cooled AlCl₃ suspension with continuous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

    • Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to yield pure this compound.

Friedel_Crafts_Workflow

2. Synthesis of Chalcones from this compound via Claisen-Schmidt Condensation

  • Materials: this compound, substituted benzaldehyde (B42025), ethanol, sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), hydrochloric acid (HCl).

  • Procedure (Solvent-based):

    • Dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in ethanol in a round-bottom flask.

    • Add a solution of NaOH or KOH in water dropwise to the stirred mixture at room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction by TLC.

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude chalcone from ethanol to obtain the pure product.

Biological Assay Protocols

1. DPPH Radical Scavenging Assay (Antioxidant Activity)

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a series of dilutions of the test compound.

    • In a 96-well microplate, add a fixed volume of each dilution to the wells.

    • Add a freshly prepared solution of DPPH in methanol to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

2. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages (Anti-inflammatory Activity)

  • Principle: This assay measures the inhibition of nitric oxide production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO levels are quantified using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) from a standard curve and calculate the percentage of inhibition of NO production.

3. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (B1204863) (produced from the hydrolysis of acetylthiocholine (B1193921) by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Procedure:

    • In a 96-well plate, add AChE enzyme solution, DTNB solution, and the test compound at various concentrations.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.

    • Calculate the percentage of AChE inhibition for each concentration and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a valuable and underexplored scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated significant potential in key therapeutic areas, including neurodegenerative diseases and inflammation. The data and protocols presented in this guide serve as a comprehensive resource to stimulate and facilitate further research into the vast potential of this versatile molecule. Future investigations should focus on synthesizing and screening novel derivatives of this compound to identify lead compounds with enhanced potency and selectivity for specific biological targets. Furthermore, in-depth mechanistic studies and in vivo evaluations will be crucial to translate the promising in vitro findings into tangible therapeutic advancements.

References

Methodological & Application

Synthesis of 4'-Methoxyacetophenone via Friedel-Crafts Acylation of Anisole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4'-methoxyacetophenone through the Friedel-Crafts acylation of anisole (B1667542). This reaction is a cornerstone of electrophilic aromatic substitution in organic synthesis, allowing for the introduction of an acyl group onto an aromatic ring. The protocols outlined below utilize various catalysts and acylating agents, offering flexibility depending on available resources and desired outcomes.

Introduction

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds with an aromatic ring. In this specific application, anisole (methoxybenzene) is acylated to produce this compound, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The methoxy (B1213986) group of anisole is an activating, ortho-para directing group.[1] Due to steric hindrance at the ortho position, the para-substituted isomer, this compound, is typically the major product.[2] The reaction is commonly catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activate the acylating agent.[3][4] More recently, greener alternatives using solid acid catalysts like zeolites have been explored.[5][6]

This note details protocols using both traditional Lewis acids and a heterogeneous catalyst system, providing a comparative overview of different synthetic strategies.

Reaction Mechanism and Experimental Workflow

The Friedel-Crafts acylation of anisole proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acylating agent (e.g., acetic anhydride (B1165640) or an acyl chloride) to form a highly reactive acylium ion.[1] This electrophile is then attacked by the electron-rich anisole ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).[1] Finally, deprotonation of the ring restores aromaticity and yields the final product, this compound.[1]

reaction_mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylatingAgent Acetic Anhydride / Acyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylatingAgent->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Anisole Anisole SigmaComplex Sigma Complex (Carbocation Intermediate) Anisole->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product -H⁺

Caption: Mechanism of Friedel-Crafts Acylation of Anisole.

The general experimental workflow for this synthesis involves the initial setup of the reaction under anhydrous conditions, followed by the reaction itself, quenching, extraction of the product, and finally, purification.

experimental_workflow Setup Reaction Setup (Anhydrous Conditions) Reaction Addition of Reagents & Reaction Time Setup->Reaction Quench Quenching (e.g., with ice-water) Reaction->Quench Extraction Workup & Extraction Quench->Extraction Purification Purification (e.g., Recrystallization/Chromatography) Extraction->Purification Characterization Product Characterization (NMR, IR, etc.) Purification->Characterization

Caption: General Experimental Workflow for Friedel-Crafts Acylation.

Data Presentation: Comparison of Protocols

The following table summarizes the quantitative data from different protocols for the synthesis of this compound.

ParameterProtocol 1 (AlCl₃/Acetic Anhydride)[7][8]Protocol 2 (FeCl₃/Propionyl Chloride)[4]Protocol 3 (Zeolite/Acetic Anhydride)[5]
Anisole 1.0 eq1.0 eq (4.6 mmol)1.0 eq (2.0 mmol)
Acylating Agent Acetic Anhydride (1.0 eq)Propionyl Chloride (1.0 eq, 4.6 mmol)Acetic Anhydride (10.0 eq, 20 mmol)
Catalyst Aluminum Chloride (AlCl₃)Iron(III) Chloride (FeCl₃) (0.87 eq)Mordenite (B1173385) Zeolite (0.50 g)
Solvent Dichloromethane (B109758) (CH₂Cl₂)Dichloromethane (CH₂Cl₂) (9 mL)Acetic Acid (AcOH) (5 mL)
Temperature (°C) RefluxRoom Temperature150
Reaction Time 15 min15 min2-3 hours
Reported Yield (%) 6.9% (crude)Not specified>99% conversion, >99% selectivity

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride and Acetic Anhydride[8][9]

This protocol outlines the synthesis of this compound using the common Lewis acid catalyst, aluminum chloride, with acetic anhydride as the acylating agent.

Materials:

  • Anisole

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

  • Petroleum Ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers

  • Hot plate

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a reflux apparatus using a round-bottom flask and a condenser. Ensure all glassware is dry.

  • In the round-bottom flask, combine anisole and acetic anhydride in dichloromethane.

  • Carefully add anhydrous aluminum chloride to the mixture in portions while stirring. An exothermic reaction may occur.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • After the reaction is complete, cool the mixture and pour it into a beaker containing ice.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 5% NaOH solution and saturated NaCl solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the dichloromethane on a hot plate.

  • Recrystallize the crude product from a minimal amount of petroleum ether to obtain purified this compound.

Protocol 2: Friedel-Crafts Acylation using Iron(III) Chloride and Propionyl Chloride[5]

This protocol provides an alternative method using iron(III) chloride as the catalyst and propionyl chloride as the acylating agent to produce the corresponding propiophenone (B1677668) derivative. The general steps can be adapted for acetic anhydride.

Materials:

  • Anisole (0.43 mL, 4.6 mmol)

  • Propionyl Chloride (0.41 mL, 4.6 mmol)

  • Iron(III) Chloride (FeCl₃) (0.66 g, 4.0 mmol)

  • Dichloromethane (CH₂Cl₂) (9 mL total)

  • Ice-cold water

  • 5% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask (25 mL)

  • Claisen adapter

  • Stir bar

  • Pasteur pipette

  • Separatory funnel

Procedure:

  • To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (0.66 g), CH₂Cl₂ (6 mL), and propionyl chloride (0.41 mL).

  • Slowly add a solution of anisole (0.43 mL) in CH₂Cl₂ (3 mL) dropwise to the reaction mixture over approximately 5 minutes.

  • Stir the mixture for an additional 10 minutes after the addition is complete.

  • Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).

  • Stir for another 5 minutes and then transfer the mixture to a separatory funnel.

  • Add an additional 10 mL of water and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).

  • Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ for approximately 5 minutes.

  • Gravity filter the solution and evaporate the solvent to obtain the crude product.

Protocol 3: Green Synthesis using Mordenite Zeolite and Acetic Anhydride[6]

This protocol describes a more environmentally friendly approach using a reusable solid acid catalyst.

Materials:

  • Anisole (2.0 mmol)

  • Acetic Anhydride (20 mmol)

  • Mordenite Zeolite (SiO₂/Al₂O₃ = 110 or 200) (0.50 g)

  • Acetic Acid (5 mL)

Equipment:

  • Reaction vessel suitable for heating to 150 °C with stirring.

Procedure:

  • In a suitable reaction vessel, combine anisole (2.0 mmol), acetic anhydride (20 mmol), and mordenite zeolite (0.50 g) in acetic acid (5 mL).

  • Heat the resulting mixture to 150 °C with stirring.

  • Maintain the reaction for 2-3 hours. Product formation can be monitored by Gas Chromatography (GC).

  • After the reaction, the solid catalyst can be recovered by filtration for reuse.

  • The product can be isolated from the reaction mixture through standard workup procedures such as extraction and solvent evaporation.

Safety Precautions

  • Acetic anhydride is corrosive and a lachrymator. It should be handled in a fume hood, and contact with skin and eyes should be avoided. It reacts violently with water.[9]

  • Aluminum chloride and Iron(III) chloride are corrosive and moisture-sensitive. They should be handled in a dry environment. The reaction with these Lewis acids is exothermic.[10]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. It should be used in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols for Claisen-Schmidt Condensation using 4'-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of chalcones via the Claisen-Schmidt condensation reaction, utilizing 4'-Methoxyacetophenone as the ketone component. Chalcones, characterized by a 1,3-diphenyl-2-propene-1-one scaffold, are a significant class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2]

Reaction Principle and Mechanism

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens.[3] The reaction proceeds through the formation of a resonance-stabilized enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol (B89426) addition product yields the α,β-unsaturated ketone, a chalcone.[4]

Experimental Protocols

Two primary methods for the synthesis of chalcones from this compound are presented below: a conventional solvent-based method and a green chemistry approach using a grinding technique.

Method 1: Conventional Synthesis in Methanolic Potassium Hydroxide (B78521)

This protocol describes a general procedure for the synthesis of chalcones in a solvent system.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Methanol (B129727)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl, 0.1 N)

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of this compound (e.g., 0.01 mol) and the desired substituted aromatic aldehyde (0.01 mol) in a minimal amount of methanol (e.g., 20 mL).[4]

  • Initiation of Reaction: While stirring the solution at room temperature, slowly add a methanolic solution of potassium hydroxide (e.g., 0.05 mol in methanol) dropwise.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from less than two hours to up to 11 hours depending on the aldehyde used.[4]

  • Product Precipitation and Neutralization: Once the reaction is complete, pour the reaction mixture into ice-cold water and acidify with 0.1 N HCl to precipitate the crude chalcone.[4]

  • Isolation and Purification: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry the product.[4]

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol (B145695), to obtain the pure crystalline chalcone.[4]

Method 2: Green Synthesis by Grinding

This solvent-free method offers an environmentally friendly alternative to the conventional protocol.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, 4-bromobenzaldehyde)

  • Solid Sodium Hydroxide (NaOH)

  • Mortar and pestle

  • Hydrochloric Acid (HCl, 10% v/v)

  • Cold water

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Grinding of Reactants: In a mortar, combine this compound, the substituted benzaldehyde, and solid NaOH in equimolar amounts.[5]

  • Reaction: Grind the mixture at room temperature for several minutes (e.g., 30 minutes). The progress of the reaction can be monitored by TLC.[5]

  • Work-up: Dilute the reaction mixture with cold water and neutralize with a cold 10% (v/v) HCl solution to precipitate the product.[5]

  • Isolation and Purification: Filter the solid product and wash it with cold water.[5]

  • Recrystallization: Recrystallize the crude product from ethanol to obtain the pure chalcone.[5]

Data Presentation

The following table summarizes the quantitative data for the Claisen-Schmidt condensation of this compound with various substituted benzaldehydes.

Substituted BenzaldehydeProduct NameReaction Time (hr)Yield (%)Melting Point (°C)Reference
4-Dimethylaminobenzaldehyde1-(4'-Methoxyphenyl)-3-(4-dimethylaminophenyl)-2-propene-1-one8-1172118-120[4]
4-Chlorobenzaldehyde1-(4'-Methoxyphenyl)-3-(4-chlorophenyl)-2-propene-1-one8-1178130-132[4]
4-Methoxybenzaldehyde1-(4'-Methoxyphenyl)-3-(4-methoxyphenyl)-2-propene-1-one8-1185102-104[4]
2-Hydroxybenzaldehyde1-(4'-Methoxyphenyl)-3-(2-hydroxyphenyl)-2-propene-1-one< 26588-90[4]
Benzaldehyde1-(4'-Methoxyphenyl)-3-phenyl-2-propene-1-one< 27576-78[4]
4-Fluorobenzaldehyde1-(4'-Methoxyphenyl)-3-(4-fluorophenyl)-2-propene-1-one< 28296-98[4]
4-Hydroxybenzaldehyde4-Hydroxy-4'-methoxy chalcone0.5--[5]
4-Bromobenzaldehyde4-Bromo-4'-methoxy chalcone0.5--[5]

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants This compound + Substituted Benzaldehyde Base Base (KOH or NaOH) Solvent (Methanol) or Grinding Reactants->Base Reaction Claisen-Schmidt Condensation Base->Reaction Precipitation Precipitation (Acidification with HCl) Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (Ethanol or Methanol) Filtration->Recrystallization TLC TLC Recrystallization->TLC MP Melting Point Recrystallization->MP Spectroscopy Spectroscopy (IR, NMR, Mass Spec) Recrystallization->Spectroscopy

Caption: General experimental workflow for the synthesis and characterization of chalcones.

Signaling Pathways Modulated by Chalcones

Chalcones exert their biological effects by modulating various intracellular signaling pathways. The α,β-unsaturated ketone moiety is a key structural feature that allows for interaction with biological targets.[2]

G cluster_cellular_effects Cellular Effects cluster_biological_outcomes Biological Outcomes Chalcones Chalcones NFkB NF-κB Pathway Chalcones->NFkB Inhibition MAPK MAPK Pathways (ERK, JNK, p38) Chalcones->MAPK Modulation PI3K_Akt PI3K/Akt Pathway Chalcones->PI3K_Akt Inhibition Nrf2 Nrf2 Pathway Chalcones->Nrf2 Activation Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory Anticancer Anticancer Activity (Apoptosis, Anti-angiogenesis) MAPK->Anticancer PI3K_Akt->Anticancer Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: Key signaling pathways modulated by chalcones leading to their biological activities.

References

Application Notes: 4'-Methoxyacetophenone as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4'-methoxyacetophenone and its analogs as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The following sections detail the synthetic pathways, experimental protocols, and quantitative data for the preparation of the non-steroidal anti-inflammatory drug (NSAID), Nabumetone (B1676900). Additionally, a brief discussion on the synthesis of the antidepressant Venlafaxine (B1195380) is included to illustrate the broader utility of methoxyphenyl moieties in drug discovery.

Synthesis of Nabumetone

Nabumetone, chemically known as 4-(6-methoxy-2-naphthyl)butan-2-one, is a prodrug that is metabolized in the body to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of cyclooxygenase-2 (COX-2).[1][2] The synthesis of Nabumetone provides an excellent case study for the application of key organic reactions in pharmaceutical production. While the direct starting material for industrial synthesis is typically 2-methoxynaphthalene (B124790), its acylation to 2-acetyl-6-methoxynaphthalene (B28280) is analogous to the Friedel-Crafts acylation of anisole (B1667542) to produce this compound.

Synthetic Pathway

The overall synthesis of Nabumetone from 2-methoxynaphthalene involves three main steps:

  • Friedel-Crafts Acylation: 2-Methoxynaphthalene is acylated with acetyl chloride in the presence of a Lewis acid catalyst to form the key intermediate, 2-acetyl-6-methoxynaphthalene.[3][4][5]

  • Aldol (B89426) Condensation: The intermediate, 2-acetyl-6-methoxynaphthalene, undergoes a base-catalyzed aldol condensation with acetone (B3395972) to yield 4-(6-methoxy-2-naphthyl)-3-buten-2-one.

  • Catalytic Hydrogenation: The carbon-carbon double bond in the aldol condensation product is selectively reduced through catalytic hydrogenation to afford the final product, Nabumetone.[6]

Nabumetone_Synthesis cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Aldol Condensation cluster_2 Step 3: Catalytic Hydrogenation 2-Methoxynaphthalene 2-Methoxynaphthalene 2-Acetyl-6-methoxynaphthalene 2-Acetyl-6-methoxynaphthalene 2-Methoxynaphthalene->2-Acetyl-6-methoxynaphthalene Nitrobenzene (B124822) Acetyl Chloride Acetyl Chloride Acetyl Chloride->2-Acetyl-6-methoxynaphthalene AlCl3 AlCl3 AlCl3->2-Acetyl-6-methoxynaphthalene 4-(6-methoxy-2-naphthyl)-3-buten-2-one 4-(6-methoxy-2-naphthyl)-3-buten-2-one 2-Acetyl-6-methoxynaphthalene->4-(6-methoxy-2-naphthyl)-3-buten-2-one Acetone Acetone Acetone->4-(6-methoxy-2-naphthyl)-3-buten-2-one NaOH NaOH NaOH->4-(6-methoxy-2-naphthyl)-3-buten-2-one Nabumetone Nabumetone 4-(6-methoxy-2-naphthyl)-3-buten-2-one->Nabumetone H2 H2 H2->Nabumetone Pd/C Pd/C Pd/C->Nabumetone

Caption: Synthetic pathway for Nabumetone.

Experimental Protocols

This protocol is adapted from established procedures to favor the formation of the desired 6-acetyl isomer.[3][4][5][7]

Materials:

  • 2-Methoxynaphthalene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (distilled)

  • Nitrobenzene (dry)

  • Chloroform (B151607)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (B129727)

  • Crushed Ice

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 43 g (0.32 mol) of anhydrous AlCl₃ in 200 mL of dry nitrobenzene.

  • Addition of Substrate: To the stirred solution, add 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene.

  • Acylation: Cool the mixture to approximately 5°C using an ice bath. Add 25 g (0.32 mol) of distilled acetyl chloride dropwise over 15-20 minutes, maintaining the temperature between 10.5°C and 13°C.

  • Reaction Progression: After the addition is complete, continue stirring in the ice bath for 2 hours. Allow the mixture to stand at room temperature for at least 12 hours. For improved conversion, an "aging" period at 40°C for 10-30 hours can be employed.[5]

  • Work-up: Cool the reaction mixture in an ice bath and pour it into a beaker containing 200 g of crushed ice and 100 mL of concentrated HCl.

  • Extraction: Transfer the two-phase mixture to a separatory funnel with 50 mL of chloroform. Separate the organic layer (chloroform-nitrobenzene) and wash it three times with 100 mL portions of water.

  • Solvent Removal: Transfer the organic layer to a round-bottomed flask and remove the nitrobenzene and chloroform via steam distillation.

  • Purification: Dissolve the solid residue in 100 mL of chloroform, dry the solution over anhydrous magnesium sulfate, and filter. Remove the chloroform using a rotary evaporator.

  • Final Purification: The crude product is purified by vacuum distillation, collecting the fraction at approximately 150-165°C (0.02 mm Hg). The distilled product is then recrystallized from methanol to yield pure 2-acetyl-6-methoxynaphthalene.[4]

Friedel_Crafts_Workflow A Dissolve AlCl3 in Nitrobenzene B Add 2-Methoxynaphthalene A->B C Cool to 5°C B->C D Add Acetyl Chloride (10.5-13°C) C->D E Stir at 5°C for 2h D->E F Stand at RT for 12h E->F G Quench with Ice/HCl F->G H Extract with Chloroform G->H I Wash Organic Layer H->I J Steam Distill to Remove Solvents I->J K Dissolve Residue in Chloroform J->K L Dry and Evaporate K->L M Vacuum Distill L->M N Recrystallize from Methanol M->N O 2-Acetyl-6-methoxynaphthalene N->O

Caption: Experimental workflow for Friedel-Crafts acylation.

This procedure is a standard base-catalyzed aldol condensation.

Materials:

Procedure:

  • Reaction Mixture: In a flask, dissolve 2-acetyl-6-methoxynaphthalene in ethanol. Add an excess of acetone.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Isolation and Washing: Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven.

This protocol describes the selective reduction of the carbon-carbon double bond.[6]

Materials:

  • 4-(6-methoxy-2-naphthyl)-3-buten-2-one

  • Palladium on Carbon (5% or 10% Pd/C)

  • Isopropanol or Toluene

  • Hydrogen Gas

Procedure:

  • Hydrogenator Setup: Place 4-(6-methoxy-2-naphthyl)-3-buten-2-one, a catalytic amount of Pd/C, and a suitable solvent (e.g., isopropanol, toluene) into a hydrogenator.

  • Inerting: Purge the hydrogenator with nitrogen to remove oxygen.

  • Hydrogenation: Introduce hydrogen gas at a desired pressure (e.g., 1 atmosphere).

  • Reaction Conditions: Maintain the reaction at a specific temperature (e.g., 60°C) with stirring until the theoretical amount of hydrogen is consumed.

  • Work-up: After the reaction is complete, filter the mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under vacuum to obtain an oil, which solidifies upon cooling. The crude product can be purified by recrystallization from a suitable solvent like isopropanol.

Quantitative Data

The following table summarizes the reported yields for the synthesis of Nabumetone and its intermediates.

StepReactantsProductYield (%)Reference(s)
1. Friedel-Crafts Acylation2-Methoxynaphthalene, Acetyl Chloride2-Acetyl-6-methoxynaphthalene45-48[3]
2. Aldol Condensation (related reaction)2-Acetyl-5-bromo-6-methoxynaphthalene, n-Butyl acetate4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one90.8[8]
3. Catalytic Hydrogenation4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-oneNabumetone74.8-78.5[6]

Note: The yield for the aldol condensation step is for a closely related bromo-derivative, as a specific yield for the direct condensation with acetone was not found in the initial searches. The high yield is indicative of the efficiency of this type of reaction.

Related Pharmaceutical Synthesis: Venlafaxine

Venlafaxine is a widely used antidepressant. While its synthesis does not directly start from this compound, it utilizes a structurally related starting material, p-methoxyphenylacetonitrile . This highlights the importance of the methoxyphenyl group as a key structural motif in pharmaceutical synthesis.

The synthesis of a key intermediate for Venlafaxine involves the reaction of p-methoxyphenylacetonitrile with cyclohexanone (B45756) in the presence of a base.[9][10] This reaction is a base-catalyzed condensation, similar in principle to the aldol condensation used in the Nabumetone synthesis.

Venlafaxine_Intermediate_Synthesis p-Methoxyphenylacetonitrile p-Methoxyphenylacetonitrile Venlafaxine Intermediate 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile p-Methoxyphenylacetonitrile->Venlafaxine Intermediate Cyclohexanone Cyclohexanone Cyclohexanone->Venlafaxine Intermediate Base Base Base->Venlafaxine Intermediate

Caption: Synthesis of a key Venlafaxine intermediate.

This brief overview illustrates that while this compound is a valuable intermediate, the broader class of methoxyphenyl compounds serves as fundamental building blocks in the synthesis of a wide range of pharmaceuticals. The specific functional groups attached to the methoxyphenyl ring dictate the subsequent synthetic transformations and the final drug molecule.

Conclusion

This compound and its analogs are versatile intermediates in pharmaceutical synthesis. The synthesis of Nabumetone from a related naphthalene (B1677914) derivative demonstrates a practical application of fundamental organic reactions, including Friedel-Crafts acylation, aldol condensation, and catalytic hydrogenation. The detailed protocols and quantitative data provided in these notes serve as a valuable resource for researchers and professionals in drug development, highlighting the importance of these intermediates in constructing complex and therapeutically relevant molecules. The synthesis of other pharmaceuticals, such as Venlafaxine, further underscores the significance of the methoxyphenyl moiety as a privileged scaffold in medicinal chemistry.

References

Application of 4'-Methoxyacetophenone in the Synthesis of Chalcones: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of 4'-methoxyacetophenone in the synthesis of chalcones, a significant class of compounds with a wide array of biological activities. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are precursors to flavonoids and exhibit pharmacological properties including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1] The synthesis of novel chalcone (B49325) derivatives via the Claisen-Schmidt condensation allows for the exploration of structure-activity relationships and the development of potential therapeutic agents.[1]

The Claisen-Schmidt condensation is a reliable and widely employed method for synthesizing chalcones.[1] It involves a base-catalyzed reaction between an acetophenone (B1666503) derivative, in this case, this compound, and an aromatic aldehyde.[1][2]

Data Presentation: A Comparative Analysis of Synthetic Methodologies

The synthesis of chalcones from this compound can be achieved through various methods, each with its own advantages in terms of reaction time, yield, and environmental impact. Below is a summary of quantitative data from different synthetic approaches.

Method Aldehyde Catalyst Reaction Time Yield (%) Reference
Conventional Synthesis Benzaldehyde (B42025)NaOH or KOH2-3 hours88-98[3]
Substituted BenzaldehydesMethanolic KOH< 2 hours to 11 hoursModerate[2]
Microwave-Assisted Synthesis Substituted BenzaldehydesKOH10-50 secondsHigh[4]
4-MethoxybenzaldehydeNaOHNot Specified90 ± 1.69[5]
Green Synthesis (Grinding) 4-HydroxybenzaldehydeSolid NaOH30 minutes32.5[6]
4-BromobenzaldehydeSolid NaOHSeveral minutesNot specified[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation

This protocol outlines the standard laboratory procedure for the synthesis of chalcones using this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Crushed ice

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted aromatic aldehyde in a minimal amount of ethanol.[1]

  • Initiation of Reaction: While stirring the solution at room temperature, slowly add a 50-60% aqueous solution of NaOH or KOH dropwise. The reaction mixture will typically develop a distinct color.[1]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).[1]

  • Product Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.[1]

  • Acidification: Acidify the mixture by slowly adding dilute HCl until the pH reaches approximately 2-3. This will cause the chalcone product to precipitate out of the solution.[1]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[1]

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often leads to higher yields.[4][8]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Microwave reactor

Procedure:

  • Reactant Mixture: In a vessel suitable for microwave synthesis, mix equimolar amounts of this compound and the substituted benzaldehyde in ethanol.[4]

  • Catalyst Addition: Add a catalytic amount of KOH to the mixture.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 160-320 watts) for a short duration (e.g., 60-120 seconds).[8]

  • Work-up: After the reaction is complete (monitored by TLC), the work-up procedure is similar to the conventional method, involving precipitation in ice-cold water, neutralization, filtration, and recrystallization.[7]

Protocol 3: Green Synthesis by Grinding Technique

This solvent-free approach is environmentally friendly and efficient.[6][7]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Solid Sodium hydroxide (NaOH)

  • Mortar and pestle

  • Dilute Hydrochloric acid (HCl)

Procedure:

  • Grinding: Place equimolar amounts of this compound, the substituted benzaldehyde, and solid NaOH in a mortar.[6][7]

  • Reaction: Grind the mixture at room temperature for several minutes (e.g., 30 minutes). The reaction is driven by the frictional energy generated during grinding.[6][7]

  • Monitoring: Monitor the reaction completion using TLC.[6]

  • Isolation: Once the reaction is complete, dilute the mixture with cold water and neutralize with a cold 10% HCl solution to precipitate the product.[6]

  • Purification: Filter the solid product and purify by recrystallization from a suitable solvent like ethanol.[6]

Visualizations

Diagram 1: General Workflow for Chalcone Synthesis

cluster_synthesis Synthesis cluster_analysis Characterization start Start: Reactants (this compound & Aromatic Aldehyde) react Claisen-Schmidt Condensation (Base-catalyzed) start->react workup Reaction Work-up (Precipitation, Neutralization) react->workup purify Purification (Recrystallization) workup->purify end_synthesis Pure Chalcone purify->end_synthesis tlc TLC end_synthesis->tlc ftir FT-IR end_synthesis->ftir nmr NMR (¹H & ¹³C) end_synthesis->nmr ms Mass Spectrometry end_synthesis->ms

Caption: General workflow for the synthesis and characterization of chalcones.

Diagram 2: Claisen-Schmidt Condensation Mechanism

acetophenone This compound enolate Enolate Ion (Resonance Stabilized) acetophenone->enolate + OH⁻ base Base (OH⁻) alkoxide Alkoxide Intermediate enolate->alkoxide + Aldehyde aldehyde Aromatic Aldehyde aldol Aldol Adduct alkoxide->aldol + H₂O chalcone Chalcone (α,β-Unsaturated Ketone) aldol->chalcone - H₂O water H₂O

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Diagram 3: Potential Signaling Pathway Modulation by Chalcones

Many chalcone derivatives have been investigated for their anticancer properties, which are often attributed to their ability to induce apoptosis through various signaling pathways.

chalcone Chalcone Derivative ros Increased ROS Levels chalcone->ros extrinsic Extrinsic Pathway (Death Receptors) chalcone->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) ros->intrinsic caspase8 Caspase-8 Activation extrinsic->caspase8 caspase9 Caspase-9 Activation intrinsic->caspase9 caspase37 Caspase-3/7 Activation caspase8->caspase37 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified overview of apoptosis induction by chalcones.

References

Application Note: Quantitative Analysis of 4'-Methoxyacetophenone using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Introduction

4'-Methoxyacetophenone, also known as acetanisole, is a naturally occurring compound found in various plants and is utilized as a flavoring agent and fragrance ingredient.[1] It also serves as a key intermediate in the synthesis of pharmaceuticals and other organic compounds. Accurate and reliable quantification of this compound is crucial for quality control in the food and fragrance industries, as well as for monitoring chemical reactions in pharmaceutical development. This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Principle

This method employs reverse-phase HPLC with UV detection. The separation is achieved on a C18 stationary phase, which retains the non-polar analyte, this compound. The mobile phase, a mixture of acetonitrile (B52724) and water with a small percentage of acid, elutes the analyte from the column. The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 10 minutes
Chemicals and Reagents
  • This compound reference standard (Purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade)

Preparation of Solutions

Mobile Phase Preparation: Mix acetonitrile and water in a 60:40 ratio. Add 0.1% phosphoric acid and sonicate for 15 minutes to degas the solution.

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Solution Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a final concentration within the calibration range (e.g., approximately 25 µg/mL). For formulations, an appropriate extraction procedure may be necessary.

HPLC System Setup and Analysis
  • System Equilibration: Set up the HPLC system according to the conditions in Table 1. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the 25 µg/mL standard solution six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

  • Calibration Curve: Inject each working standard solution in duplicate. Plot a graph of the mean peak area versus concentration and determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.

  • Sample Analysis: Inject the sample solution in duplicate.

  • Calculation: Calculate the concentration of this compound in the sample using the regression equation derived from the calibration curve.

Data Presentation

The following table summarizes the typical validation parameters for this analytical method.

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Retention Time Approximately 4.5 min

Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC System Setup cluster_analysis 3. Analysis cluster_data 4. Data Processing & Results prep Preparation hplc_system HPLC System analysis Analysis data_proc Data Processing mobile_phase Mobile Phase Preparation equilibration System Equilibration mobile_phase->equilibration std_prep Standard Solution Preparation sys_suit System Suitability Test std_prep->sys_suit cal_curve Calibration Curve Generation std_prep->cal_curve sample_prep Sample Solution Preparation sample_inj Sample Injection sample_prep->sample_inj equilibration->sys_suit sys_suit->cal_curve cal_curve->sample_inj peak_integration Peak Integration & Area Calculation sample_inj->peak_integration quantification Quantification peak_integration->quantification report Report Generation quantification->report

Caption: Workflow for the quantification of this compound by HPLC.

References

Application Note and Protocol for the GC-MS Analysis of 4'-Methoxyacetophenone and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyacetophenone, also known as acetanisole, is a widely used compound in the fragrance, flavor, and pharmaceutical industries. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is critical, as the presence of byproducts can affect the efficacy, safety, and stability of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its process-related impurities.

This document provides a detailed protocol for the GC-MS analysis of this compound and its common byproducts. The primary byproducts associated with its synthesis, particularly through Friedel-Crafts acylation of anisole, include positional isomers (2'-Methoxyacetophenone and 3'-Methoxyacetophenone) and process-related impurities like phenol (B47542) and phenylacetate.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may need to be optimized based on the specific sample matrix.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate, Hexane)[1]

  • Internal Standard (IS): e.g., Naphthalene-d8, Acenaphthene-d10, or another suitable non-interfering compound.

  • Glass GC vials with caps (B75204) and septa

  • Micropipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard and Sample Dilution: Accurately weigh and dissolve the this compound reference standard and the test sample in a suitable volatile organic solvent to a concentration of approximately 1 mg/mL.

  • Internal Standard Spiking: To an accurately measured volume of the diluted sample and standard solutions, add a precise amount of the internal standard solution. The concentration of the internal standard should be in a similar range to the expected concentration of the analyte.

  • Homogenization: Vortex the vials for 30 seconds to ensure complete mixing.

  • Clarification: If the sample contains any particulate matter, centrifuge the vial to settle the solids.

  • Transfer: Carefully transfer the clear supernatant to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound and its byproducts. Optimization may be required for different instruments.

Table 1: GC-MS Instrumental Parameters

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1) or Splitless, depending on concentration
Oven ProgramInitial temperature 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-300
Solvent Delay3-5 minutes (to prevent filament damage from the solvent)

Data Presentation

The following tables summarize the expected retention times and key mass spectral fragments for this compound and its common byproducts under the conditions described above. Retention times are estimates and will vary between instruments and specific conditions. It is essential to confirm the identity of each peak by running a pure standard.

Table 2: Retention and Mass Spectral Data for this compound and Byproducts

CompoundExpected Retention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z) and Relative Abundance (%)
This compound ~12.5 - 13.5150.18135 (100%, [M-CH₃]⁺), 150 (35%, M⁺), 107 (20%, [M-CH₃CO]⁺), 77 (15%, [C₆H₅]⁺), 92 (10%)
2'-Methoxyacetophenone ~12.0 - 13.0150.18135 (100%, [M-CH₃]⁺), 150 (40%, M⁺), 107 (15%, [M-CH₃CO]⁺), 77 (20%, [C₆H₅]⁺), 92 (12%)
3'-Methoxyacetophenone ~12.2 - 13.2150.18135 (100%, [M-CH₃]⁺), 150 (50%, M⁺), 107 (25%, [M-CH₃CO]⁺), 77 (18%, [C₆H₅]⁺), 92 (15%)
Phenol ~7.0 - 8.094.1194 (100%, M⁺), 66 (30%), 65 (25%), 39 (20%)
Phenylacetate ~9.5 - 10.5136.1594 (100%, [C₆H₅OH]⁺), 136 (20%, M⁺), 77 (15%, [C₆H₅]⁺), 51 (10%)

Note: The fragmentation patterns of the methoxyacetophenone isomers are very similar. Chromatographic separation is essential for their individual identification and quantification. The base peak for all three isomers is typically m/z 135, corresponding to the loss of a methyl group.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its byproducts.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Spiking Internal Standard Spiking Dissolution->Spiking Vortex Vortexing Spiking->Vortex Centrifuge Centrifugation (if needed) Vortex->Centrifuge Transfer Transfer to GC Vial Centrifuge->Transfer Injection Injection into GC Transfer->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Identification Library Search & Retention Time Matching Integration->Identification Quantification Quantification using Internal Standard Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the identification and quantification of this compound and its common byproducts. Adherence to the sample preparation and instrumental protocols is key to achieving accurate and reproducible results. Due to the similar fragmentation patterns of the positional isomers, chromatographic separation is critical for their unambiguous identification. Method validation with certified reference standards is essential before routine use in a quality control environment.

References

Application Notes and Protocols for the Biocatalytic Enantioselective Reduction of 4'-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biocatalytic enantioselective reduction of 4'-methoxyacetophenone to produce chiral 1-(4-methoxyphenyl)ethanol (B1200191). This synthesis is a critical step in the production of various pharmaceutical intermediates and fine chemicals. The protocols outlined below utilize whole-cell biocatalysts, which offer a cost-effective and sustainable alternative to traditional chemical synthesis.

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis. Chiral alcohols, such as (S)- and (R)-1-(4-methoxyphenyl)ethanol, are valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and flavors. Biocatalysis, using whole microbial cells or isolated enzymes, has emerged as a powerful tool for these transformations due to its high enantioselectivity, mild reaction conditions, and environmental compatibility.[1]

This guide details two distinct and highly efficient whole-cell biocatalytic systems for the asymmetric reduction of this compound, yielding either the (S)- or (R)-enantiomer of 1-(4-methoxyphenyl)ethanol with excellent yields and enantiomeric excess.

Data Presentation

The following tables summarize the key quantitative data from optimized biocatalytic reduction protocols for this compound.

Table 1: Biocatalytic Reduction to (S)-1-(4-methoxyphenyl)ethanol using Immobilized Rhodotorula sp. AS2.2241

ParameterOptimal Value
BiocatalystImmobilized Rhodotorula sp. AS2.2241 cells
Substrate Concentration12 mM
Co-solvent5.0% (v/v) 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate (B79036) (C₂OHMIM·NO₃)
Buffer pH8.5
Temperature25 °C
Maximum Yield98.3%[2][3]
Product e.e.>99%[2][3]
Initial Reaction Rate9.8 µmol/h·g(cell)[2][3]

Table 2: Biocatalytic Reduction to (R)-1-(4-methoxyphenyl)ethanol using Immobilized Trigonopsis variabilis AS2.1611

ParameterOptimal Value
BiocatalystImmobilized Trigonopsis variabilis AS2.1611 cells
Substrate Concentration15 mM
Co-solvent2.5% (v/v) 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate (C₂OHMIM·NO₃)
Buffer pH8.5
Temperature30 °C
Shaking Rate200 rpm
Maximum Yield97.2%[1]
Product e.e.>99%[1]
Initial Reaction Rate7.1 µmol/h[1]

Experimental Workflow

The general experimental workflow for the biocatalytic reduction of this compound is depicted below. This process involves biocatalyst preparation, the enzymatic reduction reaction, and subsequent product analysis.

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reduction cluster_analysis Product Analysis cell_culture Microorganism Cultivation immobilization Cell Immobilization cell_culture->immobilization reaction_setup Reaction Mixture (Substrate, Buffer, Co-solvent) immobilization->reaction_setup bioreduction Enzymatic Reduction (Controlled Temp, pH, Agitation) reaction_setup->bioreduction extraction Product Extraction bioreduction->extraction hplc Chiral HPLC Analysis (Yield and e.e. Determination) extraction->hplc

Caption: General experimental workflow for biocatalytic reduction.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(4-methoxyphenyl)ethanol using Immobilized Rhodotorula sp. AS2.2241

This protocol is adapted from the findings on the efficient enantioselective reduction of this compound using immobilized Rhodotorula sp. AS2.2241 cells.[2][3]

1. Materials and Reagents:

  • Rhodotorula sp. AS2.2241

  • Yeast extract peptone dextrose (YPD) medium

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • This compound

  • 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate (C₂OHMIM·NO₃)

  • Buffer solution (e.g., Tris-HCl, pH 8.5)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

2. Equipment:

  • Shaking incubator

  • Autoclave

  • Centrifuge

  • Reaction vials

  • Chiral HPLC system with a suitable chiral column

3. Biocatalyst Preparation (Cell Culture and Immobilization):

  • Cultivate Rhodotorula sp. AS2.2241 in YPD medium at 28 °C with shaking at 200 rpm for 48 hours.

  • Harvest the cells by centrifugation at 5000 rpm for 10 minutes.

  • Wash the cell pellet twice with sterile distilled water.

  • Resuspend the cells in a 2% (w/v) sodium alginate solution to a final cell concentration of 20% (w/v).

  • Extrude the cell-alginate mixture dropwise into a 0.2 M CaCl₂ solution to form beads.

  • Allow the beads to harden for 2 hours at 4 °C.

  • Wash the immobilized cell beads with sterile distilled water.

4. Biocatalytic Reduction:

  • Prepare the reaction mixture in a sealed vial containing:

    • 12 mM this compound

    • 5.0% (v/v) C₂OHMIM·NO₃

    • Buffer solution (pH 8.5)

    • Immobilized Rhodotorula sp. beads (e.g., 10% v/v)

  • Incubate the reaction mixture at 25 °C with shaking at 200 rpm.

  • Monitor the reaction progress by periodically taking samples.

5. Product Extraction and Analysis:

  • After the reaction is complete, remove the immobilized beads.

  • Extract the aqueous phase with an equal volume of ethyl acetate three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Analyze the extract using chiral HPLC to determine the yield and enantiomeric excess (e.e.) of (S)-1-(4-methoxyphenyl)ethanol.

Protocol 2: Synthesis of (R)-1-(4-methoxyphenyl)ethanol using Immobilized Trigonopsis variabilis AS2.1611

This protocol is based on the anti-Prelog stereoselective reduction of this compound.[1]

1. Materials and Reagents:

  • Trigonopsis variabilis AS2.1611

  • Appropriate growth medium for T. variabilis

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • This compound

  • 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate (C₂OHMIM·NO₃)

  • Buffer solution (e.g., Tris-HCl, pH 8.5)

  • Glucose (for cofactor regeneration)

  • Ethyl acetate

  • Anhydrous sodium sulfate

2. Equipment:

  • Same as Protocol 1.

3. Biocatalyst Preparation:

  • Cultivate and immobilize Trigonopsis variabilis AS2.1611 following a similar procedure as described in Protocol 1.

4. Biocatalytic Reduction:

  • Prepare the reaction mixture in a sealed vial containing:

    • 15 mM this compound

    • 2.5% (v/v) C₂OHMIM·NO₃

    • Buffer solution (pH 8.5)

    • Immobilized T. variabilis beads

    • A suitable concentration of glucose as a co-substrate for NAD(P)H regeneration.

  • Incubate the reaction mixture at 30 °C with shaking at 200 rpm.[1]

  • Monitor the reaction progress.

5. Product Extraction and Analysis:

  • Follow the same procedure for product extraction and analysis as described in Protocol 1, using chiral HPLC to quantify the yield and e.e. of (R)-1-(4-methoxyphenyl)ethanol.

Signaling Pathways and Logical Relationships

The core of the biocatalytic process is the enzymatic reduction of the ketone, which is dependent on a cofactor, typically NADPH or NADH. The whole-cell system regenerates this expensive cofactor, making the process economically viable.

cofactor_regeneration cluster_main_reaction Main Reaction cluster_regeneration Cofactor Regeneration ketone 4'-Methoxy- acetophenone kred Ketoreductase ketone->kred alcohol Chiral Alcohol nadph NAD(P)H nadph->kred nadp NAD(P)+ nadp_regen NAD(P)+ nadp->nadp_regen kred->alcohol kred->nadp glucose Glucose gdh Glucose Dehydrogenase glucose->gdh gluconolactone Gluconolactone gdh->gluconolactone nadph_regen NAD(P)H gdh->nadph_regen nadp_regen->gdh nadph_regen->nadph

References

Application Notes and Protocols for Utilizing 4'-Methoxyacetophenone in Sunscreen Agent Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Methoxyacetophenone, an aromatic ketone, serves as a critical intermediate in the synthesis of high-performance sunscreen agents.[1] Its primary application in this field is as a precursor for the production of Avobenzone (B1665848) (Butyl Methoxydibenzoylmethane), a globally approved and widely utilized organic UVA filter.[2][3] Avobenzone is renowned for its exceptional ability to absorb long-wave UVA radiation (320-400 nm), which is responsible for photoaging and contributes to skin cancer.[4][5] These notes provide detailed protocols for the synthesis of Avobenzone from this compound, its formulation considerations, and standardized methods for evaluating the efficacy of the resulting sunscreen products.

Mechanism of Action: UVA Protection

Avobenzone functions by absorbing harmful UVA radiation and converting it into less damaging thermal energy.[5][6] The molecule exists in a dynamic equilibrium between two forms: a chelated enol and a keto tautomer. The enol form, stabilized by an intramolecular hydrogen bond, is predominantly responsible for absorbing UVA light.[7][8] Upon absorbing a photon of UVA radiation, the molecule enters an excited state. It then returns to its ground state, dissipating the absorbed energy as heat.[6] This process prevents the high-energy UVA rays from penetrating the skin and causing cellular damage.[4][6]

However, avobenzone is inherently photounstable. Prolonged UV exposure can cause it to transition to the less effective keto form or undergo photodegradation, which reduces its protective capacity over time.[2][8][9] This instability necessitates the inclusion of photostabilizing agents in sunscreen formulations.

UVA UVA Radiation (320-400nm) Avobenzone_Enol Avobenzone (Enol Form) (Stable, High UVA Absorption) UVA->Avobenzone_Enol Absorbed by Excited_State Excited State Avobenzone_Enol->Excited_State Excitation Excited_State->Avobenzone_Enol Energy Release Heat Heat (Less Harmful Energy) Excited_State->Heat Dissipation as Avobenzone_Keto Avobenzone (Keto Form) (Less Stable, Low UVA Absorption) Excited_State->Avobenzone_Keto Isomerization Degradation Photodegradation Products Avobenzone_Keto->Degradation Leads to Stabilizers Photostabilizers (e.g., Octocrylene) Stabilizers->Avobenzone_Enol Stabilizes Stabilizers->Excited_State Quenches

Caption: Mechanism of UVA absorption and photostability of Avobenzone.

Part 1: Synthesis of Avobenzone from this compound

Avobenzone is synthesized via a base-catalyzed condensation reaction. One common method is the Claisen condensation of this compound with a methyl ester of p-tert-butylbenzoic acid.[10]

Experimental Protocol: Synthesis of Avobenzone

Materials:

  • This compound (p-Methoxyacetophenone)

  • Methyl 4-tert-butylbenzoate

  • Potassium Methoxide (or Sodium Hydride/Sodium Amide)

  • Toluene (or other suitable solvent)

  • Methanol (B129727)

  • Acetic Acid (or other acid for neutralization)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a condenser, magnetic stirrer, and dropping funnel, add Toluene and the base (e.g., potassium methoxide).[10]

  • Addition of Reactants: Add Methyl 4-tert-butylbenzoate and this compound to the flask.[10]

  • Reaction: Heat the mixture to approximately 110°C with continuous stirring. The reaction progress can be monitored by observing the distillation of methanol, a byproduct of the condensation.[10] Continue heating for 2-5 hours or until the reaction is complete (monitored by TLC or HPLC).[11]

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully acidify the mixture with acetic acid to a pH of 5-6 to neutralize the base and precipitate the product.[12]

  • Isolation: The precipitated crude Avobenzone is collected by filtration.

  • Purification: Wash the crude product with cold methanol to remove unreacted starting materials and other impurities.[12]

  • Drying: Dry the purified product under vacuum at 70-75°C to yield Avobenzone as a pale yellow crystalline powder.[12][13]

start Start setup 1. Reaction Setup (Toluene + Base) start->setup reactants 2. Add Reactants (this compound + Methyl 4-tert-butylbenzoate) setup->reactants reaction 3. Condensation Reaction (Heat to 110°C, 2-5h) reactants->reaction quench 4. Quench & Neutralize (Cool, add Acetic Acid) reaction->quench isolate 5. Isolate Product (Filtration) quench->isolate purify 6. Purify (Wash with Methanol) isolate->purify dry 7. Dry Product (Vacuum Oven) purify->dry end End Product: Avobenzone Powder dry->end

Caption: Workflow for the synthesis of Avobenzone.

Part 2: Performance Evaluation of Avobenzone-Containing Sunscreens

The efficacy of a sunscreen is determined by its ability to protect against both UVB (measured by Sun Protection Factor, SPF) and UVA (measured by UVA Protection Factor, UVA-PF) radiation. Due to Avobenzone's inherent photoinstability, its performance is highly dependent on the formulation.

Data Presentation: Performance Metrics

The following tables summarize typical performance data for Avobenzone.

Table 1: UV Protection Spectrum of Avobenzone

Parameter Protection Level Wavelength Range
UVA I Protection High (>85%)[2] 340-400 nm[3]
UVA II Protection High (>85%)[2] 320-340 nm[14]
UVB Protection Low (<50%)[2] 290-320 nm

| Peak Absorbance | 357-360 nm[3][7] | - |

Table 2: Photostability of Avobenzone

Formulation Condition UV Absorbance Loss (after 1 hr UV exposure) Reference
Unstabilized Avobenzone 36% to 90% [2][7]
Stabilized with Octocrylene Significantly Reduced [8]
Stabilized with Tinosorb® S <10% (retains >90% activity) [9]

| Encapsulated (e.g., Parsol® Shield) | Up to 80% reduction in degradation |[9] |

Experimental Protocols: In Vitro Efficacy Testing

In vitro methods are widely used for screening and quality control of sunscreen products. They provide a reliable and ethical alternative to in vivo human testing.[15][16] The standard methods are defined by the International Organization for Standardization (ISO).[17]

Protocol 1: In Vitro Sun Protection Factor (SPF) Determination (Based on ISO 24443/ISO 23675)

  • Substrate Preparation: Use a roughened polymethylmethacrylate (PMMA) plate, which mimics the surface of the skin.[15][18]

  • Sample Application: Apply a precise amount of the sunscreen product (e.g., 0.75-1.3 mg/cm²) uniformly across the PMMA plate.[18][19] This can be done manually or with an automated robot for reproducibility.[15]

  • Drying/Incubation: Allow the sunscreen film to dry and form a stable layer, typically for 15-30 minutes.

  • Initial Measurement: Place the plate in a spectrophotometer and measure the initial UV transmittance at 1 nm intervals from 290 to 400 nm.[20]

  • UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator. The dose is calculated based on the product's expected SPF.[20]

  • Final Measurement: After irradiation, repeat the UV transmittance measurement.

  • SPF Calculation: The SPF value is calculated from the pre- and post-irradiation absorbance data using a standardized equation that integrates the erythemal action spectrum and the solar spectrum.[19][20]

Protocol 2: In Vitro UVA Protection Factor (UVA-PF) Determination (Based on ISO 24443:2021)

The procedure for UVA-PF determination is nearly identical to the SPF protocol but uses a different calculation.[17][21]

  • Steps 1-6: Follow the same procedure as for in vitro SPF determination.

  • UVA-PF Calculation: The UVA-PF is calculated from the post-irradiation spectral absorbance data (A(λ)) and the Persistent Pigment Darkening (PPD) action spectrum, which represents the skin's response to UVA radiation.[20] A key requirement in many regions, such as the EU, is that the UVA-PF must be at least one-third of the labeled SPF.[22][23]

start Start apply 1. Apply Sunscreen (1.3 mg/cm²) to PMMA Plate start->apply dry 2. Dry for 15-30 min apply->dry measure1 3. Measure Initial UV Transmittance (290-400nm) dry->measure1 irradiate 4. Expose to Controlled UV Dose (Solar Simulator) measure1->irradiate measure2 5. Measure Final UV Transmittance (Post-Irradiation) irradiate->measure2 calculate 6. Calculate Results measure2->calculate spf In Vitro SPF (Erythemal Action Spectrum) calculate->spf uvapf In Vitro UVA-PF (PPD Action Spectrum) calculate->uvapf end End uvapf->end

Caption: Workflow for in vitro sunscreen efficacy testing (SPF & UVA-PF).

This compound is a foundational raw material for producing Avobenzone, a potent UVA absorber essential for broad-spectrum sunscreens. While highly effective, the inherent photoinstability of Avobenzone requires careful formulation with photostabilizers to ensure sustained protection. The protocols outlined above for synthesis and in vitro evaluation provide a framework for developing and validating effective sunscreen products that leverage the protective qualities of Avobenzone. Adherence to standardized testing methodologies is crucial for regulatory compliance and substantiating product performance claims.

References

Application Note: A Detailed Protocol for the Methoxylation of p-Acetylphenol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 4-methoxyacetophenone through the methoxylation of p-acetylphenol. This reaction proceeds via the well-established Williamson ether synthesis, a robust and widely used method for preparing ethers. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the final product. Quantitative data, including reactant quantities and expected product yield, are summarized for clarity. Furthermore, characterization data for the resulting 4-methoxyacetophenone are provided. A graphical representation of the experimental workflow is included to facilitate a clear understanding of the entire process.

Introduction

The O-methylation of phenolic hydroxyl groups is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and fragrances. 4-Methoxyacetophenone, the target molecule of this protocol, is a key intermediate in the synthesis of various organic molecules. The Williamson ether synthesis is a classic and efficient method for this transformation, involving the reaction of a phenoxide ion with a methylating agent. In this procedure, the hydroxyl group of p-acetylphenol is deprotonated by a mild base, potassium carbonate, to form a phenoxide nucleophile. This nucleophile then undergoes an S_N2 reaction with methyl iodide to yield the desired ether, 4-methoxyacetophenone.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.[1][2][3]

Materials and Equipment:

  • p-Acetylphenol (4-hydroxyacetophenone)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Acetone (B3395972) (anhydrous)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine p-acetylphenol and anhydrous potassium carbonate in anhydrous acetone.

  • Addition of Methylating Agent: To the stirred suspension, add methyl iodide dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-methoxyacetophenone can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the quantitative data for a typical experimental setup for the methoxylation of p-acetylphenol.

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount Used
p-Acetylphenol136.151.0 mmol1.0136 mg
Potassium Carbonate138.211.5 mmol1.5207 mg
Methyl Iodide141.941.2 mmol1.2170 mg (75 µL)
Acetone (solvent)---10 mL
Product
4-Methoxyacetophenone150.17--Expected Yield: >90%

Note: The expected yield is based on typical outcomes for Williamson ether synthesis under these conditions.

Characterization of 4-Methoxyacetophenone

The identity and purity of the synthesized 4-methoxyacetophenone can be confirmed by various spectroscopic methods.

TechniqueExpected Data
¹H NMR δ (ppm): 7.94 (d, 2H), 6.93 (d, 2H), 3.86 (s, 3H), 2.54 (s, 3H)
¹³C NMR δ (ppm): 196.7, 163.5, 130.6, 130.4, 113.7, 55.4, 26.3
IR ν (cm⁻¹): ~1675 (C=O stretch), ~1600, 1575 (C=C aromatic stretch), ~1255, 1025 (C-O stretch)
Melting Point 38-40 °C

Experimental Workflow Diagram

experimental_workflow reagents 1. Reagent Preparation - p-Acetylphenol - K₂CO₃ - CH₃I - Acetone reaction 2. Reaction - Combine reagents in flask - Reflux with stirring reagents->reaction workup 3. Work-up - Cool and filter - Remove solvent reaction->workup extraction 4. Extraction - Dissolve in CH₂Cl₂ - Wash with H₂O and brine workup->extraction purification 5. Purification & Analysis - Dry over Na₂SO₄ - Concentrate - Recrystallize/Column Chromatography - Characterize (NMR, IR, MP) extraction->purification product Pure 4-Methoxyacetophenone purification->product

Caption: Experimental workflow for the methoxylation of p-acetylphenol.

Signaling Pathway Diagram

williamson_ether_synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack p_acetylphenol p-Acetylphenol (Ar-OH) phenoxide Phenoxide Ion (Ar-O⁻) p_acetylphenol->phenoxide Deprotonation k2co3 K₂CO₃ (Base) methyl_iodide Methyl Iodide (CH₃-I) product 4-Methoxyacetophenone (Ar-O-CH₃) methyl_iodide->product phenoxide_step2->methyl_iodide Nucleophilic Attack

Caption: Reaction mechanism for the Williamson ether synthesis of 4-methoxyacetophenone.

References

The Pivotal Role of 4'-Methoxyacetophenone in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methoxyacetophenone, a readily available and versatile aromatic ketone, serves as a fundamental building block in the landscape of heterocyclic chemistry. Its unique chemical reactivity, largely influenced by the electron-donating methoxy (B1213986) group and the reactive acetyl moiety, makes it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds. These synthesized heterocycles are of profound interest in medicinal chemistry and drug discovery, frequently exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key heterocyclic systems, presenting quantitative data and visual workflows to aid researchers in their drug development endeavors.

Application Notes: A Gateway to Diverse Heterocyclic Scaffolds

The primary application of this compound in heterocyclic synthesis is its role as a key starting material for the construction of more complex molecular architectures. Its utility can be broadly categorized into two main synthetic strategies:

  • Chalcone-Mediated Synthesis: The most prominent application involves the Claisen-Schmidt condensation of this compound with various aromatic aldehydes to form α,β-unsaturated ketones known as chalcones.[5][6][7][8] These chalcone (B49325) intermediates are highly versatile and can undergo subsequent cyclization reactions with a variety of reagents to yield a wide range of heterocyclic compounds.[9][10][11][12]

  • Direct Cyclization and Multi-Component Reactions: this compound and its derivatives can also participate directly in cyclization and multi-component reactions to form heterocyclic rings without the initial formation of a chalcone intermediate. This approach is particularly useful for the synthesis of certain classes of pyrazoles and chromones.[13][14]

The resulting heterocyclic compounds, derived from this compound, are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.[13]

Key Heterocyclic Systems Derived from this compound

Chalcones: The Versatile Intermediates

Chalcones (1,3-diphenyl-2-propen-1-ones) are not only biologically active in their own right but are also crucial precursors for a multitude of heterocyclic compounds.[7][8][15] The synthesis of chalcones from this compound is typically achieved through the base-catalyzed Claisen-Schmidt condensation.[5][6][16]

General Reaction Scheme: this compound + Aromatic Aldehyde → Chalcone

The α,β-unsaturated carbonyl system in chalcones is a key feature responsible for their biological activity and serves as a reactive site for further chemical transformations.[10][17]

Flavones: A Prominent Class of Flavonoids

Flavones, a class of flavonoids, are widely recognized for their significant health benefits.[18] A common synthetic route to flavones involves the oxidative cyclization of chalcones derived from a hydroxy-substituted acetophenone (B1666503). While this compound itself doesn't directly lead to the most common flavone (B191248) backbone without modification, its derivatives are instrumental. For instance, chalcones from hydroxylated analogs of this compound can be cyclized to flavones.[18][19] An alternative synthesis of 4'-methoxyflavone (B190367) has been described involving the reaction of 4-methoxyacetophenone enamine with heptanedioyl chloride, followed by dehydrogenation.[20]

Pyrazoles: A Scaffold with Diverse Bioactivities

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of biological activities.[21][22] One common method for synthesizing pyrazoles involves the reaction of chalcones with hydrazine (B178648) derivatives.[12] Alternatively, pyrazoles can be synthesized more directly. A two-step flow chemistry process has been developed where an acetophenone is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone, which then reacts with hydrazine to yield the pyrazole.[14]

Chromones: Privileged Structures in Medicinal Chemistry

Chromones (4H-1-benzopyran-4-ones) are another class of heterocyclic compounds with significant pharmacological importance.[13][23] The synthesis of chromones can be achieved through various methods, including intramolecular cyclization of o-hydroxyaryl ketones.[13][24] While direct synthesis from this compound requires modification to introduce an ortho-hydroxyl group, its derivatives are key starting materials.[13]

Other Heterocycles: Oxazines and Thiazines

Chalcones derived from this compound can be further utilized to synthesize six-membered heterocyclic rings like oxazines and thiazines by reacting them with urea (B33335) or thiourea, respectively.[9][11] These compounds have also shown potential as antibacterial agents.[11]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for compounds derived from this compound.

Table 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

ReactantsCatalystSolventReaction TimeYield (%)Reference
This compound, BenzaldehydeNaOHEthanol (B145695)4-6 hours88-98%[5]
This compound, Substituted AldehydesKOHMethanol2-11 hoursHigh[7]
This compound, 4-NitrobenzaldehydeNaOH (40%)MethanolRoom Temp.High[8]
3-Hydroxy-4-methoxyacetophenone, BenzaldehydesNaOHEthanol4-24 hours25.65 - 69.85%[18]

Table 2: Cytotoxic Activity of Chalcone Derivatives

CompoundCell LineIC50 (µM)Reference
2'-Hydroxy-4,4',6'-trimethoxychalconeHT-29 (Colon)7.8[17]
2',4',4-TrimethoxychalconePC-3 (Prostate)10.2[17]
Chalcone Derivative 1MCF-7 (Breast)< 20 µg/mL[15]
Chalcone Derivative 5MCF-7 (Breast)< 20 µg/mL[15]
Chalcone Derivative 23MCF-7 (Breast)< 20 µg/mL[15]
Chalcone Derivative 25MCF-7 (Breast)< 20 µg/mL[15]

Experimental Protocols

Protocol 1: Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation (Conventional Method)

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 10% (v/v)

  • Distilled water

  • Round-bottomed flask with magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottomed flask, dissolve this compound (1 equivalent) and Benzaldehyde (1 equivalent) in a minimal amount of ethanol.[5]

  • Prepare a solution of NaOH in water and add it dropwise to the stirred solution of the reactants at room temperature.[5]

  • Continue stirring the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][6]

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.[5]

  • Acidify the mixture with a cold 10% HCl solution to precipitate the product.[5]

  • Filter the solid product and wash it with cold water until the washings are neutral.[5][17]

  • Recrystallize the crude product from ethanol to obtain pure 4'-Methoxychalcone.[5][6]

  • Dry the purified product and determine the yield.

Protocol 2: Synthesis of Pyrazole Derivatives from Chalcones

Materials:

  • Chalcone (derived from this compound)

  • Hydrazine hydrate (B1144303) or substituted hydrazine

  • Ethanol or acetic acid

  • Reflux apparatus

Procedure:

  • Dissolve the chalcone (1 equivalent) in ethanol or a suitable solvent in a round-bottomed flask.

  • Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.

  • Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with a small amount of cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

Claisen_Schmidt_Condensation 4-Methoxyacetophenone 4-Methoxyacetophenone Enolate Enolate 4-Methoxyacetophenone->Enolate + Base Aromatic Aldehyde Aromatic Aldehyde Aldol Adduct Aldol Adduct Aromatic Aldehyde->Aldol Adduct + Enolate Base (NaOH or KOH) Base (NaOH or KOH) Enolate->Aldol Adduct Chalcone Chalcone Aldol Adduct->Chalcone - H2O

Caption: Mechanism of the Claisen-Schmidt condensation.

Heterocycle_Synthesis_Workflow cluster_chalcone Chalcone Synthesis cluster_heterocycles Heterocycle Formation Start 4'-Methoxy- acetophenone Condensation Claisen-Schmidt Condensation Start->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Reagent1 Hydrazine Chalcone->Reagent1 Reagent2 Urea/Thiourea Chalcone->Reagent2 Pyrazole Pyrazole Reagent1->Pyrazole Cyclization Oxazine_Thiazine Oxazine/Thiazine Reagent2->Oxazine_Thiazine Cyclization

Caption: General workflow for heterocyclic synthesis from this compound.

This compound stands as a cornerstone in the synthesis of a vast and diverse range of heterocyclic compounds. Its accessibility and reactivity make it an invaluable tool for medicinal chemists and drug development professionals. The ability to readily form chalcone intermediates opens up a plethora of synthetic possibilities, leading to the creation of novel molecular entities with significant therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the rich chemistry of this versatile building block in the ongoing quest for new and effective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: 4'-Methoxyacetophenone Synthesis via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts acylation of anisole (B1667542) to produce 4'-Methoxyacetophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[1] Any water in the reagents, solvent, or glassware will deactivate the catalyst.Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Work under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the ketone product can form a stable complex with it, taking it out of the catalytic cycle.[1]Increase the molar ratio of the Lewis acid catalyst to the limiting reagent. A 1.1 to 1.3 molar equivalent is a good starting point.
Deactivated Aromatic Ring: While anisole is an activated ring, impurities or unintended starting materials with electron-withdrawing groups can hinder the reaction.[1]Verify the purity of the anisole starting material using techniques like NMR or GC-MS.
Suboptimal Reaction Temperature: The reaction may have a specific activation energy that is not being met, or excessive heat could be causing decomposition.[1]Experiment with a range of temperatures. Some reactions work well at room temperature, while others may require gentle heating.[1] Start with cooling in an ice bath, especially during the addition of the catalyst, as the reaction can be very exothermic.[2]
Poor Quality Reagents: Impurities in the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) or anisole can lead to side reactions and lower yields.[1]Use freshly distilled or high-purity reagents.

Issue 2: Poor Regioselectivity (Formation of 2'-Methoxyacetophenone)

Potential CauseRecommended Solution
Reaction Conditions Favoring Ortho-Isomer: While the methoxy (B1213986) group is an ortho-, para-director, certain conditions can increase the proportion of the ortho-product.[3][4]Catalyst Choice: Consider using shape-selective solid acid catalysts like mordenite (B1173385) zeolite, which has been shown to yield >99% selectivity for the para-isomer (this compound).[5][6][7] Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.
Steric Hindrance: The choice of acylating agent can influence regioselectivity.While acetyl chloride is standard, bulkier acylating agents might favor para-substitution, though this is less of a factor for the relatively small acetyl group.

Issue 3: Formation of Multiple Byproducts

Potential CauseRecommended Solution
Polysubstitution: Although the acyl group deactivates the ring, making a second acylation less likely, it can occur with highly activated rings or under harsh conditions.[8]Use a 1:1 molar ratio of anisole to the acylating agent. Ensure slow, dropwise addition of the acylating agent to the reaction mixture.
Cleavage of the Methoxy Group: Strong Lewis acids like AlCl₃ can sometimes demethylate the anisole, leading to phenol, which can then undergo acylation or other side reactions.[9]Use milder Lewis acids such as ZnCl₂, FeCl₃, or TiCl₄.[3][9] Alternatively, employ solid acid catalysts or rare earth metal triflates (e.g., Sc(OTf)₃) which are less prone to causing demethylation.[9]
Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions.Use relatively inert solvents like dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), or nitromethane.[3][10]

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low?

Low yields are one of the most common problems in Friedel-Crafts acylation. Key factors to investigate include the deactivation of your Lewis acid catalyst by moisture, using an insufficient amount of catalyst (remember it's often needed in stoichiometric quantities), and suboptimal reaction temperatures.[1] Ensuring strictly anhydrous conditions and optimizing the catalyst-to-substrate ratio are critical first steps.[1]

Q2: I'm getting a mixture of ortho and para isomers. How can I improve the selectivity for this compound?

The methoxy group in anisole directs incoming electrophiles to both the ortho and para positions.[3][4] To enhance para-selectivity, consider using shape-selective catalysts like mordenite zeolites, which have been reported to provide over 99% selectivity for the para product.[5][6][7] Running the reaction at lower temperatures can also favor the formation of the thermodynamically more stable para-isomer.

Q3: Can I use a catalytic amount of AlCl₃ for this reaction?

It is generally not recommended to use a catalytic amount of AlCl₃ for Friedel-Crafts acylation. The product, this compound, is a ketone, which acts as a Lewis base and forms a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction, halting its progress.[1] Therefore, at least a stoichiometric amount of AlCl₃ is typically required.

Q4: Are there more environmentally friendly alternatives to AlCl₃?

Yes, several greener alternatives exist. Solid acid catalysts, such as zeolites (e.g., mordenite, ZSM-5) and certain metal oxides, are highly effective, reusable, and produce less waste.[5][6][11][12] These catalysts can offer high conversion rates and excellent selectivity.[5][6] Milder Lewis acids like ZnCl₂ and FeCl₃, as well as rare earth metal triflates, are also viable options that can be easier to handle and less prone to causing side reactions.[9]

Q5: What is the purpose of quenching the reaction with ice-cold water?

Quenching with ice-cold water serves two main purposes. First, it decomposes the aluminum chloride complex formed with the ketone product, liberating the this compound.[2] Second, it hydrolyzes any remaining reactive species, such as the acylium ion and unreacted acetyl chloride or aluminum chloride, in a controlled manner due to the exothermic nature of these reactions.[2][3]

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the Friedel-Crafts acylation of anisole.

Table 1: Comparison of Different Catalytic Systems

CatalystAcylating AgentSolventTemperature (°C)Time (h)Conversion (%)This compound Selectivity (%)Reference
Mordenite (MOR 110)Acetic AnhydrideAcetic Acid1502>99>99[5][6][7]
Mordenite (MOR 200)Acetic AnhydrideAcetic Acid1503>99>99[5][6][7]
Sc(OTf)₃Acetic AnhydrideNitromethane506High Yield Reported-[9][10]
SnO₂ nanosheetsBenzoyl ChlorideSolvent-free50-up to 92 (for various ketones)High para-selectivity[13]
ZSM-5 (HPW impregnated)Acetic Anhydride-1002~90-[12]
FeCl₃Propionyl ChlorideDichloromethaneRoom Temp---[3]

Experimental Protocols

Protocol 1: Synthesis using a Solid Acid Catalyst (Mordenite Zeolite)

This protocol is adapted from studies demonstrating high selectivity and yield.[5][6][14]

  • Materials:

    • Anisole (2.0 mmol)

    • Acetic anhydride (20 mmol)

    • Mordenite zeolite catalyst (e.g., MOR(110), 0.50 g)

    • Acetic acid (5 mL)

  • Procedure:

    • Combine anisole, acetic anhydride, and the mordenite catalyst in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

    • Add acetic acid as the solvent.

    • Heat the mixture to 150°C and stir vigorously.

    • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

    • After the reaction, allow the mixture to cool to room temperature.

    • Recover the catalyst by filtration. The catalyst can be washed, dried, and reused.[5][6]

    • Isolate the product from the filtrate, for example, by extraction followed by distillation or recrystallization.

Protocol 2: Synthesis using a Traditional Lewis Acid (FeCl₃)

This protocol is a representative example of a classic Friedel-Crafts acylation.[3]

  • Materials:

    • Iron(III) chloride (FeCl₃, 4.0 mmol)

    • Dichloromethane (CH₂Cl₂, 9 mL total)

    • Propionyl chloride (4.6 mmol)

    • Anisole (4.6 mmol)

    • Ice-cold water

    • 5% aqueous NaOH solution

    • Anhydrous MgSO₄

  • Procedure:

    • To a 25 mL round-bottom flask containing a stir bar, add FeCl₃ (0.66 g, 4.0 mmol) and 6 mL of CH₂Cl₂.

    • Add propionyl chloride (0.41 mL, 4.6 mmol) to the mixture.

    • Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in 3 mL of CH₂Cl₂ dropwise over approximately 5 minutes.

    • Stir the reaction mixture at room temperature. Monitor completion by TLC.

    • Quench the reaction by slowly adding ice-cold water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with 5% aqueous NaOH solution and then with water.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by distillation or recrystallization.

Visualizations

Friedel_Crafts_Acylation_Mechanism Friedel-Crafts Acylation Mechanism of Anisole Anisole Anisole (C₆H₅OCH₃) SigmaComplex Arenium Ion (Sigma Complex) Resonance Stabilized Anisole->SigmaComplex + Acylium Ion (Electrophilic Attack) AcylHalide Acetyl Chloride (CH₃COCl) AcyliumIonFormation Formation of Acylium Ion Complex AcylHalide->AcyliumIonFormation + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIonFormation AcyliumIon Acylium Ion (CH₃CO⁺) AcyliumIonFormation->AcyliumIon Generates Electrophile AcyliumIon->SigmaComplex ProductComplex Ketone-Lewis Acid Complex SigmaComplex->ProductComplex Deprotonation Product This compound ProductComplex->Product Workup (H₂O) Byproduct HCl + AlCl₃ ProductComplex->Byproduct Workup (H₂O)

Caption: Reaction mechanism for the Friedel-Crafts acylation of anisole.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Conditions Check Anhydrous Conditions Start->Check_Conditions Check_Catalyst Verify Catalyst Loading (Stoichiometric?) Check_Conditions->Check_Catalyst OK Sol_Conditions Dry Glassware/Solvents Use Inert Atmosphere Check_Conditions->Sol_Conditions Moisture Suspected Check_Temp Optimize Reaction Temperature Check_Catalyst->Check_Temp OK Sol_Catalyst Increase Molar Equivalents of Catalyst Check_Catalyst->Sol_Catalyst Sub-stoichiometric Check_Reagents Confirm Reagent Purity Check_Temp->Check_Reagents OK Sol_Temp Trial Different Temperatures (e.g., 0°C to Reflux) Check_Temp->Sol_Temp Not Optimized Sol_Reagents Purify/Distill Reagents Before Use Check_Reagents->Sol_Reagents Impurities Present End Yield Improved Check_Reagents->End OK Sol_Conditions->Check_Catalyst Sol_Catalyst->Check_Temp Sol_Temp->Check_Reagents Sol_Reagents->End Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup (Anhydrous Conditions) Addition 2. Reagent Addition (Dropwise) Setup->Addition Reaction 3. Reaction (Stirring, Temp Control) Addition->Reaction Quench 4. Quenching (Ice Water) Reaction->Quench Extraction 5. Workup (Separation & Washing) Quench->Extraction Drying 6. Drying (Anhydrous MgSO₄/Na₂SO₄) Extraction->Drying Isolation 7. Solvent Removal Drying->Isolation Purification 8. Purification (Distillation/Recrystallization) Isolation->Purification

References

troubleshooting side product formation in the synthesis of 4'-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-methoxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of anisole (B1667542) with an acylating agent like acetyl chloride or acetic anhydride (B1165640), using a Lewis acid catalyst.[1]

Q2: What are the primary side products in this synthesis?

A2: The major side product is the constitutional isomer, 2'-methoxyacetophenone (B1218423) (the ortho-acylated product). The formation of this isomer is a key challenge in achieving high purity of the desired para-isomer. Other potential, though often less significant, side products can include di-acylated products and products from the cleavage of the ether linkage in anisole under harsh acidic conditions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, the product, this compound, will have a different Rf value than the starting material, anisole. GC analysis can provide a more quantitative measure of the conversion of anisole and the formation of both ortho and para isomers.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Friedel-Crafts acylation involves corrosive and moisture-sensitive reagents. Anhydrous aluminum chloride, a common catalyst, reacts violently with water. Acetyl chloride and acetic anhydride are corrosive and lachrymatory. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The work-up procedure often involves quenching the reaction with ice and acid, which should be done slowly and carefully to control the exothermic reaction.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A common issue is a lower than expected yield of the desired product. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly susceptible to deactivation by moisture. Ensure that the catalyst is fresh and handled under anhydrous conditions. Use of freshly opened reagents and oven-dried glassware is crucial.
Insufficient Catalyst A stoichiometric amount of Lewis acid is often required because it forms a complex with the ketone product. Ensure at least one equivalent of the catalyst is used relative to the acylating agent.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the rate and yield. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to increased side product formation.
Incomplete Reaction Monitor the reaction by TLC or GC to ensure it has gone to completion. If starting material is still present after the expected reaction time, consider extending the duration.
Losses During Work-up and Purification Ensure efficient extraction of the product from the aqueous layer during work-up. Optimize purification methods, such as distillation or chromatography, to minimize product loss.
Issue 2: High Proportion of 2'-Methoxyacetophenone (ortho-isomer)

The formation of the undesired ortho-isomer is a frequent problem that complicates purification and reduces the yield of the target para-isomer.

Data on Regioselectivity:

The ratio of para to ortho isomers is highly dependent on the reaction conditions. The following table summarizes the effect of different catalysts and solvents on the regioselectivity of the acylation of anisole.

CatalystAcylating AgentSolventpara : ortho RatioReference
AlCl₃Acetyl ChlorideDichloromethane (B109758)~99:1[2]
FeCl₃Propionyl ChlorideDichloromethanePredominantly para[3]
ZnCl₂ in Deep Eutectic SolventPropionic Anhydride[CholineCl][ZnCl₂]₃98:2[4]
Hβ ZeoliteOctanoic AcidSolvent-free82.5% para selectivity[4]

Troubleshooting Strategies to Increase para-Selectivity:

  • Choice of Catalyst: Sterically bulky Lewis acids can favor acylation at the less sterically hindered para position.

  • Solvent Effects: The choice of solvent can influence the effective size of the acylating electrophile and the transition state energies, thereby affecting the ortho/para ratio. Non-polar solvents often favor para substitution.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para-isomer.

Issue 3: Difficulty in Separating ortho and para Isomers

The close boiling points and similar polarities of 2'- and this compound can make their separation challenging.

Separation TechniqueKey Parameters & Considerations
Fractional Distillation While challenging due to close boiling points (2'-methoxyacetophenone: ~245 °C; this compound: ~258 °C), careful fractional distillation under reduced pressure can enrich the fractions in one isomer.
Column Chromatography This is a highly effective method for separating the isomers. Silica gel is a common stationary phase. The choice of eluent is critical; a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The optimal eluent ratio needs to be determined by TLC.
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC using a C18 column can effectively separate the isomers. A mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution is often employed.[5][6]
Gas Chromatography (GC) GC is an excellent analytical technique for separating and quantifying the isomers. A polar capillary column (e.g., DB-WAX) is suitable for this separation, as the isomers have different boiling points and polarities.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative example of the Friedel-Crafts acylation of anisole.

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.

  • In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Add a solution of anisole (1.0 equivalent) and acetic anhydride (1.05 equivalents) in dichloromethane to the dropping funnel.

  • Add the anisole/acetic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates completion.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Identification of Isomers by NMR Spectroscopy

The ortho and para isomers can be readily distinguished by ¹H and ¹³C NMR spectroscopy.

¹H NMR:

  • This compound: The aromatic region will show two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) group protons will appear as a singlet around 3.8 ppm, and the acetyl protons as a singlet around 2.5 ppm.[8]

  • 2'-Methoxyacetophenone: The aromatic region will be more complex, showing a multiplet due to the 1,2-disubstitution pattern. The methoxy and acetyl proton signals will be at similar chemical shifts to the para-isomer.[9]

¹³C NMR:

  • This compound: Will show the expected number of signals for its symmetrical structure. Key signals include the carbonyl carbon (~197 ppm), the methoxy-bearing aromatic carbon (~163 ppm), and the methoxy carbon (~55 ppm).[8]

  • 2'-Methoxyacetophenone: Will have a distinct set of signals in the aromatic region compared to the para-isomer due to the different substitution pattern. The carbonyl carbon appears around 200 ppm.[9]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagents Reagents Reaction_Setup Reaction Setup (Anhydrous) Reagents->Reaction_Setup Acylation Friedel-Crafts Acylation Reaction_Setup->Acylation Monitoring Reaction Monitoring (TLC/GC) Acylation->Monitoring Quenching Quenching (Ice/HCl) Monitoring->Quenching Extraction Extraction (CH2Cl2) Quenching->Extraction Washing Washing (NaHCO3) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification Analysis Analysis (NMR, GC) Purification->Analysis Product Product Analysis->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Problem Side Product Issue: High ortho-isomer Content Cause1 Steric Effects Problem->Cause1 Cause2 Solvent Choice Problem->Cause2 Cause3 Reaction Temperature Problem->Cause3 Solution1 Use Bulky Lewis Acid Cause1->Solution1 Solution2 Use Non-polar Solvent Cause2->Solution2 Solution3 Lower Reaction Temperature Cause3->Solution3

Caption: Troubleshooting logic for minimizing ortho-isomer formation.

References

optimization of reaction conditions for the acylation of anisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of anisole (B1667542). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the optimization of this important reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low or no product yield in the Friedel-Crafts acylation of anisole?

Low or no product yield is often attributed to the deactivation of the Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), by moisture.[1][2] These catalysts are extremely sensitive to water. It is crucial to use anhydrous solvents, thoroughly dry all glassware, and handle reagents in a moisture-free environment, for instance, under an inert atmosphere like nitrogen or argon.[1][3] Another common reason for low yield is using an insufficient amount of catalyst. The ketone product can form a stable complex with the Lewis acid, effectively removing it from the reaction. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often necessary.[1][2]

Q2: I am observing the formation of multiple products. What could be the reason?

While Friedel-Crafts acylation is generally less prone to polysubstitution compared to Friedel-Crafts alkylation, it can still occur, particularly with highly activated aromatic rings like anisole.[2] The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[2] However, if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), or if the anisole is highly activated, some di-acylated products might form. The primary substitution products are typically the para and ortho isomers, with the para product being the major one due to less steric hindrance.

Q3: Can I use other acylating agents besides acyl chlorides?

Yes, acid anhydrides, such as acetic anhydride, are commonly used as acylating agents for the acylation of anisole.[3][4][5] Carboxylic acids themselves can also be used, particularly with solid acid catalysts like zeolites, offering a greener alternative to traditional methods.[6] The choice of acylating agent can influence the reaction conditions and the choice of catalyst.

Q4: What is the purpose of pouring the reaction mixture over ice during the workup?

Pouring the reaction mixture over ice serves two main purposes. Firstly, it quenches the reaction by deactivating any unreacted Lewis acid catalyst and excess acylating agent in a controlled manner.[7] The reaction of Lewis acids with water is highly exothermic, and using ice helps to dissipate the heat, preventing the boiling of organic solvents and potential side reactions.[7][8] Secondly, the water hydrolyzes the aluminum chloride complex formed with the ketone product, liberating the desired product for extraction.[1][8]

Q5: Are there more environmentally friendly alternatives to traditional Lewis acid catalysts?

Yes, solid acid catalysts like zeolites (e.g., H-Beta, H-ZSM-5) and acid-treated clays (B1170129) are being explored as greener alternatives to stoichiometric Lewis acids like AlCl₃.[4][6][9][10][11] These catalysts are often reusable, less corrosive, and can sometimes be used under solvent-free conditions, reducing the environmental impact of the reaction.[4][12]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1][2] 2. Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, requiring stoichiometric amounts.[1][2] 3. Deactivated Aromatic Ring: While anisole is activated, other substrates with electron-withdrawing groups will be unreactive.[2] 4. Poor Quality Reagents: Impurities in the anisole or acylating agent can interfere with the reaction.[2]1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity Lewis acids. Conduct the reaction under an inert atmosphere (N₂ or Ar).[1] 2. Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent. An excess may be beneficial. 3. This is not an issue for anisole but is a consideration for other substrates. 4. Purify starting materials if necessary (e.g., distillation).
Formation of Multiple Products/Byproducts 1. Polysubstitution: Can occur with highly activated rings under harsh conditions.[2] 2. Isomer Formation: Both ortho and para isomers are typically formed. 3. Side Reactions: High temperatures can lead to decomposition or other unwanted reactions.[2][13]1. Use milder reaction conditions (e.g., lower temperature, shorter reaction time). 2. The para isomer is usually the major product. Purification by recrystallization or column chromatography can separate the isomers. 3. Maintain the recommended reaction temperature. For exothermic reactions, use an ice bath for cooling during reagent addition.[8]
Reaction is Very Exothermic and Hard to Control 1. Rapid Addition of Reagents: The reaction between the Lewis acid, acylating agent, and anisole is often highly exothermic.[5][8]1. Add the reagents dropwise to the reaction mixture, especially the anisole solution to the Lewis acid/acylating agent complex.[1][14] 2. Use an ice bath to cool the reaction flask during the addition of reagents to maintain a controlled temperature.[8]
Difficulty in Product Isolation/Purification 1. Incomplete Quenching: Residual Lewis acid can complicate extraction. 2. Emulsion Formation during Extraction: Can make layer separation difficult.[5]1. Ensure the reaction mixture is thoroughly quenched with ice and water (or dilute acid) to completely hydrolyze the catalyst complex.[1] 2. If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it.[1] Allow the separatory funnel to stand for a longer period.

Experimental Protocols

Protocol 1: Acylation of Anisole with Acetyl Chloride and AlCl₃

This protocol describes a general procedure for the Friedel-Crafts acylation of anisole using acetyl chloride and aluminum chloride.

Materials:

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Crushed ice

  • Concentrated HCl

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.[1]

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[1]

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

  • Workup: Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl. This will hydrolyze the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[1]

Protocol 2: Acylation of Anisole with Propionyl Chloride and FeCl₃

This protocol details the acylation of anisole using propionyl chloride with ferric chloride as the catalyst.

Materials:

  • Anisole

  • Ferric Chloride (FeCl₃)

  • Propionyl Chloride

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • 5% aqueous NaOH solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (e.g., 4.0 mmol), CH₂Cl₂ (6 mL), and propionyl chloride (e.g., 4.6 mmol).[14]

  • Substrate Addition: Prepare a solution of anisole (e.g., 4.6 mmol) in CH₂Cl₂ (3 mL). Add this solution slowly and dropwise to the reaction mixture over approximately 5 minutes.[14]

  • Reaction: Stir the mixture for an additional 10 minutes after the complete addition of the anisole solution.[14]

  • Quenching: Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).[14]

  • Extraction: Transfer the mixture to a separatory funnel. Add more water (10 mL) and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).[14]

  • Washing: Combine the organic layers and wash with a 5% aqueous NaOH solution (10 mL).[14]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ for about 5 minutes. Filter the solution and evaporate the solvent to obtain the crude product.[14]

Data Presentation

Table 1: Comparison of Reaction Conditions for Acylation of Anisole

Parameter Method 1 (AlCl₃/Acetyl Chloride) Method 2 (FeCl₃/Propionyl Chloride) Method 3 (Zeolite/Octanoic Acid) [6]Method 4 (Zeolite/Acetic Anhydride) [9]
Catalyst Aluminum Chloride (AlCl₃)Ferric Chloride (FeCl₃)Modified Hβ ZeoliteZSM-5 Zeolite
Acylating Agent Acetyl ChloridePropionyl ChlorideOctanoic AcidAcetic Anhydride
Solvent DichloromethaneDichloromethaneSolvent-freeNot specified
Temperature 0 °C to Room TemperatureNot specified (likely room temp)Not specified100 °C
Reaction Time 1-2 hours~15 minutesNot specified120 minutes
Molar Ratio (Anisole:Acylating Agent:Catalyst) 1 : 1.1 : 1.21 : 1 : ~0.87Not specifiedAnisole:Acetic Anhydride varies

Note: The ratios and conditions are based on the cited experimental protocols and may require optimization for specific laboratory setups.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Reagents & Solvents setup Assemble Apparatus under Inert Atmosphere reagents->setup glassware Flame-Dry Glassware glassware->setup catalyst_suspension Suspend Lewis Acid in Solvent setup->catalyst_suspension cooling Cool to 0 °C catalyst_suspension->cooling acyl_add Add Acylating Agent cooling->acyl_add anisole_add Dropwise Addition of Anisole acyl_add->anisole_add react Stir at Room Temperature anisole_add->react quench Quench with Ice/Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (NaHCO3, Brine) extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Recrystallization/Chromatography) evaporate->purify

Caption: Workflow for a typical Friedel-Crafts acylation of anisole.

Troubleshooting_Logic start Low/No Product Yield? check_moisture Were anhydrous conditions maintained? start->check_moisture Yes check_catalyst_amount Was a stoichiometric amount of catalyst used? check_moisture->check_catalyst_amount Yes solution_moisture Redo experiment with dry glassware, anhydrous solvents, and inert atm. check_moisture->solution_moisture No check_reagents Are reagents of high purity? check_catalyst_amount->check_reagents Yes solution_catalyst Increase catalyst loading to >1 equivalent. check_catalyst_amount->solution_catalyst No solution_reagents Purify starting materials. check_reagents->solution_reagents No success Yield Improved solution_moisture->success solution_catalyst->success solution_reagents->success

Caption: Troubleshooting logic for low yield in anisole acylation.

References

challenges in the scale-up of 4'-Methoxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the scale-up synthesis of 4'-Methoxyacetophenone. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound, primarily focusing on the Friedel-Crafts acylation of anisole (B1667542).

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: Lewis acid catalysts like anhydrous aluminum chloride (AlCl₃) are highly sensitive to moisture.[1][2]- Ensure all glassware is thoroughly dried before use.- Use freshly opened or properly stored anhydrous AlCl₃.[1][2]- Handle AlCl₃ in a dry environment, such as a glove box or under an inert atmosphere.[1][2]- Consider using alternative, less moisture-sensitive catalysts like zeolites for easier handling.[3][4]
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]- If starting material is still present, consider extending the reaction time or gradually increasing the temperature.
Poor Quality Reagents: Impurities in anisole or the acylating agent can inhibit the reaction.- Use high-purity, anhydrous reagents. Anisole should be free of phenol (B47542).
Formation of Significant Byproducts Isomer Formation (2'-Methoxyacetophenone): Acylation at the ortho- position is a common side reaction.- Optimize reaction temperature. Lower temperatures often favor the para-product.- The choice of solvent can influence selectivity. Non-polar solvents are often preferred.- Certain catalysts, like mordenite (B1173385) zeolite, have shown high selectivity for the para-isomer.[6][3]
Decomposition of Anisole: Under harsh acidic conditions, anisole can decompose to phenol, which can then be acylated to form phenylacetate.[7]- Avoid excessive reaction temperatures and long reaction times.- Ensure a controlled and gradual addition of the catalyst.
Polysubstitution: The product, this compound, is more activated than anisole and can undergo a second acylation.- Use a slight excess of anisole relative to the acylating agent.- Control the stoichiometry of the reactants carefully.
Difficult Product Isolation and Purification Product is Oily and Fails to Crystallize: This can be due to the presence of impurities or residual solvent.- Ensure the work-up procedure effectively removes all acidic residues.- Attempt to induce crystallization by cooling to a lower temperature, scratching the flask with a glass rod, or seeding with a small crystal of pure product.- If crystallization fails, purification by vacuum distillation is a common alternative.[8]
Large Volume of Waste from Work-up: Traditional Friedel-Crafts reactions using stoichiometric AlCl₃ generate significant aqueous waste.[9]- Consider using reusable solid acid catalysts like zeolites to minimize waste.[6][3][4]- Investigate catalyst recovery and recycling processes.[5]
Safety Hazards During Scale-up Violent Reaction of AlCl₃ with Water: Anhydrous AlCl₃ reacts exothermically and violently with water, releasing corrosive hydrogen chloride (HCl) gas.[1]- Implement strict moisture control protocols.[1]- Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[1][2]- Have appropriate spill control materials (e.g., dry sand) and Class D fire extinguishers readily available.[1]
Exothermic Reaction: The Friedel-Crafts acylation is exothermic and can lead to a runaway reaction if not properly controlled.- On a larger scale, ensure the reactor has an efficient cooling system and reliable temperature monitoring.- Add the catalyst or acylating agent portion-wise or via a controlled addition funnel to manage the heat generated.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of anisole with either acetic anhydride (B1165640) or acetyl chloride, using a Lewis acid catalyst.[8][10] Anhydrous aluminum chloride (AlCl₃) is the traditional catalyst, though greener alternatives are being explored to mitigate environmental and handling issues.[4][9]

Q2: What are the main challenges in scaling up the Friedel-Crafts acylation for this compound synthesis?

A2: Key scale-up challenges include:

  • Catalyst Handling and Waste: The use of large quantities of corrosive and water-sensitive AlCl₃, which also generates significant waste streams.[1][2][4][9]

  • Heat Management: The reaction is exothermic, requiring efficient cooling systems in large reactors to prevent runaway reactions and byproduct formation.

  • Byproduct Formation: Controlling the formation of the ortho-isomer and other impurities at scale can be difficult.

  • Product Purification: Efficiently purifying large batches of the product to meet required specifications, often involving vacuum distillation or large-scale recrystallization.[8]

Q3: Are there "greener" or more sustainable synthesis routes for this compound?

A3: Yes, research is focused on developing more environmentally friendly methods. These include the use of solid acid catalysts like zeolites (e.g., H-Beta, H-ZSM5, mordenite) which are reusable, non-corrosive, and can lead to higher selectivity and easier product work-up.[6][3][4] Other heteropolyacid catalysts are also being investigated.[8]

Q4: What are the typical impurities found in crude this compound?

A4: Common impurities include the starting material (anisole), the ortho-isomer (2'-methoxyacetophenone), and potentially byproducts from the decomposition of anisole, such as phenol and phenylacetate.[7]

Q5: What safety precautions are essential when working with anhydrous aluminum chloride?

A5: When handling anhydrous AlCl₃, it is crucial to work in a dry, well-ventilated area, such as a fume hood, and to avoid any contact with water or moisture, as this can cause a violent exothermic reaction and the release of HCl gas.[1][2] Appropriate PPE, including safety glasses, impervious gloves, and a fire-retardant lab coat, is mandatory.[1] A Class D fire extinguisher for reactive metals should be available.[1]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of this compound using different catalytic systems.

Catalyst Acylating Agent Solvent Temperature (°C) Time (h) Yield (%) Key Observations
ZnCl₂ Acetic AnhydrideDichloromethane (B109758)Room Temp-90Mild reaction conditions, high yield and purity (99.5%).[11]
Mordenite Zeolite (MOR 110) Acetic AnhydrideAcetic Acid1502>99Quantitative conversion and >99% selectivity for the 4-isomer. Catalyst is reusable.[6]
Gallium Phosphotungstate (GaPW₁₂O₄₀) Acetic AnhydrideAnisole (excess)900.5-Acetic anhydride conversion of 98.49% with 94.91% selectivity for this compound.[8]
Iodine Acetic Anhydride-1001.552.9An alternative catalytic system.[8]
Heteropolyacid Acetic Anhydride-100452.9Yield reported under specific optimized conditions.[8]

Experimental Protocols

Laboratory-Scale Synthesis using Aluminum Chloride

This protocol is a representative example of a lab-scale Friedel-Crafts acylation.

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous AlCl₃ and dichloromethane. Cool the flask in an ice bath.

  • Addition of Reactants: Add a solution of anisole and acetic anhydride in dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% NaOH solution, and finally with saturated NaCl solution.[10]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the dichloromethane by rotary evaporation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or petroleum ether) or by vacuum distillation to yield pure this compound.[8][10]

Green Synthesis using Zeolite Catalyst

This protocol is based on the use of a reusable solid acid catalyst.

Materials:

  • Anisole

  • Acetic anhydride

  • Mordenite zeolite catalyst (calcined)

  • Acetic acid (solvent)

Procedure:

  • Catalyst Activation: Calcine the mordenite zeolite catalyst at 500°C for 5 hours under an air flow before use.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the calcined zeolite catalyst, anisole, acetic anhydride, and acetic acid.[6]

  • Reaction: Heat the mixture to the desired temperature (e.g., 150°C) and stir for the required duration (e.g., 2-3 hours).[6] Monitor the reaction by GC.

  • Catalyst Recovery: After the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent reactions.[3]

  • Product Isolation: The filtrate contains the product. The acetic acid solvent and any unreacted starting materials can be removed by distillation.

  • Purification: The resulting crude product can be further purified by vacuum distillation or recrystallization.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Prepare Dry Glassware & Reagents mix 2. Charge Reactor with Anisole & Solvent setup->mix cool 3. Cool Mixture mix->cool add_cat 4. Controlled Addition of Catalyst & Acylating Agent cool->add_cat react 5. Stir at Controlled Temperature add_cat->react monitor 6. Monitor Progress (TLC/GC) react->monitor quench 7. Quench Reaction (e.g., with ice/HCl) monitor->quench Reaction Complete extract 8. Liquid-Liquid Extraction quench->extract wash 9. Wash Organic Layer extract->wash dry 10. Dry & Remove Solvent wash->dry purify 11. Recrystallization or Vacuum Distillation dry->purify product Pure 4'-Methoxy- acetophenone (B1666503) purify->product troubleshooting_tree start Low Yield or Incomplete Reaction? cause1 Check Catalyst Activity start->cause1 Yes byproducts Significant Byproducts (e.g., Isomers)? start->byproducts No sol1 Use fresh, anhydrous AlCl3. Handle in dry environment. cause1->sol1 cause2 Verify Reaction Conditions cause1->cause2 sol2 Extend reaction time. Optimize temperature. cause2->sol2 cause3 Assess Reagent Quality cause2->cause3 sol3 Use high-purity, anhydrous reagents. cause3->sol3 sol_iso Lower reaction temperature. Optimize solvent/catalyst. byproducts->sol_iso Yes purification Purification Issues (Oily Product)? byproducts->purification No sol_purify Improve work-up. Induce crystallization. Use vacuum distillation. purification->sol_purify Yes

References

Technical Support Center: Synthetic Strategies for 4'-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Demethylation of 4'-Methoxyacetophenone Under Harsh Conditions

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the unwanted cleavage of the methyl ether in this compound during synthetic routes that require harsh reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Under what "harsh conditions" is the methoxy (B1213986) group on this compound at risk of cleavage?

A1: The aryl methyl ether in this compound is generally stable, but it is susceptible to cleavage under several harsh conditions.[1] The primary conditions that promote demethylation include:

  • Strong Protic Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI), especially at elevated temperatures, can readily cleave the ether bond.[2][3][4]

  • Lewis Acids: Boron tribromide (BBr₃) is a classic and effective reagent for demethylation, even at room temperature or below.[2][3] Other Lewis acids such as aluminum chloride (AlCl₃) can also cause cleavage.[5][6]

  • High-Temperature Reagents: Heating the substrate with pyridine (B92270) hydrochloride to temperatures between 180-220 °C is a historically used, albeit harsh, method for demethylation.[3][7]

  • Strong Nucleophiles: Thiolates, such as sodium ethanethiolate, in polar aprotic solvents like DMF at high temperatures can demethylate aryl methyl ethers via a nucleophilic mechanism.[1][2]

Reagent ClassSpecific ExamplesTypical Conditions
Protic Acids HBr (48% aq.), HIHigh temperatures (e.g., 115-120 °C)[4]
Lewis Acids BBr₃, AlCl₃Low to ambient temperatures (e.g., -78 °C to RT)[2][8]
High Temp. Pyridine HydrochlorideMolten salt, high temperatures (180-220 °C)[3]
Nucleophiles Sodium Ethanethiolate, Sodium IsopropylthiolateReflux in polar aprotic solvent (e.g., DMF)[1][2]

Q2: My planned reaction requires a strong Lewis acid. How can I minimize the risk of demethylating my this compound?

A2: If the use of a Lewis acid is unavoidable, several strategies can help minimize unwanted demethylation:

  • Temperature Control: Many Lewis acid-mediated reactions, particularly with BBr₃, are highly exothermic. Initiating the reaction at a low temperature (e.g., -78 °C or 0 °C) and slowly warming it only as needed can prevent the reaction from becoming too aggressive, thereby preserving the methoxy group.[5][8]

  • Stoichiometry: Use the minimum effective amount of the Lewis acid. Each methoxy group, as well as the carbonyl oxygen, can act as a Lewis basic site, so ensure stoichiometry is calculated carefully. An excess of the reagent increases the likelihood of side reactions like demethylation.[5]

  • Reaction Time: Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS). Stop the reaction as soon as the desired transformation is complete to avoid over-reaction and subsequent demethylation.

  • Reagent Choice: If possible, select a milder Lewis acid that can still effect the desired transformation without being harsh enough to cleave the aryl methyl ether.

Q3: I am observing partial demethylation as a side product. What are the common causes and how can I troubleshoot this?

A3: Observing the formation of 4'-hydroxyacetophenone (B195518) as a byproduct indicates that your reaction conditions are too harsh for the methoxy group. The troubleshooting workflow below can help diagnose and solve the issue. A primary cause is often the presence of moisture, which can hydrolyze certain reagents (like Lewis acids) to generate strong protic acids in situ.

G start Demethylation Side Product Observed check_reagents 1. Check Reagent Purity & Anhydrous Conditions start->check_reagents check_temp 2. Review Reaction Temperature start->check_temp check_time 3. Review Reaction Time start->check_time re_eval 4. Re-evaluate Synthetic Strategy start->re_eval If above fails sol_reagent Use Fresh/Anhydrous Reagents & Solvents check_reagents->sol_reagent Moisture or Impurity Suspected sol_temp Lower Reaction Temperature check_temp->sol_temp Temperature is high sol_time Reduce Reaction Time & Monitor Closely check_time->sol_time Reaction time is prolonged end Problem Resolved sol_reagent->end sol_temp->end sol_time->end protect Use a More Robust Protecting Group (e.g., Benzyl (B1604629), Benzylsulfonyl) re_eval->protect Conditions are inherently too harsh protect->end

Caption: Troubleshooting workflow for unexpected demethylation.

Q4: If my synthetic route requires conditions guaranteed to cleave a methyl ether, what is the best preventative strategy?

A4: The most robust strategy is to change the synthetic design. Instead of starting with this compound, begin with 4'-hydroxyacetophenone and protect the phenolic hydroxyl with a group that is stable to your required harsh conditions. The methyl group is a protecting group, but one that can be difficult to remove selectively.[9] Choosing a different protecting group from the outset provides greater flexibility.

G start Does my synthesis require harsh conditions (e.g., strong acid, high temp)? no Proceed with This compound start->no No yes Will these conditions cleave a methyl ether? start->yes Yes yes->no No protect Start with 4'-Hydroxyacetophenone. Protect with a robust group (e.g., Benzyl). yes->protect Yes react Perform Harsh Reaction Step(s) protect->react deprotect Selectively Deprotect Phenol (B47542) Under Mild Conditions react->deprotect finish Final Product deprotect->finish

Caption: Decision workflow for protecting group strategy.

Q5: What are some suitable protecting groups for a phenol that can withstand harsh conditions?

A5: Several protecting groups offer superior stability compared to a methyl ether. The choice depends on the specific "harsh conditions" you need to employ and the functional groups present in your molecule.

Protecting GroupProtection ConditionsStability ProfileDeprotection Conditions
Benzyl (Bn) BnBr or BnCl, Base (e.g., K₂CO₃)Stable to most acids, bases, nucleophiles, and redox agents.H₂, Pd/C (Catalytic Hydrogenolysis).[10]
Benzylsulfonyl (Bns) Bns-Cl, BaseStable to drastic conditions including Grignard reagents, organolithiums, and strong acids/bases.[11]Catalytic Hydrogenolysis.[11]
t-Butyldimethylsilyl (TBDMS) TBDMSCl, ImidazoleStable to bases and many non-acidic reagents. Cleaved by strong acids and fluoride.Fluoride source (e.g., TBAF) or acidic conditions.[9][12]

Key Experimental Protocols

Protocol 1: Protection of 4'-Hydroxyacetophenone with a Benzyl Group

This protocol describes the benzylation of 4'-hydroxyacetophenone to form 4'-(benzyloxy)acetophenone, which is stable under many harsh conditions where a methyl ether would be cleaved.

  • Reagents & Setup:

    • 4'-Hydroxyacetophenone (1.0 eq)

    • Benzyl bromide (1.1 - 1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.0 - 3.0 eq), finely powdered

    • Acetone or DMF as solvent

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To the round-bottom flask, add 4'-hydroxyacetophenone, potassium carbonate, and the solvent.

    • Stir the suspension vigorously.

    • Add benzyl bromide dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter off the solid K₂CO₃.

    • Rinse the solid with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure.

  • Workup & Purification:

    • Dissolve the crude residue in an organic solvent like ethyl acetate (B1210297) or DCM.

    • Wash the organic layer sequentially with water, 1M NaOH solution (to remove any unreacted starting material), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of 4'-(Benzyloxy)acetophenone via Catalytic Hydrogenolysis

This method removes the benzyl protecting group under mild, neutral conditions to regenerate the free phenol.

  • Reagents & Setup:

    • 4'-(Benzyloxy)acetophenone (1.0 eq)

    • Palladium on carbon (Pd/C, 5-10 mol %)

    • Solvent such as ethanol, methanol, or ethyl acetate.

    • A hydrogenation vessel (e.g., a Parr shaker or a flask fitted with a hydrogen balloon).

  • Procedure:

    • Dissolve the protected acetophenone (B1666503) in the chosen solvent in the reaction vessel.

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle 2-3 times.

    • Maintain a positive pressure of hydrogen (e.g., from a balloon or a pressurized system) and stir the reaction vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup & Purification:

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Be cautious as the catalyst can be pyrophoric.

    • Rinse the Celite® pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the deprotected 4'-hydroxyacetophenone, which can be further purified if necessary.

Mechanistic Insight

Acid-Catalyzed Demethylation Pathway

Understanding the mechanism of cleavage is key to preventing it. Under strong acid conditions (e.g., HBr), the reaction proceeds via an Sₙ2 mechanism.

Caption: Simplified Sₙ2 pathway for acid-catalyzed demethylation.[3]

The initial, reversible step is the protonation of the ether oxygen to form an oxonium ion.[3] This makes the methyl group highly electrophilic and susceptible to nucleophilic attack by the bromide ion, leading to the formation of 4'-hydroxyacetophenone and methyl bromide.[3] Preventing this involves avoiding conditions (strong acid, high temperature) that favor this pathway.

References

catalyst selection and optimization for 4'-Methoxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4'-Methoxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of anisole (B1667542) with an acylating agent like acetic anhydride (B1165640) or acetyl chloride.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a solid acid catalyst.

Q2: Which catalysts are recommended for the synthesis of this compound?

A2: A range of catalysts can be employed, each with its own advantages and disadvantages. Common choices include:

  • Homogeneous Lewis Acids: Anhydrous aluminum trichloride (B1173362) (AlCl₃) is a traditional and effective catalyst.[1][2] However, it is required in stoichiometric amounts, is sensitive to moisture, and generates significant waste during work-up.[3][4]

  • Heterogeneous Solid Acids: These are often preferred for their environmental benefits, reusability, and ease of separation.[5] Examples include:

    • Zeolites: H-Beta, H-ZSM5, and Mordenite (B1173385) (MOR) zeolites have shown high activity and selectivity for the para-isomer (this compound).[6][7]

    • Heteropoly Acids: Catalysts like H₃[PW₁₂O₄₀] supported on silica (B1680970) are highly active.[1][7]

    • Other Solid Catalysts: Zinc oxide (ZnO) and Scandium(III) triflate have also been used effectively.[8][9]

Q3: What are the typical yields for this compound synthesis?

A3: Yields can vary significantly based on the chosen catalyst and reaction conditions.

  • With zeolite catalysts under optimized conditions, yields can be very high, sometimes achieving quantitative conversion (>99%) with high selectivity for the desired para-isomer.[6] For instance, using Hβ zeolite, a yield of 73.25% has been reported.[10]

  • Heteropoly acid catalyzed reactions have reported yields up to 52.9%.[1]

  • Using Scandium(III) triflate , a yield of 59% of the purified product has been achieved.[8]

  • Traditional methods using AlCl₃ can also provide good yields, with some processes targeting yields of at least 90-95%.[11]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8] GC analysis is generally more sensitive for detecting the complete consumption of starting materials.[8]

Q5: What are common side products, and how can they be minimized?

A5: The primary side product is the ortho-isomer, 2'-Methoxyacetophenone. The formation of this isomer can be minimized by using shape-selective catalysts like zeolites, which favor the formation of the sterically less hindered para-product.[6] Under acidic conditions, decomposition of anisole to phenol (B47542) can also occur, leading to byproducts like phenyl acetate.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Deactivated Catalyst Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Use a fresh batch of catalyst.[3] For solid acid catalysts, ensure proper activation (e.g., calcination for zeolites) as per the protocol.[1][6]
Insufficient Catalyst Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone can form a complex with it, rendering it inactive.[3] Consider increasing the catalyst loading.
Incorrect Stoichiometry The molar ratio of reactants is crucial. For instance, an optimal anisole to acetic anhydride molar ratio of 1:1.5 has been reported for some zeolite-catalyzed reactions.[10]
Sub-optimal Temperature The reaction temperature significantly impacts the yield. Some reactions proceed well at room temperature, while others may require heating (e.g., 95-150°C for some zeolite or heteropoly acid catalysts).[1][10] Excessively high temperatures can promote side reactions.[3]

Issue 2: Formation of Multiple Products (Low Selectivity)

Potential CauseRecommended Solution
Lack of Catalyst Selectivity Homogeneous Lewis acids are often less selective. Switch to a shape-selective heterogeneous catalyst like Mordenite or H-Beta zeolite to favor the formation of the para-isomer.[6][12]
Reaction Conditions The choice of solvent and temperature can influence the ortho/para ratio. Experiment with different conditions to optimize for the desired product.

Issue 3: Difficult Product Purification

Potential CauseRecommended Solution
Incomplete Reaction Unreacted starting materials can complicate purification. Ensure the reaction has gone to completion using GC or TLC analysis before work-up.[8]
Byproduct Formation The presence of the ortho-isomer or other byproducts may require purification by distillation under reduced pressure or column chromatography.[8]
Catalyst Residue In the case of homogeneous catalysts, ensure complete quenching and removal during the aqueous work-up. For heterogeneous catalysts, simple filtration is usually sufficient.[6][8]

Experimental Protocols

Protocol 1: Synthesis using a Heterogeneous Zeolite Catalyst (Mordenite)

This method offers high selectivity and catalyst reusability.[6]

  • Materials: Anisole, acetic anhydride, mordenite zeolite (e.g., MOR with SiO₂/Al₂O₃ = 200), acetic acid (solvent).

  • Catalyst Preparation: Calcine the mordenite zeolite at 500°C for 5 hours under air flow before use.[6]

  • Procedure:

    • In a reaction flask, combine anisole (2.0 mmol), acetic anhydride (20 mmol), and the pre-treated mordenite catalyst (0.50 g) in acetic acid (5 mL).[6]

    • Stir the resulting mixture at 150°C.[6]

    • Monitor the reaction by GC. The reaction is expected to reach >99% conversion within 2-3 hours.[6]

    • After completion, cool the reaction mixture and separate the catalyst by filtration.

    • The catalyst can be washed, dried, and calcined again for reuse.[6]

    • The liquid product mixture can be worked up using standard extraction and purification techniques.

Protocol 2: Synthesis using a Homogeneous Lewis Acid Catalyst (Sc(OTf)₃)

This protocol details a method using a recoverable homogeneous catalyst.[8]

  • Materials: Anisole, acetic anhydride, Scandium(III) triflate (Sc(OTf)₃), nitromethane (B149229) (solvent), deionized water, tert-butyl methyl ether, brine, magnesium sulfate.

  • Catalyst Preparation: Dry the Sc(OTf)₃ by heating at 180°C under vacuum for 1 hour.[8]

  • Procedure:

    • Under a nitrogen atmosphere, add 60 mL of nitromethane to the dried Sc(OTf)₃ (10.0 mmol) in a three-neck flask.[8]

    • Add anisole (50.0 mmol) and acetic anhydride (50.0 mmol) via a dropping funnel.[8]

    • Heat the reaction mixture with stirring for 6 hours at an internal temperature of 50°C.[8]

    • After cooling, add 150 mL of water and transfer to a separatory funnel.

    • Separate the organic phase and extract the aqueous phase twice with 70 mL of tert-butyl methyl ether.[8]

    • Combine the organic phases, wash with 100 mL of brine, and dry over magnesium sulfate.[8]

    • Filter and remove the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation.[8]

    • The catalyst can be recovered from the aqueous phase by evaporation and drying.[8]

Quantitative Data Summary

Table 1: Comparison of Catalytic Performance in this compound Synthesis

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Anisole Conversion (%)This compound Yield (%)Selectivity (%)Reference
Mordenite (MOR, SiO₂/Al₂O₃ = 200)Acetic AnhydrideAcetic Acid1503>99->99 (para)[6]
Mordenite (MOR, SiO₂/Al₂O₃ = 110)Acetic AnhydrideAcetic Acid1502>99->99 (para)[6]
Hβ ZeoliteAcetic AnhydrideNone954-73.25-[10]
Heteropoly Acid (H₃[PW₁₂O₄₀])Acetic AnhydrideNone1004-52.9-[1]
Sc(OTf)₃Acetic AnhydrideNitromethane506-59-[8]

Visualizations

experimental_workflow Experimental Workflow for Zeolite-Catalyzed Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_prep Calcine Zeolite Catalyst (500°C, 5h) reaction Combine Catalyst and Reagents Stir at 150°C catalyst_prep->reaction reagent_prep Prepare Reagent Mixture (Anisole, Acetic Anhydride, Acetic Acid) reagent_prep->reaction monitoring Monitor Progress via GC reaction->monitoring filtration Cool and Filter to Separate Catalyst monitoring->filtration purification Product Purification (Extraction, Distillation) filtration->purification catalyst_recycle Wash, Dry, and Recalcine Catalyst for Reuse filtration->catalyst_recycle

Caption: Workflow for this compound synthesis using a heterogeneous zeolite catalyst.

troubleshooting_yield Troubleshooting Low Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Yield Observed check_moisture Is the system anhydrous? (Reagents, Glassware) start->check_moisture check_temp Is the temperature optimal? start->check_temp check_activity Is the catalyst fresh/activated? check_moisture->check_activity check_loading Is catalyst loading sufficient? (Stoichiometric for AlCl3) check_activity->check_loading solution Implement Corrective Actions: - Use dry reagents/glassware - Use fresh/activated catalyst - Adjust catalyst loading - Optimize temperature & time - Verify stoichiometry check_loading->solution check_time Is reaction time adequate? check_temp->check_time check_ratio Are reactant molar ratios correct? check_time->check_ratio check_ratio->solution

Caption: A logical workflow for troubleshooting low product yield in Friedel-Crafts acylation.

References

Technical Support Center: Monitoring 4'-Methoxyacetophenone Reactions with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 4'-Methoxyacetophenone using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor a this compound reaction?

A1: TLC is a rapid, inexpensive, and efficient technique used to qualitatively monitor the progress of a chemical reaction.[1] It allows you to visualize the consumption of the starting material (this compound) and the formation of the product(s) over time. By comparing the relative intensity of the spots, you can determine if the reaction is proceeding, has stalled, or is complete.[2]

Q2: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?

A2: The choice of solvent system is crucial for good separation.[3] A common starting point for compounds like this compound is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane).[4][5] A good solvent system will result in the starting material having an Rf value of approximately 0.3-0.4.[6] You can then adjust the polarity by changing the ratio of the solvents. Increasing the proportion of the polar solvent will increase the Rf values of your compounds, while decreasing it will lower them.[7]

Q3: How can I visualize the spots on the TLC plate? this compound and its likely products are colorless.

A3: Since this compound is an aromatic ketone, the most common and non-destructive visualization method is using a UV lamp.[8] TLC plates are often coated with a fluorescent indicator that glows green under short-wave UV light (254 nm).[9][10] Aromatic and conjugated compounds, like this compound, will absorb this UV light and appear as dark spots on the green background.[8][9] If spots are not UV-active, chemical stains can be used. For ketones, a 2,4-Dinitrophenylhydrazine (DNPH) stain is highly selective and produces yellow to orange spots.[11][12] A p-anisaldehyde stain can also be effective for visualizing various functional groups, often with different coloration.[9]

Q4: What do the different spots on my developed TLC plate represent?

A4: A properly run TLC plate for reaction monitoring will typically have three lanes:

  • Starting Material (SM): A pure sample of this compound.

  • Co-spot (C): A spot where both the starting material and the reaction mixture are applied on top of each other. This is crucial for identifying the starting material spot in the reaction mixture, especially if Rf values are close.[6]

  • Reaction Mixture (RM): An aliquot taken from your reaction.

Over time, you should see the spot corresponding to the starting material in the RM lane decrease in intensity, while a new spot, corresponding to the product, appears.

Q5: How can I definitively know when my reaction is complete using TLC?

A5: The reaction is generally considered complete when the spot corresponding to the limiting reactant (e.g., this compound) is no longer visible in the reaction mixture lane.[13] The co-spot lane helps confirm that the disappearance is genuine and not an artifact of the reaction mixture affecting the chromatography.[6]

Experimental Protocols

Protocol: Standard TLC Monitoring of a this compound Reaction
  • Prepare the TLC Chamber: Pour your chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica (B1680970) gel TLC plate. Mark three small, evenly spaced points on this line for your samples (SM, C, RM).

  • Prepare Samples:

    • Dissolve a small amount of pure this compound in a suitable low-boiling point solvent (e.g., dichloromethane (B109758) or ethyl acetate).[7] This is your starting material (SM) reference.

    • Take a small aliquot (a few drops) from your reaction vessel and dilute it with the same solvent.[13] This is your reaction mixture (RM).

  • Spot the Plate:

    • Using a capillary tube, carefully apply a small spot of the SM solution to the leftmost mark.

    • Apply a spot of the RM solution to the rightmost mark.

    • For the center co-spot (C), first apply a spot of the SM solution, let it dry, and then apply a spot of the RM solution directly on top of it.[6] Ensure all spots are small and concentrated. Allow the spotting solvent to fully evaporate.[13][14]

  • Develop the Plate: Carefully place the TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[14] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • View the plate under a short-wave (254 nm) UV lamp and circle any dark spots with a pencil.[10]

    • If necessary, use a chemical stain (like p-anisaldehyde or DNPH) for further visualization.[9][12]

    • Compare the lanes to assess the reaction's progress.

Data Presentation

Table 1: Representative Rf Values for this compound Reactions
CompoundTypical Solvent System (v/v)Approximate Rf ValueNotes
Anisole9:1 n-Heptane / Ethyl Acetate0.84A potential starting material for the synthesis of this compound.[15]
This compound 9:1 n-Heptane / Ethyl Acetate0.42The para-substituted product.[15]
ortho-Methoxyacetophenone9:1 n-Heptane / Ethyl Acetate0.47A potential side-product; may have a very similar Rf to the desired product.[15]
Chalcone Product7:3 Hexanes / Ethyl Acetate~0.5-0.6Product of an aldol (B89426) condensation; typically less polar than the corresponding alcohol intermediate.
Alcohol Product7:3 Hexanes / Ethyl Acetate~0.2-0.3Product of a reduction reaction; typically more polar than the starting ketone.

Note: Rf values are highly dependent on specific experimental conditions (plate type, temperature, chamber saturation) and should be determined experimentally.

Troubleshooting Guide

Q: My spots are streaking or appearing as elongated smears. What's wrong?

A: Streaking can be caused by several factors:

  • Sample Overloading: The most common cause. Your sample is too concentrated. Try diluting your sample before spotting it on the plate.[14][16][17]

  • Highly Polar Compounds: Acidic or basic functional groups can interact strongly with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your eluent can improve spot shape.[14][17]

  • Insoluble Material: If your sample hasn't fully dissolved, it can streak from the baseline. Ensure complete dissolution before spotting.

  • High-Boiling Point Solvents: Reaction solvents like DMF or DMSO can cause streaking. After spotting, placing the plate under high vacuum for a few minutes can help evaporate these solvents before development.[18]

Q: I can't see any spots on my plate after development.

A: This can happen for a few reasons:

  • Sample Too Dilute: Your compound's concentration may be too low to be detected. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between each application.[14][16]

  • Not UV-Active: Your compound may not absorb UV light at 254 nm. Try using a chemical stain or a different visualization method.[8][14]

  • Solvent Level Too High: If the solvent level in the chamber is above your baseline, your sample will dissolve into the solvent pool instead of running up the plate.[16]

  • Compound Evaporation: If your compound is volatile, it may have evaporated from the plate.[14]

Q: My spots are all clustered near the baseline (low Rf) or near the solvent front (high Rf).

A: This indicates an inappropriate solvent system polarity.

  • Spots Too Low (Low Rf): Your eluent is not polar enough. Increase the proportion of the more polar solvent in your mixture.[7][14]

  • Spots Too High (High Rf): Your eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar one.[7][14] An ideal Rf value for analysis is between 0.3 and 0.7.[7]

Q: The spots for my starting material and product have very similar Rf values, and I can't tell them apart.

A: This is a common challenge. Here are some solutions:

  • Change the Solvent System: Try different solvent combinations. Solvents from different chemical classes (e.g., substituting ethyl acetate with dichloromethane or THF) might alter the selectivity and improve separation.[19]

  • Use a Co-spot: A co-spot is essential in this situation to definitively identify the starting material spot within the reaction mixture lane.[6][18]

  • Multiple Developments: You can run the plate in the same solvent system two or more times. After the first run, dry the plate completely and then place it back in the chamber. This can increase the separation between spots with close Rf values.

  • Use a Different Stain: Some stains, like p-anisaldehyde, can produce different colors for different compounds, aiding in differentiation even if the Rf values are identical.[18]

Q: The solvent front is running unevenly.

A: An uneven solvent front can compromise your results. This is often caused by:

  • Uneven Plate Surface: The silica on the plate might be scraped or uneven.

  • Improper Chamber Placement: The plate may be touching the side of the chamber or the filter paper.[16]

  • Angled Plate: The plate is not sitting flat on the bottom of the chamber.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis chamber_prep Prepare TLC Chamber (Solvent + Filter Paper) spotting Spot Plate (SM, Co-spot, RM) chamber_prep->spotting plate_prep Prepare & Mark TLC Plate plate_prep->spotting sample_prep Prepare SM & RM Samples sample_prep->spotting develop Develop Plate in Chamber spotting->develop dry Mark Solvent Front & Dry Plate develop->dry visualize Visualize Spots (UV Light / Stain) dry->visualize interpret Interpret Results: Compare Spots visualize->interpret

Caption: Experimental workflow for monitoring reactions with TLC.

troubleshooting_flowchart start Problem with TLC Result q_spots What is the issue with the spots? start->q_spots streaking Streaking/ Smearing q_spots->streaking Streaking no_spots No Spots Visible q_spots->no_spots Invisible bad_rf Rf Too High or Too Low q_spots->bad_rf Position poor_sep Poor Separation q_spots->poor_sep Resolution sol_streaking Dilute Sample Add Modifier to Eluent Evaporate High-Boiling Solvents streaking->sol_streaking sol_no_spots Concentrate Sample Use Chemical Stain Check Solvent Level no_spots->sol_no_spots sol_bad_rf Adjust Solvent Polarity: More Polar for Low Rf Less Polar for High Rf bad_rf->sol_bad_rf sol_poor_sep Change Solvent System Run Plate Multiple Times Use Differentiating Stain poor_sep->sol_poor_sep

Caption: Troubleshooting flowchart for common TLC issues.

References

resolving issues with low stereoselectivity in the reduction of 4'-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low stereoselectivity in the reduction of 4'-Methoxyacetophenone.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee%)

Q: My asymmetric reduction of this compound is resulting in low enantiomeric excess. What are the potential causes and how can I improve it?

A: Low enantiomeric excess is a common issue and can stem from several factors. Here is a systematic approach to troubleshoot this problem:

1. Catalyst Selection and Integrity:

  • Inappropriate Catalyst: The chosen chiral catalyst may not be optimal for this compound. For instance, while oxazaborolidine catalysts (used in Corey-Bakshi-Shibata reductions) are versatile, their effectiveness can be substrate-dependent.

  • Catalyst Decomposition: Many chiral catalysts, particularly organometallic complexes and some oxazaborolidines, are sensitive to air and moisture.[1] Improper handling or storage can lead to decomposition and loss of stereocontrol. Ensure you are using strict anhydrous and anaerobic techniques if required.[2][3]

  • Catalyst Purity: Impurities in the catalyst can negatively impact its performance. Use catalysts from reputable suppliers or ensure in-house preparations are rigorously purified.

2. Reaction Conditions:

  • Temperature: Temperature is a critical parameter. For many asymmetric reductions, particularly the Corey-Bakshi-Shibata (CBS) reduction, lower temperatures often lead to higher enantioselectivity.[2] However, this relationship is not always linear, and an optimal temperature may exist.[4] It is recommended to screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to find the best conditions for your specific system.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction and, therefore, the stereochemical outcome. Common solvents for these reductions include THF, toluene, and dichloromethane. A solvent screen may be necessary to identify the optimal medium.

  • Concentration: The concentration of the substrate and reagents can affect reaction rates and selectivity. Highly concentrated solutions may lead to side reactions or catalyst inhibition.

  • Stirring: In heterogeneous reactions (e.g., using immobilized enzymes or some catalysts), inefficient stirring can lead to poor mass transfer and reduced performance.

3. Reagent Purity and Stoichiometry:

  • Reducing Agent Quality: The purity of the reducing agent (e.g., borane (B79455) source, hydrogen donor) is crucial. Impurities can act as catalyst poisons.

  • Stoichiometry: The molar ratio of the substrate to the catalyst and the reducing agent should be carefully optimized. An excess of the reducing agent can sometimes lead to a non-catalyzed, non-selective background reaction, which will lower the overall enantiomeric excess.

4. Reaction Time:

  • Incomplete Reaction: If the reaction has not gone to completion, the measured ee% may not be representative of the catalyst's true selectivity. Monitor the reaction progress over time using an appropriate analytical method (e.g., chiral HPLC or GC).

  • Product Epimerization: In some cases, the product alcohol may be susceptible to racemization under the reaction or work-up conditions.

Issue 2: Poor or Inconsistent Yields

Q: I am observing low or irreproducible yields in my reduction of this compound. What could be the problem?

A: Poor yields can be frustrating. Here are some common causes and solutions:

  • Catalyst Deactivation: As mentioned for low ee%, catalyst deactivation is a primary cause of low yields.[5][6] This can be due to impurities in the substrate, solvent, or reagents, or exposure to air or moisture.

  • Incomplete Reaction: The reaction may not be running to completion. This could be due to insufficient reaction time, low temperature, or a deactivated catalyst. Monitor the reaction progress to determine the endpoint.

  • Side Reactions: The substrate or product may be undergoing side reactions. For example, in borane reductions, over-reduction of other functional groups can occur. In transfer hydrogenations, side reactions with the hydrogen donor are possible.

  • Work-up Issues: The product may be lost during the work-up procedure. Ensure that the pH is adjusted correctly during quenching and that extractions are performed efficiently. For biocatalytic reductions, inefficient extraction from the aqueous medium can lead to low isolated yields.

  • Substrate Quality: Impurities in the starting this compound can inhibit the catalyst or lead to the formation of byproducts.

Issue 3: Difficulty with Reaction Work-up

Q: What are the best practices for working up the asymmetric reduction of this compound?

A: The work-up procedure depends on the specific method used:

  • Corey-Bakshi-Shibata (CBS) Reduction:

    • Quenching: The reaction is typically quenched by the slow, dropwise addition of methanol (B129727) at low temperature (e.g., 0 °C) to safely decompose any excess borane.

    • Hydrolysis: An acidic work-up (e.g., with 1 M HCl) is often used to hydrolyze the boronate esters and protonate the resulting alcohol.

    • Extraction: The product is then extracted into an organic solvent like diethyl ether or ethyl acetate.

    • Washing: The organic layer should be washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.

    • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Biocatalytic Reduction (e.g., with Rhodotorula sp.):

    • Cell Removal: If using whole cells, they are typically removed by centrifugation or filtration.

    • Extraction: The product is extracted from the aqueous medium using a suitable organic solvent such as ethyl acetate. Multiple extractions are recommended to ensure complete recovery.

    • Drying and Concentration: The combined organic extracts are dried and concentrated as described above.

  • Asymmetric Transfer Hydrogenation:

    • Solvent Removal: The solvent and any volatile components (like triethylamine) are typically removed under reduced pressure.

    • Purification: The residue is then purified directly by column chromatography. Alternatively, an extractive work-up similar to the CBS reduction can be performed if necessary.

Frequently Asked Questions (FAQs)

Q1: Which method is best for the asymmetric reduction of this compound?

A1: The "best" method depends on your specific requirements, such as desired enantiomeric purity, scale, cost, and available equipment. Here's a general comparison:

  • Biocatalytic Reduction with Rhodotorula sp.: This method can provide exceptionally high enantiomeric excess (>99%) and yield (98.3%) under optimized conditions.[7] It is also an environmentally friendly ("green") approach. However, it requires microbiological techniques and may involve longer reaction times.

  • Corey-Bakshi-Shibata (CBS) Reduction: This is a very versatile and widely used method that can provide high enantioselectivity for a broad range of ketones.[4] It requires careful handling of air- and moisture-sensitive reagents.

  • Asymmetric Transfer Hydrogenation: This method avoids the use of stoichiometric borane reagents and can be highly efficient. It often uses readily available hydrogen donors like isopropanol (B130326) or formic acid.

Q2: How do I monitor the progress of the reaction?

A2: The progress of the reaction (both conversion and enantiomeric excess) should be monitored by an appropriate analytical technique. Thin-Layer Chromatography (TLC) can be used for a quick qualitative assessment of the conversion of the starting material to the product. For quantitative analysis of both conversion and enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the methods of choice.[8]

Q3: My oxazaborolidine catalyst is old. Can I still use it?

A3: The use of aged oxazaborolidine catalysts can lead to low reproducibility.[4] It is often better to generate the catalyst in situ from the corresponding chiral amino alcohol and a borane source just before the reduction.[4] This ensures a fresh and active catalyst for each reaction.

Q4: Can I use sodium borohydride (B1222165) with a chiral catalyst for this reduction?

A4: While sodium borohydride is a common reducing agent, it is generally not used in conjunction with chiral oxazaborolidine catalysts for enantioselective reductions. These catalysts are specifically designed to work with borane (BH₃) sources like BH₃·THF or BH₃·SMe₂.

Q5: Are there any known side reactions to be aware of?

A5: Yes, potential side reactions include:

  • Non-catalyzed reduction: A background, non-selective reduction of the ketone by the reducing agent can occur, which lowers the overall enantioselectivity.

  • Reduction of other functional groups: If your substrate contains other reducible functional groups, they may also react.

  • Hydroboration: In the case of unsaturated ketones, hydroboration of carbon-carbon double or triple bonds can compete with the ketone reduction. However, the CBS reduction has been shown to be chemoselective for the ketone in many cases.[2]

Data Presentation

Table 1: Comparison of Methods for the Asymmetric Reduction of this compound

MethodCatalyst/ReagentReducing AgentSolventTemp. (°C)Yield (%)ee%ConfigurationReference
BiocatalyticImmobilized Rhodotorula sp. AS2.2241Glucose (in-cell regeneration)Buffer/Ionic Liquid2598.3>99(S)[7]
Asymmetric Transfer HydrogenationRuCl₂(indan-ambox)(PPh₃)2-propanol2-propanolRoom Temp.>99 (conversion)93(R)N/A
CBS Reduction(S)-2-Methyl-CBS-oxazaborolidineBH₃·THFTHF-20 to 25Typically HighUp to 99 (substrate dependent)(R)[1]

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Immobilized Rhodotorula sp.

This protocol is based on the optimized conditions reported for Rhodotorula sp. AS2.2241.[7]

  • Cell Culture and Immobilization: Cultivate Rhodotorula sp. according to standard microbiological procedures. Harvest the cells and immobilize them in a suitable matrix (e.g., calcium alginate).

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., pH 8.5) containing 5.0% (v/v) of a suitable ionic liquid (e.g., 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate).

  • Addition of Biocatalyst and Substrate: Add the immobilized cells to the reaction medium. Add this compound to a final concentration of 12 mM.

  • Reaction: Maintain the reaction at 25 °C with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.

  • Work-up: Once the reaction is complete, filter to remove the immobilized cells. Extract the aqueous phase with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

This is a general protocol for a CBS reduction.[8]

  • Catalyst Formation (in situ): To a dry, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral amino alcohol (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) (0.1 mmol, 10 mol%). Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath. To this solution, add a borane-THF complex (1.0 M in THF, 0.2 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Reduction: In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the catalyst solution at the desired low temperature (e.g., -20 °C). After the addition is complete, add an additional amount of the borane-THF complex (1.0 mmol) dropwise.

  • Monitoring: Monitor the reaction by TLC or chiral GC/HPLC.

  • Work-up: Once complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C. Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL). Stir for 30 minutes. Extract the mixture with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Low_Stereoselectivity start Low Stereoselectivity Observed catalyst Check Catalyst System start->catalyst sub_catalyst1 Correct Catalyst for Substrate? catalyst->sub_catalyst1 conditions Optimize Reaction Conditions sub_conditions1 Optimize Temperature conditions->sub_conditions1 reagents Verify Reagents and Stoichiometry sub_reagents1 Purity of Reducing Agent? reagents->sub_reagents1 workup Review Work-up Procedure success High Stereoselectivity Achieved workup->success All Checks Passed sub_catalyst1->catalyst No, Select New Catalyst sub_catalyst2 Catalyst Purity and Activity? sub_catalyst1->sub_catalyst2 Yes sub_catalyst2->catalyst No, Use Fresh/Pure Catalyst sub_catalyst2->conditions Yes sub_conditions2 Screen Solvents sub_conditions1->sub_conditions2 sub_conditions2->reagents sub_reagents2 Optimized Stoichiometry? sub_reagents1->sub_reagents2 sub_reagents2->workup

Caption: A troubleshooting workflow for addressing low stereoselectivity.

CBS_Reduction_Workflow start Start CBS Reduction prepare_reagents Prepare Anhydrous Reagents and Solvents start->prepare_reagents catalyst_formation In situ Catalyst Formation (Chiral Amino Alcohol + Borane) prepare_reagents->catalyst_formation add_substrate Add this compound at Low Temperature catalyst_formation->add_substrate add_borane Add Stoichiometric Borane add_substrate->add_borane monitor Monitor Reaction (TLC, Chiral GC/HPLC) add_borane->monitor quench Quench with Methanol monitor->quench workup Aqueous Work-up and Extraction quench->workup purify Purification (Column Chromatography) workup->purify end Obtain Chiral Alcohol purify->end

Caption: Experimental workflow for a Corey-Bakshi-Shibata (CBS) reduction.

References

Technical Support Center: High-Purity 4'-Methoxyacetophenone Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective recrystallization of 4'-Methoxyacetophenone to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The choice of solvent is critical for successful recrystallization. For this compound, a non-polar or moderately polar solvent is generally effective. A common and effective method involves using a solvent pair, such as diethyl ether/petroleum ether or ethanol (B145695)/water . The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, allowing for high recovery of pure crystals upon cooling.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" is a common issue with low-melting-point compounds like this compound (melting point: 36-38°C). This occurs when the solute separates from the solution as a liquid rather than a solid. To prevent this:

  • Use a larger volume of solvent: This keeps the compound in solution at a lower temperature.

  • Ensure slow cooling: Allow the solution to cool to room temperature gradually before inducing further crystallization in an ice bath. Rapid cooling often leads to oiling out.

  • Use a lower polarity solvent system: Oiling out can be more prevalent in highly polar solvents.

  • Scratch the inner surface of the flask: This can provide a nucleation site for crystal growth.

  • Add a seed crystal: A small, pure crystal of this compound can initiate crystallization.

Q3: The yield of my recrystallized product is very low. What are the common causes?

A3: Low yield can result from several factors:

  • Using too much solvent: An excessive amount of solvent will keep more of your product dissolved, even at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant portion of your yield. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from dissolving.

Q4: My recrystallized this compound is still colored. How can I remove the color?

A4: If your product is colored, it indicates the presence of impurities. To decolorize the solution, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by filtration. Be aware that using too much charcoal can also adsorb some of your product, leading to a lower yield.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
WaterInsoluble[1]InsolubleNot a suitable primary solvent. Can be used as an anti-solvent in a mixed solvent system.
EthanolSoluble[2]Very Soluble[2]A good solvent for recrystallization, often used in combination with water.
Diethyl EtherSoluble[2]Very SolubleA good solvent, often used with a non-polar co-solvent like petroleum ether.
AcetoneSoluble[2]Very SolubleCan be an effective solvent, but its high volatility requires careful handling.
ChloroformSoluble[2]Very SolubleEffective but less commonly used due to safety and environmental concerns.
Petroleum EtherSparingly SolubleSolubleA good "poor" solvent to use in a mixed solvent system with a more polar "good" solvent.
MethanolSolubleVery SolubleA patent for a similar compound, 2-fluoro-4-methoxyacetophenone, describes recrystallization from methanol.

Experimental Protocols

Protocol 1: Recrystallization using a Diethyl Ether/Petroleum Ether Solvent System

This method is effective for removing non-polar impurities.

  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot diethyl ether required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel containing fluted filter paper into a clean, warm flask.

  • Induce Crystallization: While the solution is still warm, slowly add petroleum ether dropwise until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Gently warm the solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Recrystallization using an Ethanol/Water Solvent System

This method is suitable for removing more polar impurities.

  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration: Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Induce Crystallization: To the hot filtrate, add warm water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if impurities are present) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end High-Purity This compound dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Oiling_Out cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Observation: 'Oiling Out' Occurs cause1 Solution too concentrated start->cause1 cause2 Cooling too rapid start->cause2 cause3 Inappropriate solvent polarity start->cause3 solution4 Scratch flask or add seed crystal start->solution4 Induce Nucleation solution1 Add more hot solvent cause1->solution1 solution2 Allow for slow, gradual cooling cause2->solution2 solution3 Change to a less polar solvent system cause3->solution3 end Successful Crystal Formation solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting guide for the "oiling out" of this compound.

References

Validation & Comparative

Confirming the Structure of Synthesized 4'-Methoxyacetophenone: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of various spectroscopic methods for the structural elucidation of 4'-Methoxyacetophenone, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Experimental data and detailed protocols are presented to support the objective comparison of these techniques.

¹H NMR Spectroscopy: A Primary Tool for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and routinely used technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by four distinct signals, each corresponding to a unique set of protons in the molecule. The experimental data, typically acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.91Doublet (d)2H8.0Ar-H ortho to C=O
6.91Doublet (d)2H8.0Ar-H meta to C=O
3.84Singlet (s)3H--OCH₃
2.53Singlet (s)3H--C(=O)CH₃

Table 1: ¹H NMR Data for this compound in CDCl₃.[1][2]

The downfield chemical shift of the aromatic protons at 7.91 ppm is attributed to the deshielding effect of the adjacent electron-withdrawing carbonyl group. Conversely, the aromatic protons at 6.91 ppm are shielded by the electron-donating methoxy (B1213986) group, resulting in an upfield shift. The singlet nature of the methoxy and acetyl protons indicates the absence of adjacent protons. The integration values of 2H, 2H, 3H, and 3H are consistent with the number of protons in each unique environment.

Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR is a cornerstone for structural confirmation, a multi-technique approach provides a more robust and comprehensive analysis. The following table compares the data obtained from ¹H NMR with other common spectroscopic methods used to characterize this compound.

Spectroscopic TechniqueKey Experimental DataInformation Provided
¹³C NMR δ 196.8 (C=O), 163.5, 130.6, 130.3, 113.7 (Ar-C), 55.4 (-OCH₃), 26.3 (-C(=O)CH₃) ppm.[1][2]Provides information on the number and chemical environment of carbon atoms.
FT-IR ~3115-2910 cm⁻¹ (C-H stretch), ~1664 cm⁻¹ (C=O stretch), ~1600-1400 cm⁻¹ (C=C aromatic stretch).Identifies the presence of key functional groups (carbonyl, aromatic ring).
Mass Spectrometry (MS) Molecular Ion [M]⁺ at m/z = 150.Determines the molecular weight of the compound.
UV-Vis Spectroscopy λmax at ~271 nm.Provides information about the electronic transitions and conjugation within the molecule.

Table 2: Comparison of Spectroscopic Data for this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrument: A 400 MHz NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with the CDCl₃ solvent peak at 77.16 ppm often used for chemical shift referencing.

FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Instrument: A Fourier-transform infrared spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI).

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight and analyze the fragmentation pattern for further structural information.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane.

  • Instrument: A UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Visualization of Molecular Structure and Analytical Workflow

Visual representations are essential for understanding the relationships between different parts of a molecule and the experimental process.

molecular_structure cluster_aromatic Aromatic Ring cluster_substituents Substituents C1 C C2 C C1->C2 C_carbonyl C C1->C_carbonyl C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 O_methoxy O C4->O_methoxy C6 C C5->C6 H3 H C5->H3 C6->C1 H4 H C6->H4 O_carbonyl O C_carbonyl->O_carbonyl O C_methyl_acetyl CH₃ C_carbonyl->C_methyl_acetyl C_methyl_methoxy CH₃ O_methoxy->C_methyl_methoxy

Structure of this compound.

experimental_workflow cluster_spectroscopy Spectroscopic Analysis synthesis Synthesized This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification structural_confirmation Structural Confirmation purification->structural_confirmation nmr ¹H & ¹³C NMR structural_confirmation->nmr ftir FT-IR structural_confirmation->ftir ms Mass Spectrometry structural_confirmation->ms uvvis UV-Vis structural_confirmation->uvvis data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ftir->data_analysis ms->data_analysis uvvis->data_analysis report Final Report data_analysis->report

Workflow for the structural confirmation of synthesized compounds.

References

A Comparative Guide to the Validation of an HPLC Method for 4'-Methoxyacetophenone Using a Certified Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone for ensuring the accuracy, reliability, and consistency of experimental data. This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4'-Methoxyacetophenone, a key intermediate in various manufacturing processes. The methodologies and data presented herein are intended to serve as a practical resource for researchers, scientists, and drug development professionals.

The validation of the analytical procedure is performed in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose.[1] A certified reference material (CRM) is utilized to ensure the traceability and accuracy of the measurements. CRMs are manufactured and characterized under stringent protocols, such as ISO 17034 and ISO/IEC 17025, which guarantees their purity and provides confidence in the validation results.[2]

Experimental Protocols

A robust and reliable HPLC method is characterized by its specificity, linearity, accuracy, precision, and sensitivity. The following sections detail the experimental protocol for a typical validated reversed-phase HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic conditions are optimized to achieve a good separation and peak shape for this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 276 nm
Run Time 10 minutes

2. Preparation of Standard and Sample Solutions

  • Certified Standard Stock Solution (1000 µg/mL): An accurately weighed amount of this compound certified reference material (e.g., 25 mg) is transferred to a 25 mL volumetric flask and dissolved in the mobile phase. The solution is sonicated to ensure complete dissolution.

  • Working Standard Solutions: A series of working standard solutions are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL. These solutions are used to establish the linearity of the method.

  • Sample Solution: A solution of the test sample is prepared by accurately weighing and dissolving it in the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 25 µg/mL).

Data Presentation: HPLC Method Validation Parameters

The following tables summarize the illustrative performance data of the validated HPLC method for this compound.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates > 20007800
%RSD of Peak Area (n=6) ≤ 1.0%0.5%

Table 2: Linearity

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1254
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)% Recovery
12.5 (80%)12.398.4%
25.0 (100%)25.2100.8%
37.5 (120%)37.8100.8%
Average % Recovery 100.0%

Table 4: Precision (Repeatability and Intermediate Precision)

Parameter%RSD (n=6)
Repeatability (Intra-day) 0.8%
Intermediate Precision (Inter-day) 1.2%

Table 5: Sensitivity

ParameterResult
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of the HPLC method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Data Analysis prep_standard Prepare Certified Standard Solutions linearity Linearity prep_standard->linearity accuracy Accuracy prep_standard->accuracy precision Precision prep_standard->precision lod_loq LOD & LOQ prep_standard->lod_loq prep_sample Prepare Sample Solutions specificity Specificity prep_sample->specificity prep_sample->accuracy prep_sample->precision data_analysis Analyze Data vs. Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness Robustness robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report All Criteria Met end_fail Method Fails: Revise & Re-validate data_analysis->end_fail Criteria Not Met end_validated End: Method Validated validation_report->end_validated start Start: Method Development start->prep_standard start->prep_sample

Caption: Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Techniques

While HPLC is a widely used and robust technique for the analysis of this compound, other methods can also be employed. The selection of a particular method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

Table 6: Comparison of Analytical Techniques

ParameterHPLC (UV Detection)Gas Chromatography (GC-FID/MS)UV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbanceSeparation based on volatility and boiling point, detection by flame ionization or mass spectrometryQuantification based on the absorbance of UV-Vis light
Selectivity HighVery HighLow
Sensitivity HighVery HighModerate
Linearity (r²) (Typical) > 0.999> 0.998> 0.995
Accuracy (% Recovery) (Typical) 98-102%97-103%95-105%
Precision (%RSD) (Typical) < 2%< 3%< 5%
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Notes Ideal for routine quality control and purity assessment.Suitable for identification of volatile impurities and when higher sensitivity is required.Best suited for simple, pure samples where interfering substances are absent.

Conclusion

The described reversed-phase HPLC method, validated using a certified reference material, is demonstrated to be suitable for the accurate and precise quantification of this compound. The method exhibits excellent linearity, accuracy, and precision, meeting the stringent requirements for pharmaceutical analysis. While alternative techniques such as Gas Chromatography offer certain advantages, the HPLC method provides a balanced combination of performance, cost-effectiveness, and ease of use for routine quality control applications. The comprehensive validation of this method ensures the generation of reliable and reproducible data, which is critical for maintaining product quality and regulatory compliance.

References

comparison of different catalysts for the synthesis of 4'-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4'-Methoxyacetophenone, a key intermediate in the pharmaceutical, fragrance, and flavor industries, is predominantly achieved through the Friedel-Crafts acylation of anisole (B1667542). The choice of catalyst for this reaction is critical, significantly influencing yield, selectivity, reaction conditions, and environmental impact. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts is evaluated based on key performance indicators such as product yield, selectivity for the desired para-isomer, reaction time, and temperature. A summary of the performance of various catalysts is presented in the table below.

Catalyst TypeCatalystAcylating AgentSolventTemperature (°C)Time (h)Conversion (%)p-Selectivity (%)Yield (%)Reference
Lewis Acid AlCl₃Acetic Anhydride (B1165640)DichloromethaneReflux----[1]
Iodine I₂Acetic AnhydrideNeat1001.5--52.9[2]
Heteropolyacid GaPW₁₂O₄₀Acetic AnhydrideNeat900.598.49 (of Ac₂O)94.91~93.5[2]
Zeolite Mordenite (B1173385) (MOR(110))Acetic AnhydrideAcetic Acid1502>99>99>99[3][4]
Zeolite Mordenite (MOR(200))Acetic AnhydrideAcetic Acid1503>99>99>99[3][4]
Zeolite H-Beta-BeadsAcetic AnhydrideNeat90695 (of Ac₂O)-76[5]
Metal Triflate Sc(OTf)₃Acetic AnhydrideNitromethane506--High (not specified)[6]
Metal Triflate in Ionic Liquid Cu(OTf)₂Benzoyl Chloride[bmim][BF₄]80110096100

Note: Direct comparison of yields can be challenging due to variations in reaction conditions, reactant ratios, and the basis of calculation (e.g., based on anisole or acetic anhydride).

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction of results.

Synthesis using Mordenite Zeolite Catalyst[4][5]

Materials:

  • Anisole (2.0 mmol)

  • Acetic anhydride (20 mmol)

  • Mordenite zeolite (MOR(110) or MOR(200), 0.50 g), calcined at 500°C for 5 h under air flow

  • Acetic acid (5 mL)

Procedure:

  • To a reaction flask, add the calcined mordenite zeolite catalyst, anisole, acetic anhydride, and acetic acid.

  • The resulting mixture is stirred at 150°C.

  • The reaction progress is monitored by gas chromatography (GC).

  • For MOR(110), the reaction is typically complete within 2 hours, while for MOR(200), it takes approximately 3 hours to achieve quantitative conversion.

  • After completion, the catalyst is recovered by filtration and washed with ethyl acetate.

  • The recovered zeolite can be calcined at 500°C for 5 hours under air flow for reuse.

Synthesis using Gallium Phosphotungstate (GaPW₁₂O₄₀) Catalyst[3]

Materials:

  • Anisole

  • Acetic anhydride (20 mmol)

  • GaPW₁₂O₄₀ catalyst (0.1 g), pretreated at 300°C

  • Molar ratio of anisole to acetic anhydride = 5

Procedure:

  • In a reaction vessel, combine the pretreated GaPW₁₂O₄₀ catalyst, acetic anhydride, and anisole.

  • The reaction mixture is heated to 90°C and stirred for 30 minutes.

  • Upon completion of the reaction, the catalyst is separated from the reaction mixture.

  • The liquid phase is washed with an alkaline solution, followed by water, and then dried over anhydrous magnesium sulfate.

  • The final product, this compound, is obtained by distillation under reduced pressure, collecting the fraction at 152-154°C (3.5 kPa).

Synthesis using Iodine Catalyst[3]

Materials:

  • Anisole (0.1 mol)

  • Acetic anhydride (0.15 mol)

  • Iodine (1 g)

Procedure:

  • In a reaction flask equipped with a reflux condenser and magnetic stirrer, add the iodine catalyst, anisole, and acetic anhydride.

  • The reaction mixture is heated to 100°C in a water or oil bath and maintained at this temperature with constant stirring for 1.5 hours.

  • After the reaction period, the mixture is cooled.

  • Water is added to the filtrate to hydrolyze any unreacted acetic anhydride.

  • The mixture is allowed to stand for phase separation. The organic layer containing the product is then isolated.

Visualizing the Workflow

A generalized workflow for the catalytic synthesis of this compound is depicted below. This process includes the reaction setup, the catalytic reaction itself, and the subsequent product isolation and purification steps.

G General Experimental Workflow for Catalytic Synthesis of this compound cluster_0 Reaction Setup cluster_1 Catalytic Reaction cluster_2 Work-up & Isolation cluster_3 Purification reactants Reactants (Anisole, Acylating Agent) reaction_vessel Reaction Vessel (Heating & Stirring) reactants->reaction_vessel catalyst Catalyst catalyst->reaction_vessel solvent Solvent (if applicable) solvent->reaction_vessel catalyst_separation Catalyst Separation (e.g., Filtration) reaction_vessel->catalyst_separation washing Washing & Neutralization catalyst_separation->washing drying Drying of Organic Phase washing->drying purification Purification (e.g., Distillation, Recrystallization) drying->purification product This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Discussion of Catalysts

Traditional Lewis Acids (e.g., AlCl₃): While effective in promoting the Friedel-Crafts acylation, Lewis acids like aluminum chloride suffer from significant drawbacks.[7] They are typically required in stoichiometric amounts because they form a complex with the product ketone.[7] This leads to the generation of large quantities of acidic waste during workup, posing environmental concerns and corrosion issues.[8]

Heterogeneous Catalysts (Zeolites and Heteropolyacids): Heterogeneous catalysts offer a greener alternative to traditional Lewis acids. Zeolites, such as mordenite, have demonstrated exceptional performance, providing high conversion and selectivity to the desired para-isomer.[3][4] Their shape-selective nature, arising from their well-defined pore structures, is a key advantage.[3][4] Furthermore, these solid acid catalysts can be easily separated from the reaction mixture and reused multiple times, enhancing the economic and environmental sustainability of the process.[3][4] Heteropolyacids also show high activity and selectivity under relatively mild conditions.[2] However, their stability and potential for leaching into the product stream need to be considered.[2]

Iodine: As a simple and readily available catalyst, iodine offers a convenient method for the synthesis of this compound.[2] The reaction conditions are relatively mild, and the workup procedure is straightforward. However, the reported yield is moderate compared to some of the more advanced catalytic systems.[2]

Metal Triflates and Ionic Liquids: Metal triflates, such as scandium(III) triflate and copper(II) triflate, are highly active catalysts for Friedel-Crafts acylation.[6][9] Performing the reaction in an ionic liquid can further enhance the reaction rate and selectivity, while also providing a medium for catalyst immobilization and recycling.[9] This approach combines the benefits of high catalytic activity with the principles of green chemistry.

Conclusion

The choice of catalyst for the synthesis of this compound has evolved from traditional, waste-generating Lewis acids to more sustainable and efficient heterogeneous and homogeneous catalytic systems. Zeolites, particularly mordenite, stand out for their high activity, selectivity, and reusability, making them an excellent choice for environmentally benign industrial processes.[3][4] Heteropolyacids and metal triflates, especially when used in conjunction with ionic liquids, also present highly effective and promising catalytic routes. The selection of the most appropriate catalyst will ultimately depend on a balance of factors including desired yield and purity, process economics, and environmental considerations.

References

A Comparative Analysis of 4'-Methoxyacetophenone and 4'-Hydroxyacetophenone in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials and synthetic routes is paramount to achieving desired outcomes in a timely and efficient manner. This guide provides a comparative analysis of two structurally similar yet functionally distinct acetophenone (B1666503) derivatives: 4'-Methoxyacetophenone and 4'-Hydroxyacetophenone (B195518). We will delve into their synthesis, reactivity, and applications, supported by experimental data and protocols to aid in informed decision-making for your research and development endeavors.

Physicochemical Properties and Synthesis Overview

Both this compound and 4'-Hydroxyacetophenone are key intermediates in organic synthesis. Their structural difference lies in the para-substituent on the phenyl ring: a methoxy (B1213986) group (-OCH3) in the former and a hydroxyl group (-OH) in the latter. This seemingly minor difference significantly influences their physical properties, reactivity, and the synthetic methodologies employed for their preparation.

PropertyThis compound4'-Hydroxyacetophenone
CAS Number 100-06-199-93-4
Molecular Formula C9H10O2C8H8O2
Molecular Weight 150.17 g/mol 136.15 g/mol
Appearance White to off-white crystalline solidWhite crystalline powder
Melting Point 36-38 °C109-111 °C
Boiling Point 258 °C296 °C
Solubility Soluble in ethanol, ether; slightly soluble in water.Soluble in hot water, methanol, ethanol, ether, acetone, benzene; insoluble in petroleum ether.[1]
Primary Synthesis Route Friedel-Crafts Acylation of Anisole (B1667542)Fries Rearrangement of Phenyl Acetate (B1210297)

Comparative Synthesis Analysis

The choice of synthetic pathway for these compounds is largely dictated by the nature of the para-substituent.

This compound is most commonly synthesized via the Friedel-Crafts acylation of anisole with an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[2] This electrophilic aromatic substitution reaction benefits from the electron-donating nature of the methoxy group, which activates the aromatic ring, primarily directing acylation to the para position.

4'-Hydroxyacetophenone , on the other hand, is typically prepared through the Fries rearrangement of phenyl acetate.[3] This reaction involves the intramolecular rearrangement of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. While direct Friedel-Crafts acylation of phenol (B47542) is possible, it can lead to a mixture of ortho and para isomers and potential O-acylation, making the Fries rearrangement a more regioselective approach for the para product.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from established laboratory procedures for the Friedel-Crafts acylation of anisole.[5][6]

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl), ice-cold

  • Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anhydrous aluminum chloride in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add a mixture of anisole and acetic anhydride to the cooled AlCl3 solution while stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.

  • Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, sodium hydroxide solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or distillation.

Protocol 2: Synthesis of 4'-Hydroxyacetophenone via Fries Rearrangement

This protocol outlines the Fries rearrangement of phenyl acetate to synthesize 4'-Hydroxyacetophenone.[3][7]

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl3)

  • 5% Hydrochloric acid solution

  • Ethyl acetate

  • Ethanol

Procedure:

  • In a three-necked flask fitted with a reflux condenser and a stirrer, add phenyl acetate.

  • Carefully add anhydrous aluminum chloride to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 120-160°C) and maintain reflux for approximately 1.5 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and cautiously add a 5% HCl solution to quench the reaction and dissolve the aluminum complexes.[3]

  • Filter the mixture. The solid precipitate is typically the desired p-hydroxyacetophenone.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Performance Comparison

Direct comparative yield data under identical conditions is scarce in the literature. However, general observations can be made:

ParameterFriedel-Crafts Acylation (this compound)Fries Rearrangement (4'-Hydroxyacetophenone)
Regioselectivity High for the para-isomer due to the directing effect of the methoxy group.Generally favors the para-isomer, especially at higher temperatures. The ortho-isomer can also be formed.
Reaction Conditions Typically requires a stoichiometric amount of Lewis acid catalyst. Can often be performed at or below room temperature.Also requires a Lewis acid catalyst, often in excess. Higher temperatures are generally needed to facilitate the rearrangement.
Workup Involves quenching with acid and aqueous extraction to remove the catalyst.Similar workup procedure to remove the Lewis acid catalyst.
Reported Yields A student experiment reported a yield of 6.9%.[6] However, industrial processes are optimized for much higher yields.A mechanochemical approach has reported yields of up to 62% in 90 minutes.[8]

Applications in Research and Development

Both compounds serve as versatile intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

This compound is a key building block in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[9][10] Its sweet, floral scent also makes it a valuable ingredient in the fragrance and flavor industry.[9] In materials science, it can be used as a photoinitiator in polymerization processes.[2]

4'-Hydroxyacetophenone is a cornerstone in pharmaceutical synthesis, serving as a precursor for drugs such as the beta-blocker atenolol (B1665814) and the analgesic paracetamol.[11] It also finds applications in the cosmetics industry as a preservative and antioxidant.[12] Furthermore, it is used as a flavoring agent in the food industry.

Involvement in Signaling Pathways

Recent research has shed light on the interaction of these molecules with cellular signaling pathways, opening new avenues for their application in drug development.

4'-Hydroxyacetophenone has been shown to modulate the actomyosin (B1167339) cytoskeleton, which plays a crucial role in cell adhesion, invasion, and migration.[13][14] By activating nonmuscle myosin-2C (NM2C), it can remodel actin organization, thereby inhibiting the mechanical processes involved in cancer metastasis.[13] This makes it a promising candidate for the development of anti-metastatic therapies.

G cluster_0 Cellular Processes Adhesion Adhesion Invasion Invasion Migration Migration Metastasis Metastasis Migration->Metastasis leads to inhibition of 4-HAP 4'-Hydroxyacetophenone NM2C Nonmuscle Myosin-2C 4-HAP->NM2C activates Actin_Remodeling Actin Remodeling NM2C->Actin_Remodeling Actin_Remodeling->Adhesion inhibits Actin_Remodeling->Invasion inhibits Actin_Remodeling->Migration inhibits

Modulation of the actomyosin cytoskeleton by 4'-Hydroxyacetophenone.

This compound and its derivatives have been investigated for their effects on key signaling pathways involved in cancer and inflammation. Structurally related methoxyflavones have been shown to inhibit the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[15] They can also modulate the MAPK and NF-κB signaling cascades, which are central to inflammatory responses and cancer progression.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway 4-MAP_derivative This compound Derivative PI3K PI3K 4-MAP_derivative->PI3K inhibits MAPK MAPK 4-MAP_derivative->MAPK modulates NF_kappa_B NF-κB 4-MAP_derivative->NF_kappa_B inhibits Akt Akt PI3K->Akt Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Inflammation_Proliferation Inflammation & Proliferation MAPK->Inflammation_Proliferation Inflammation_Survival Inflammation & Survival NF_kappa_B->Inflammation_Survival

Modulation of key signaling pathways by this compound derivatives.

Conclusion

References

A Comparative Guide to Assessing the Purity of 4'-Methoxyacetophenone Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is a critical parameter that underpins the reliability and reproducibility of experimental data. 4'-Methoxyacetophenone, a versatile intermediate in the synthesis of pharmaceuticals and a key component in fragrances, is no exception.[1][2][3] This guide provides an objective comparison of standard analytical techniques for assessing the purity of a this compound sample against a certified reference standard, complete with supporting experimental protocols and data.

The primary goal of this assessment is to identify and quantify any impurities in a test sample by comparing its physicochemical properties and chromatographic profile to those of a high-purity reference standard. A reference standard is a highly purified compound that is used as a benchmark for analytical purposes.[2]

Purity_Assessment_Workflow Overall Workflow for Purity Assessment cluster_0 Preparation cluster_1 Analytical Testing cluster_2 Data Comparison & Analysis Sample Test Sample of This compound Prep Prepare solutions of Test Sample & Ref. Std. Sample->Prep RefStd Reference Standard (Certified Purity) RefStd->Prep HPLC HPLC Analysis Prep->HPLC GC GC Analysis Prep->GC NMR NMR Spectroscopy Prep->NMR MP Melting Point Analysis Prep->MP Compare Compare Results: - Purity (%) - Impurity Profile - Spectral Data - Melting Range HPLC->Compare GC->Compare NMR->Compare MP->Compare Decision Decision: Accept or Reject Sample Compare->Decision

Caption: Overall Workflow for Purity Assessment.

Data Presentation: A Comparative Summary

The following table summarizes hypothetical data from the analysis of a test sample of this compound compared against a certified reference standard.

Analytical TechniqueParameter MeasuredReference Standard ResultsTest Sample ResultsObservations
HPLC (UV Detection) Purity (Area %)99.95%99.52%Test sample shows lower purity with two minor impurity peaks detected.
Impurity A (Retention Time)Not Detected0.18% (at 4.2 min)An unknown impurity is present.
Impurity B (Retention Time)0.05% (at 5.8 min)0.30% (at 5.8 min)A known impurity is present at a higher concentration than the standard.
GC (FID) Purity (Area %)≥99.9% (as per CoA)99.65%Confirms lower purity. Good for detecting volatile impurities.
¹H NMR Spectroscopy Spectral MatchConforms to structureConformsThe primary structure is correct.
Impurity SignalsNo significant signalsMinor signals at 2.1 ppmSuggests the presence of a solvent residue (e.g., acetone).
Melting Point Analysis Melting Range (°C)38.0 - 39.0 °C[4][5]36.5 - 38.0 °CBroader and depressed melting range indicates the presence of impurities.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate results.

High-Performance Liquid Chromatography (HPLC)

This technique separates compounds based on their polarity and interaction with the stationary phase, making it highly effective for quantifying purity and detecting non-volatile impurities.[6]

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (60:40 v/v) with 0.1% formic acid to improve peak shape.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and the test sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

    • Prepare a working solution of 0.1 mg/mL by diluting the stock solution.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography (GC)

GC is ideal for analyzing volatile and thermally stable compounds. It is a common method for purity assays of this compound.[1][9]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[6]

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.[6]

    • Final Hold: 5 minutes.

  • Injector and Detector Temperature: 250°C and 280°C, respectively.

  • Sample Preparation: Dissolve the reference standard and test sample in a suitable solvent like acetone (B3395972) or methanol (B129727) to a concentration of 1.0 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and can be used to identify and quantify impurities, including residual solvents, without the need for a specific reference standard for the impurity itself.[10]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve in a deuterated solvent such as Chloroform-d (CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS).[11][12]

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Analysis:

    • Compare the ¹H and ¹³C chemical shifts of the test sample with the reference standard's spectra to confirm the chemical structure.[12]

    • Integrate the signals corresponding to the compound and any visible impurities. The relative integrals can be used to estimate the mole percent of impurities.

Melting Point Analysis

The melting point is a fundamental physical property that serves as a quick and effective indicator of purity. Pure crystalline solids have a sharp and defined melting range, whereas impurities tend to depress and broaden this range.[4]

  • Instrumentation: A calibrated melting point apparatus.

  • Procedure:

    • Place a small, finely powdered amount of the dry sample into a capillary tube.

    • Insert the tube into the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting range.

  • Analysis: Compare the observed melting range of the test sample to that of the reference standard. A broader or lower range suggests the presence of impurities. The melting point of pure this compound is typically in the range of 36-39°C.[5]

Decision_Flowchart Decision Flowchart for Sample Purity Start Start: Compare Test Sample Data to Reference Std. PurityCheck Purity by HPLC/GC meets specification (e.g., >99.5%)? Start->PurityCheck ImpurityCheck Any new impurity >0.1%? PurityCheck->ImpurityCheck Yes Reject Reject Sample PurityCheck->Reject No SpectralCheck NMR and Physical Data (e.g., Melting Point) match reference? ImpurityCheck->SpectralCheck No Investigate Further Investigation: Identify Impurity ImpurityCheck->Investigate Yes Accept Accept Sample SpectralCheck->Accept Yes SpectralCheck->Reject No Investigate->Reject

Caption: Decision Flowchart for Sample Purity.

Conclusion

A multi-faceted approach is essential for the robust assessment of this compound purity. While chromatographic techniques like HPLC and GC provide precise quantitative data on purity and impurity profiles, spectroscopic analysis by NMR confirms the structural identity and detects subtle impurities.[6][10] Simple physical tests, such as melting point analysis, offer a rapid and valuable preliminary indication of purity. By comparing data from a test sample against a certified reference standard across these complementary techniques, researchers can confidently ascertain the quality and suitability of the material for its intended application, ensuring the integrity of their scientific and developmental work.

References

A Comparative Guide to the Biological Activity of 4'-Methoxyacetophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4'-Methoxyacetophenone, a simple aromatic ketone, serves as a crucial building block in synthetic organic chemistry.[1][2][3][4] While it possesses limited intrinsic biological activity, its derivatives, particularly chalcones, hydroxyacetophenones, and various heterocyclic compounds, exhibit a broad spectrum of pharmacological effects. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data, to aid in drug discovery and development.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The primary mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different microbial strains. Lower MIC values indicate greater antimicrobial potency.

Derivative TypeSpecific DerivativeTarget MicroorganismMIC (µg/mL)Reference
Chalcone (B49325) (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneBacillus subtilis62.5[5]
Chalcone Methoxy-4'-amino chalcone derivative 4Escherichia coli-[6]
Chalcone Methoxy-4'-amino chalcone derivative 4Staphylococcus aureus-[6]
Chalcone Methoxy-4'-amino chalcone derivative 4Candida albicans-[6]
Hydroxyacetophenone-Tetrazole Hybrid Compound 4aEscherichia coli8[7]
Hydroxyacetophenone-Tetrazole Hybrid Compound 4aPseudomonas aeruginosa16[7]
Hydroxyacetophenone-Tetrazole Hybrid Compound 5dEscherichia coli8[7]
Hydroxyacetophenone-Tetrazole Hybrid Compound 5dPseudomonas aeruginosa16[7]
γ-oxa-ε-lactones 4-(4'-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one (5d)BacteriaMore Active[8]
γ-oxa-ε-lactones 4-(3'-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepin-2-one (5c)BacteriaMore Active[8]

Note: A dash (-) indicates that the study reported strong activity but did not provide a specific MIC value in the abstract. "More Active" indicates a qualitative improvement in activity compared to the precursor.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.[1][2][9][10][11]

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth, with the turbidity adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Standardized Microbial Suspension C Inoculation of Microtiter Plate A->C B Serial Dilutions of Test Compound B->C D Incubation C->D E Observation of Microbial Growth D->E F Determination of MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer and Antitumor Activity

Numerous derivatives of this compound, especially chalcones, have been investigated for their potential as anticancer agents.[12][13][14][15][16][17][18] These compounds often exert their effects by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways involved in cancer progression.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of various this compound derivatives against different cancer cell lines.

Derivative TypeSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Chalcone 2-hydroxy-4-methoxyacetophenone substituted chalcone (LY-2)MCF-7 (Breast)4.61 - 9[12]
Chalcone 2-hydroxy-4-methoxyacetophenone substituted chalcone (LY-8)HT29 (Colorectal)4.61 - 9[12]
Chalcone 2-hydroxy-4-methoxyacetophenone substituted chalcone (LY-10)A549 (Lung)4.61 - 9[12]
Chalcone Methoxy-4'amino chalcone derivativesK562 (Leukemia)5.87 - 110.83 (µg/mL)[13]
Chalcone Methoxy-4'amino chalcone derivativesHL-60 (Leukemia)1.57 - 9.63 (µg/mL)[13]
2'-hydroxy-4'-methoxychalcone (HMC) -Murine Lewis Lung Carcinoma30 mg/kg (in vivo)[16]
2'-hydroxy-4'-methoxychalcone (HMC) -Sarcoma 18030 mg/kg (in vivo)[16]
Triazole Derivative 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)Most Active[17]
Quinoline Derivative Compound 14mColon, Leukemia, Melanoma0.875 - 0.926[18]

Note: Some values are reported in µg/mL and are not directly comparable to µM without knowing the molecular weight. "Most Active" indicates the compound showed the highest activity in the study, but a specific IC50 value was not provided in the abstract.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][12][13][16]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value is calculated from the dose-response curve.

Experimental Workflow for MTT Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seeding of Cancer Cells B Compound Treatment A->B C Addition of MTT Reagent B->C D Incubation and Formazan Formation C->D E Solubilization of Formazan D->E F Absorbance Measurement E->F G Calculation of IC50 F->G

Caption: Workflow for MTT cell viability assay.

Anti-inflammatory Activity

Certain derivatives of this compound have shown promising anti-inflammatory properties by modulating key inflammatory pathways.[5][10][19][20][21]

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines in stimulated macrophage cells.

Derivative TypeSpecific DerivativeAssayEffectReference
Hydroxyacetophenone 3,5-diprenyl-4-hydroxyacetophenone (DHAP)TPA-induced mouse ear edema70.10% reduction[10]
Hydroxyacetophenone 3,5-diprenyl-4-hydroxyacetophenone (DHAP)NO production in macrophages38.96% inhibition[10]
Hydroxyacetophenone 3,5-diprenyl-4-hydroxyacetophenone (DHAP)IL-1β, IL-6, TNF-α productionInhibition[10]
Hydroxyacetophenone 2'-Hydroxy-5'-Methoxyacetophenone (2H5M)NO concentration in LPS-stimulated cellsSignificant inhibition[19]
Hydroxyacetophenone 2'-Hydroxy-5'-Methoxyacetophenone (2H5M)TNF-α secretionDose-dependent suppression[19]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[7][14][19][22]

  • Cell Culture: Macrophage cells are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of the test compound, followed by stimulation with LPS to induce an inflammatory response.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The amount of nitrite (B80452) (a stable product of NO) in the supernatant is quantified using the Griess reagent.

  • Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in untreated, LPS-stimulated cells.

Signaling Pathways

The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

Anticancer Signaling Pathways

Chalcone derivatives, a prominent class of this compound derivatives, have been shown to induce apoptosis and inhibit cell proliferation through various signaling pathways.[3][4][15][17][23]

Anticancer Signaling Pathways of Chalcones cluster_pathways Signaling Pathways cluster_effects Cellular Effects Chalcone Chalcone Derivatives PI3K_AKT PI3K/AKT Pathway Chalcone->PI3K_AKT Inhibition MAPK MAPK Pathway Chalcone->MAPK Modulation NFkB NF-κB Pathway Chalcone->NFkB Inhibition Apoptosis Apoptosis Induction PI3K_AKT->Apoptosis Proliferation Inhibition of Proliferation PI3K_AKT->Proliferation CellCycle Cell Cycle Arrest MAPK->CellCycle MAPK->Proliferation NFkB->Apoptosis NFkB->Proliferation

Caption: Key signaling pathways modulated by chalcone derivatives in cancer cells.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of acetophenone (B1666503) derivatives are primarily attributed to the inhibition of pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways.[19][20][24][25]

Anti-inflammatory Signaling Pathways cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Acetophenone Acetophenone Derivatives MAPK MAPK Pathway Acetophenone->MAPK Inhibition IKK IKK Acetophenone->IKK Inhibition TLR4->MAPK TLR4->IKK NFkB NF-κB MAPK->NFkB IKK->NFkB Activation iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Inhibition of inflammatory pathways by acetophenone derivatives.

Conclusion

While this compound itself is primarily a synthetic intermediate, its derivatives constitute a rich source of biologically active compounds with significant potential in the development of new antimicrobial, anticancer, and anti-inflammatory agents. This guide highlights the diverse pharmacological activities of these derivatives and provides a foundation for further research and development in this promising area of medicinal chemistry. The presented experimental protocols and pathway diagrams offer a practical framework for the continued investigation of these versatile molecules.

References

A Comparative Guide to the Validation of Biocatalytic Reduction of 4'-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form optically active alcohols is a cornerstone of modern pharmaceutical and fine chemical synthesis. The resulting chiral alcohols are invaluable building blocks for a myriad of bioactive molecules. This guide provides a comprehensive comparison of biocatalytic and traditional chemical methods for the reduction of 4'-Methoxyacetophenone to 1-(4-methoxyphenyl)ethanol, a key chiral intermediate. We present a validation framework supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their synthetic needs.

Performance Comparison: Biocatalytic vs. Chemical Reduction

The choice between a biocatalytic and a chemical reduction approach often involves a trade-off between reaction conditions, selectivity, and scalability. Below is a summary of the key performance indicators for the reduction of this compound using whole-cell biocatalysts and the common chemical reducing agent, sodium borohydride (B1222165).

ParameterBiocatalytic Reduction (Whole Cells)Chemical Reduction (Sodium Borohydride)
Catalyst Enzymes within whole microbial cells (e.g., Rhodotorula sp., Trigonopsis variabilis) or plant tissues (e.g., Daucus carota)Sodium Borohydride (NaBH₄)
Stereoselectivity High to excellent enantioselectivity (often >99% e.e.) for either (S) or (R) enantiomer depending on the biocatalyst.[1][2]Achiral; produces a racemic mixture of (R)- and (S)-1-(4-methoxyphenyl)ethanol.
Reaction Conditions Mild conditions: aqueous buffer, near-neutral pH, room temperature or slightly elevated (e.g., 25-30°C).[1][2]Typically requires organic solvents (e.g., methanol (B129727), ethanol) and can be performed at room temperature or below (ice bath).[1][2]
Substrate Conc. Generally lower substrate concentrations (mM range) to avoid substrate/product inhibition.[1][2]Higher substrate concentrations are generally well-tolerated.
Work-up Typically involves extraction of the product from the aqueous medium.Involves quenching of excess hydride, removal of inorganic salts, and extraction.[1][2]
Environmental Impact Considered a "green chemistry" approach due to the use of renewable catalysts and milder, aqueous reaction conditions.Involves the use of organic solvents and chemical reagents, which may have a greater environmental footprint.
Yield Can achieve high yields (e.g., >97%).[1][2]Generally high to quantitative yields.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating and comparing different synthetic methodologies.

Biocatalytic Reduction of this compound

This protocol is a generalized procedure based on the use of whole-cell biocatalysts. Specific parameters such as the choice of microorganism, buffer pH, and temperature should be optimized for the desired outcome.

Materials:

  • This compound

  • Whole-cell biocatalyst (e.g., cultured Rhodotorula sp. cells)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • In a sterile flask, prepare a suspension of the whole-cell biocatalyst in the phosphate buffer.

  • Add glucose to the cell suspension to a final concentration that supports cofactor regeneration.

  • Add this compound to the reaction mixture.

  • Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30°C) and agitation speed.

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, separate the biomass by centrifugation or filtration.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Chemical Reduction of this compound using Sodium Borohydride

This protocol provides a standard method for the chemical reduction of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-(4-methoxyphenyl)ethanol.

  • Purify the product by column chromatography if necessary.

Validation Workflow and Signaling Pathways

Visualizing the experimental workflow and the underlying biocatalytic pathway is essential for a clear understanding of the process.

G cluster_prep Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Product Isolation cluster_analysis Validation Biocatalyst_Prep Biocatalyst Preparation (e.g., cell culture) Reaction_Mix Reaction Mixture (Biocatalyst + Substrate) Biocatalyst_Prep->Reaction_Mix Substrate_Sol Substrate Solution (this compound) Substrate_Sol->Reaction_Mix Incubation Incubation (Controlled Temp. & Agitation) Reaction_Mix->Incubation Monitoring Reaction Monitoring (TLC, GC) Incubation->Monitoring Monitoring->Incubation Continue if incomplete Quenching Reaction Quenching/ Biomass Separation Monitoring->Quenching Proceed upon completion Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Column Chromatography) Evaporation->Purification Yield_Calc Yield Calculation Purification->Yield_Calc EE_Analysis Enantiomeric Excess Analysis (Chiral GC/HPLC) Purification->EE_Analysis

Caption: Experimental workflow for the biocatalytic reduction and validation.

G Substrate This compound C₉H₁₀O₂ Enzyme Ketoreductase (from Biocatalyst) Substrate->Enzyme Product (S)- or (R)-1-(4-methoxyphenyl)ethanol C₉H₁₂O₂ Enzyme->Product Cofactor_ox NADP⁺ Enzyme->Cofactor_ox Cofactor_regen Cofactor Regeneration System (e.g., Glucose Dehydrogenase) Cofactor_ox->Cofactor_regen Cofactor_red NADPH + H⁺ Cofactor_red->Enzyme Cofactor_regen->Cofactor_red Gluconolactone Glucono-δ-lactone Cofactor_regen->Gluconolactone Glucose Glucose Glucose->Cofactor_regen

Caption: Biocatalytic reduction pathway of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-Methoxyacetophenone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4'-Methoxyacetophenone, a key intermediate and building block in the synthesis of various pharmaceuticals and a component in fragrances, is critical for quality control, pharmacokinetic studies, and formulation development. The selection of a suitable analytical method is paramount for ensuring data integrity and regulatory compliance. This guide provides an objective comparison of common analytical techniques for the detection and quantification of this compound, supported by experimental data and detailed methodologies.

This document outlines the principles and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy for the analysis of this compound. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability and robustness of the analytical procedures.[1][2][3]

Comparison of Analytical Method Performance

The choice of an analytical method is often dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the desired throughput. The following table summarizes the typical performance characteristics for the quantification of this compound using various analytical techniques.

Parameter HPLC-UV GC-MS UV-Vis Spectroscopy
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.2 ng/mL~3 µg/mL
Selectivity HighVery HighLow to Moderate
Matrix Effect ModerateLowHigh
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control and quantification of this compound in various samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for the detection of trace amounts of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 150, 135, 92, 77).

  • Standard and Sample Preparation: Standards and samples are dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

UV-Vis Spectrophotometry

This technique provides a simple and rapid method for the quantification of this compound in simple matrices, though it is less specific than chromatographic methods.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Methanol or ethanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm (typically around 275 nm).

  • Standard Preparation: A stock solution is prepared by dissolving a known weight of this compound in the chosen solvent. Calibration standards are prepared by serial dilution.

  • Sample Preparation: The sample is dissolved in the solvent and diluted to ensure the absorbance reading falls within the linear range of the calibration curve.

  • Measurement: The absorbance of the standards and samples is measured at the λmax against a solvent blank.

Cross-Validation of Analytical Methods Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, ensuring that they produce comparable results.

Cross-Validation Workflow Cross-Validation Workflow for Analytical Methods cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., GC-MS) A_Validation Full Method Validation (ICH Q2(R1)) A_Analysis Analyze QC Samples & Incurred Samples A_Validation->A_Analysis Data_Comparison Compare Results from Method A and Method B A_Analysis->Data_Comparison B_Validation Full Method Validation (ICH Q2(R1)) B_Analysis Analyze the Same QC Samples & Incurred Samples B_Validation->B_Analysis B_Analysis->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., Bland-Altman plot, t-test) Data_Comparison->Statistical_Analysis Acceptance_Criteria Meet Predefined Acceptance Criteria? Statistical_Analysis->Acceptance_Criteria Methods_Comparable Methods are Comparable and Interchangeable Acceptance_Criteria->Methods_Comparable Yes Investigation Investigate Discrepancies & Re-evaluate Acceptance_Criteria->Investigation No

Caption: Workflow for the cross-validation of two analytical methods.

References

Comparative Study of the Nematicidal Activity of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nematicidal activity of various substituted acetophenones, with a primary focus on their efficacy against the root-knot nematode Meloidogyne incognita. The data presented is compiled from recent scientific literature to aid in the research and development of novel nematicidal agents.

I. Performance Comparison of Substituted Acetophenones

The nematicidal activity of substituted acetophenones is significantly influenced by the nature and position of the substituents on the phenyl ring. The following table summarizes the in vitro efficacy of several acetophenone (B1666503) derivatives against second-stage juveniles (J2) of Meloidogyne incognita. The data is presented as EC50 (Effective Concentration to inhibit 50% of the population) or LC50 (Lethal Concentration to kill 50% of the population) values.

CompoundSubstituent(s)EC50/LC50 (mg/L)Exposure Time (hours)Reference
AcetophenoneNone0.66 (LC50)Not Specified[1]
4-Nitroacetophenone4-NO212 ± 5 (EC50)24[1][2]
4-Iodoacetophenone4-I15 ± 4 (EC50)24[1][2]
2,4-Dichloroacetophenone2,4-Cl22.5 ± 13.7 (EC50)24[3]
2,4-Dichloroacetophenone2,4-Cl22.3 ± 5.5 (EC50)72[3]
4-Methoxyacetophenone4-OCH343 ± 10 (EC50)24[1][2]
2,4-Dihydroxyacetophenone2,4-(OH)2210 (LC50)Not Specified[3]

Key Findings:

  • Electron-withdrawing groups at the para-position, such as nitro (NO2) and iodo (I), enhance nematicidal activity, as seen with 4-nitroacetophenone and 4-iodoacetophenone.[1][2]

  • Halogen substitution , particularly dichlorination, as in 2,4-dichloroacetophenone, demonstrates potent nematicidal effects with low EC50 values at both 24 and 72 hours.[3]

  • An electron-donating group like methoxy (B1213986) (OCH3) at the para-position, as in 4-methoxyacetophenone, results in weaker nematicidal activity compared to those with electron-withdrawing groups.[1][2]

  • The presence of hydroxyl groups , as in 2,4-dihydroxyacetophenone, also imparts nematicidal properties, though with a higher LC50 value compared to other potent analogs.[3]

II. Experimental Protocols

The following is a generalized protocol for in vitro nematicidal assays based on methodologies reported in the cited literature.

1. Nematode Culture and Second-Stage Juvenile (J2) Collection:

  • Meloidogyne incognita is cultured on susceptible host plants, such as tomato (Solanum lycopersicum).

  • Eggs are extracted from the roots of infected plants using a sodium hypochlorite (B82951) solution.

  • The eggs are then placed in a Baermann funnel or similar hatching apparatus to collect freshly hatched second-stage juveniles (J2).

2. Preparation of Test Solutions:

  • Substituted acetophenone compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.

  • A series of dilutions are prepared from the stock solutions using distilled water to achieve the desired test concentrations. The final concentration of the solvent in the test solutions is kept low (typically ≤1%) to avoid any toxic effects on the nematodes.

3. Nematicidal Assay:

  • The assay is typically conducted in 96-well microtiter plates.

  • A suspension of a known number of M. incognita J2 (e.g., 30-40 individuals) in water is added to each well.

  • An equal volume of the test solution of a specific concentration is then added to the wells.

  • Control wells containing only the nematode suspension and the solvent at the same final concentration are included in each assay.

  • The plates are incubated at a constant temperature (e.g., 25-28°C) for a specified duration (e.g., 24, 48, or 72 hours).

4. Assessment of Nematicidal Activity:

  • After the incubation period, the number of dead or paralyzed nematodes in each well is counted under a microscope.

  • Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).

  • The percentage of mortality is calculated for each concentration.

  • The EC50 or LC50 values are then determined using probit analysis or other appropriate statistical methods.

III. Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Nematode_Culture 1. M. incognita Culture (on Tomato Plants) Egg_Extraction 2. Egg Extraction (using NaOCl) Nematode_Culture->Egg_Extraction J2_Hatching 3. J2 Hatching (Baermann Funnel) Egg_Extraction->J2_Hatching Assay_Setup 6. Assay Setup in 96-well Plate (J2s + Test Solution) J2_Hatching->Assay_Setup Compound_Prep 4. Test Compound Preparation (in DMSO) Serial_Dilution 5. Serial Dilutions Compound_Prep->Serial_Dilution Serial_Dilution->Assay_Setup Incubation 7. Incubation (25-28°C, 24-72h) Assay_Setup->Incubation Mortality_Assessment 8. Mortality Assessment (Microscopy) Incubation->Mortality_Assessment Data_Analysis 9. Data Analysis (Probit Analysis) Mortality_Assessment->Data_Analysis EC50_Determination 10. EC50/LC50 Determination Data_Analysis->EC50_Determination

Caption: Experimental workflow for in vitro nematicidal activity screening of substituted acetophenones.

References

Safety Operating Guide

Proper Disposal of 4'-Methoxyacetophenone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4'-Methoxyacetophenone, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.

  • Personal Protective Equipment (PPE): A comprehensive suite of PPE should be worn at all times when handling this compound. This includes:

    • Eye Protection: Safety glasses with side-shields conforming to EN166, or chemical safety goggles are essential to protect against splashes and dust.[1]

    • Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after handling the chemical.[1]

    • Body Protection: A lab coat or a complete suit protecting against chemicals should be worn to prevent skin contact.[1]

    • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.[1][2]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[1][2]

  • Spill Management: In the event of a spill, immediately clean it up by sweeping or vacuuming the material into a suitable, closed container for disposal.[1][2] Avoid generating dust during this process.[1][2] Ensure the area is well-ventilated.[2] Do not allow the product to enter drains.[1][3]

II. Quantitative Data Summary

The following table summarizes key quantitative toxicity data for this compound, crucial for assessing its potential hazards.

MetricValueSpeciesExposure RouteReference
LD50 (Oral) 1720 mg/kgRatOral[1][2]
LD50 (Dermal) > 5000 mg/kgRabbitDermal[1]
LC50 (Fish) 296 mg/l (96 h)Cyprinus carpio (Carp)Aquatic[1][3]
EC50 (Daphnia) 264 mg/l (96 h)Daphnia magna (Water flea)Aquatic[1][3]

III. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][3][4]

Experimental Protocol for Preparing this compound for Disposal:

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated and properly labeled waste container.

    • The container must be suitable for chemical waste, typically a securely sealed, non-reactive container. Keep the container tightly closed.[1][2]

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution's waste management program. Include hazard symbols as appropriate.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][5] The storage area should be designated for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Recommended Disposal Method:

    • The preferred method of disposal is incineration.[1][3] This often involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1][3]

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the drain or into any sewage system.[1][6]

  • Household Garbage: This chemical must not be disposed of with household garbage.[6]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1][3][4]

  • Regulatory Compliance: All disposal activities must be in strict accordance with local, regional, and national regulations.[5]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check spill Accidental Spill? start->spill collect_waste Step 2: Collect Waste in a Designated, Labeled Container ppe_check->collect_waste seal_store Step 3: Securely Seal and Store in a Ventilated, Cool, Dry Area collect_waste->seal_store contact_ehs Step 4: Contact EHS or Licensed Disposal Company seal_store->contact_ehs no_drain CRITICAL: Do NOT Dispose Down Drain seal_store->no_drain disposal_method Step 5: Professional Disposal (Incineration Recommended) contact_ehs->disposal_method end End: Compliant Disposal disposal_method->end spill->ppe_check No cleanup Follow Spill Cleanup Protocol: - Ventilate Area - Sweep/Vacuum into Container - Avoid Dust Generation spill->cleanup Yes cleanup->collect_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 4'-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 4'-Methoxyacetophenone, including detailed operational and disposal plans.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference. This information is critical for understanding the compound's properties and potential hazards.

PropertyValueCitations
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.18 g/mol [1][3]
Appearance White to pale yellow solid[1][4]
Melting Point 36 - 38 °C[1][5]
Boiling Point 152 - 154 °C at 26 mmHg[2][5]
Flash Point 138 °C (280.40 °F)[4][5]
Solubility Slightly soluble in water. Soluble in most fixed oils and propylene (B89431) glycol. Insoluble in glycerin and mineral oil.[1][6]
Density 1.14 g/cm³ (at 20 °C)[1]
LD50 (Oral, rat) 1720 mg/kg[4][5]
LD50 (Dermal, rabbit) > 5,000 mg/kg[3]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls and Preparation:
  • Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood for all weighing and transfer operations to keep airborne concentrations low.[4][7]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and operational before beginning any work.[4]

  • Preparation: Have all necessary equipment, reagents, and a pre-labeled waste container ready before handling the compound.[7]

Personal Protective Equipment (PPE):

The following personal protective equipment must be worn at all times when handling this compound:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after use.[3][7]

    • Protective Clothing: A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure. For more extensive handling, a complete suit protecting against chemicals may be necessary.[4][5][7]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[3][4][5]

Handling Procedures:
  • Avoid direct contact with skin and eyes.[3]

  • Minimize dust generation and accumulation.[4]

  • Keep the container tightly closed when not in use.[4]

  • Wash hands thoroughly after handling and before breaks.[3]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[7]

In Case of Exposure or Spill:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[4][7]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][7]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Spill: For small spills, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[4][7] For large spills, evacuate the area and contact the appropriate emergency response team.[7]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent paper), in a designated, properly labeled, and sealed hazardous waste container.[7]

  • Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) program. This may involve offering the surplus and non-recyclable solutions to a licensed disposal company.[3][7] Do not let the product enter drains.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, emphasizing key safety checkpoints.

prep Preparation ppe Don PPE prep->ppe Verify Controls handling Handling in Fume Hood (Weighing, Transferring) ppe->handling experiment Conduct Experiment handling->experiment decontamination Decontaminate Work Area experiment->decontamination waste Segregate Waste decontamination->waste disposal Dispose via EHS waste->disposal end End of Process disposal->end

A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Methoxyacetophenone
Reactant of Route 2
Reactant of Route 2
4'-Methoxyacetophenone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.